2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
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Properties
IUPAC Name |
2-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQHMCXUYLASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408230 | |
| Record name | 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89792-11-0 | |
| Record name | 3,7-Dihydro-2-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89792-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Core Basic Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This document serves as a foundational resource for scientists and professionals involved in the development of novel therapeutics, particularly in the area of kinase inhibition.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural resemblance to adenine, a fundamental component of ATP. This structural mimicry allows compounds based on this scaffold to act as competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a major class of targeted therapies.[1][2] The versatility of the pyrrolo[2,3-d]pyrimidine ring system allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
This compound represents a foundational member of this important class of molecules. Understanding its basic properties is a critical first step for any research program aiming to develop novel drugs based on this scaffold.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇N₃O | [3][4] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| CAS Number | 89792-11-0 | [3][4] |
| Predicted pKa | Acidic: ~9.5-10.5 (pyrrolopyrimidinone NH), Basic: ~2.5-3.5 (pyrimidine N) | Computational Prediction |
| Predicted LogP | ~0.5 - 1.5 | Computational Prediction |
| Predicted Aqueous Solubility | Moderately Soluble | Computational Prediction |
Note: Predicted values are generated from computational models and should be confirmed experimentally.
The predicted pKa values suggest that the compound is a weak acid due to the pyrrolopyrimidinone NH proton and a weak base at one of the pyrimidine nitrogens. This has implications for its ionization state at physiological pH, which in turn affects its solubility and ability to cross biological membranes. The predicted LogP indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Synthesis and Characterization
The synthesis of the pyrrolo[2,3-d]pyrimidine core can be achieved through various synthetic routes. A common and effective strategy involves the construction of a substituted 2-aminopyrrole intermediate followed by cyclization to form the pyrimidine ring.
General Synthetic Approach
A plausible synthetic route to this compound starts from a suitably substituted pyrrole precursor. One general and widely applicable method for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold involves the reaction of a 2-amino-3-cyanopyrrole with a one-carbon synthon, such as formamide or formic acid, to construct the pyrimidine ring.[5]
Figure 1. A generalized workflow for the synthesis of this compound.
Illustrative Experimental Protocol
The following is a representative, non-validated protocol based on general methods for the synthesis of similar pyrrolo[2,3-d]pyrimidines. This protocol should be optimized and validated by the end-user.
Step 1: Synthesis of a 2-Amino-3-cyanopyrrole Precursor
-
To a solution of an appropriate α-aminoketone (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-3-cyanopyrrole derivative.
Step 2: Synthesis of this compound
-
A mixture of the 2-amino-3-cyanopyrrole derivative (1 equivalent) and an excess of a reagent that can provide the 2-methyl-4-oxo-pyrimidine ring, such as N-acetyl-dimethylformamide dimethyl acetal, is heated.
-
Alternatively, reaction with acetaldehyde followed by an oxidative cyclization can be employed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or column chromatography.
Spectroscopic Characterization
The structure of this compound would be confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyrrole and pyrimidine rings (chemical shifts will depend on the solvent).- A singlet for the methyl group protons.- A broad singlet for the NH proton of the pyrrole and the lactam. |
| ¹³C NMR | - Resonances for the aromatic carbons of the fused ring system.- A signal for the methyl carbon.- A signal for the carbonyl carbon of the pyrimidinone ring. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 150.0662 |
Note: Predicted chemical shifts can be obtained from various software packages and databases and should be used as a guide for experimental data interpretation.[6][7][8]
Biological Activity and Therapeutic Potential
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[1][2] Numerous derivatives have been developed as potent and selective inhibitors of various kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and colony-stimulating factor 1 receptor (CSF1R).[9][10][11]
While specific biological data for this compound is not extensively reported in the public domain, its core structure strongly suggests potential activity as a kinase inhibitor. The methyl group at the 2-position can influence the compound's interaction with the ATP-binding pocket of kinases, potentially affecting both potency and selectivity.
Figure 2. A conceptual diagram illustrating the competitive ATP-binding mechanism of kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Further research, including in vitro kinase profiling and cell-based assays, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.
Conclusion
This compound is a molecule of significant interest due to its core 7-deazapurine scaffold, a proven pharmacophore for the development of kinase inhibitors. This technical guide has provided a foundational overview of its key physicochemical properties, general synthetic strategies, and potential biological activities. While detailed experimental data for this specific compound is limited in the public literature, the information presented here, based on the properties of the broader class of pyrrolo[2,3-d]pyrimidines, provides a solid starting point for researchers. Further experimental validation of the predicted properties and exploration of its biological targets will be crucial for unlocking the full therapeutic potential of this and related molecules.
References
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- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 2'-methyl-2'-fluoro-6-methyl-7-alkynyl-7-deazapurine nucleoside analogs as anti-Zika virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Application of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Abstract
The pyrrolo[2,3-d]pyrimidine nucleus, a 7-deazapurine isostere of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of numerous kinases, making it a cornerstone for the development of targeted therapeutics. This in-depth technical guide focuses on a specific, yet foundational, derivative: 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. We will explore its discovery, detail plausible synthetic methodologies, and discuss its significance as a core structure in the design of potent kinase inhibitors for applications in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and granular, actionable protocols.
Introduction: The Strategic Advantage of the 7-Deazapurine Core
The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom to form the pyrrolo[2,3-d]pyrimidine scaffold offers several distinct advantages in drug design. This modification alters the electronic properties of the ring system and provides a vector for substitution that is not present in native purines. This seemingly subtle change has profound implications for biological activity, often leading to enhanced binding affinity and selectivity for target enzymes.
The 7-deazapurine framework is a key component in several FDA-approved drugs, highlighting its clinical significance.[1] The core structure's ability to mimic adenosine allows it to function as an effective hinge-binding motif in a multitude of protein kinases.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of kinase inhibitors has therefore become a major focus of modern drug discovery.
This compound serves as a fundamental building block for a vast library of more complex derivatives. Understanding its synthesis and properties is crucial for any researcher working in this chemical space.
Synthesis of the Core Scaffold: A Plausible and Efficient Route
While specific literature detailing the definitive synthesis of this compound is not extensively available, a robust and adaptable synthetic strategy can be inferred from established methods for analogous 2-substituted pyrrolo[2,3-d]pyrimidin-4-ones. A highly effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves the cyclization of a key intermediate derived from a substituted pyrimidine.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol
This protocol is based on a general and reliable method for the synthesis of substituted pyrrolo[2,3-d]pyrimidines.[2]
Step 1: Synthesis of the α-bromoketone
The synthesis begins with the bromination of a suitable ketone to generate the required α-bromoketone intermediate.
Step 2: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
The key cyclization step involves the reaction of the α-bromoketone with 2,4-diamino-6-hydroxypyrimidine.
Protocol:
-
To a solution of 2,4-diamino-6-hydroxypyrimidine in a suitable solvent such as dimethylformamide (DMF), add the α-bromoketone.
-
The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, to facilitate the condensation and cyclization.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield this compound.
Physicochemical Properties and Structural Elucidation
The structural integrity and purity of the synthesized this compound must be confirmed through a battery of analytical techniques.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and hot polar protic solvents |
| ¹H NMR | Expect characteristic peaks for the methyl group, the pyrrole proton, and the pyrimidine proton. |
| ¹³C NMR | Expect distinct signals for the methyl carbon, the carbons of the pyrrole and pyrimidine rings, and the carbonyl carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight should be observed. |
Biological Significance and Therapeutic Potential
The this compound scaffold is a critical pharmacophore for the development of potent and selective kinase inhibitors. The core structure provides the necessary hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.
Caption: Mechanism of action for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Derivatives of this core have been extensively explored as inhibitors of a wide range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are crucial drivers of tumor growth and angiogenesis.[2]
-
Janus Kinases (JAKs): Key mediators of cytokine signaling involved in inflammatory and autoimmune diseases.
-
Spleen Tyrosine Kinase (Syk): A critical component of signaling pathways in immune cells.
-
p21-Activated Kinase 4 (PAK4): Implicated in various cellular processes, including cell proliferation and migration, and is a target in cancer therapy.[3]
The methyl group at the 2-position of the scaffold can be further functionalized to introduce additional binding interactions and modulate the selectivity and pharmacokinetic properties of the resulting inhibitors.
Case Study: A Template for Kinase Inhibitor Design
Numerous studies have demonstrated the utility of the pyrrolo[2,3-d]pyrimidine scaffold in the design of potent kinase inhibitors. For instance, the synthesis of various N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines has led to the identification of multi-RTK inhibitors with significant antiangiogenic properties.[2] These studies underscore the modularity of the scaffold, where substitutions at different positions can be systematically varied to optimize potency and selectivity against a panel of kinases.
Future Directions and Conclusion
The this compound core continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of more complex derivatives with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. The exploration of this scaffold in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders, also holds significant promise.
References
- Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(19), 7047-7063. [Link]
- Li, H., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]
- Taylor & Francis Online. (2020).
- MDPI. (2023).
- ACS Publications. (2024). Improved Rigidin-Inspired Antiproliferative Agents with Modifications on the 7-Deazahypoxanthine C7/C8 Ring Systems. [Link]
- PubMed Central. (2020).
- ResearchGate. (2021).
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
- NIH. (2013). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
- PubMed. (2022).
- PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]
- PubMed. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. [Link]
- PubMed Central. (2018). 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. [Link]
- Journal of Applied Pharmaceutical Science. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]
- European Patent Office. (2017). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. [Link]
- ResearchGate. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. [Link]
- Semantic Scholar. (2021). Synthesis and Biological evaluation of pyrrolo [ 2 , 3-d ] pyrimidine derivatives as antibacterial and antiviral. [Link]
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- 3. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No. 89792-11-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No. 89792-11-0), a pivotal heterocyclic intermediate in modern medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a privileged structure in the development of targeted therapies, most notably as the core of Janus kinase (JAK) inhibitors. This document delves into the synthesis, chemical properties, and critical role of this compound as a building block for complex active pharmaceutical ingredients (APIs). It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the causality behind synthetic choices and the strategic importance of this intermediate.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus is of profound interest in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets.[1] Unlike purines, the absence of nitrogen at the 7-position provides a unique vector for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This scaffold is the cornerstone of several approved drugs and clinical candidates, particularly in the realm of kinase inhibition.[2] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.
This compound is a key intermediate that provides the foundational pyrrolo[2,3-d]pyrimidine core, primed for further elaboration into highly specific and potent therapeutic agents. Its strategic importance lies in its ability to be transformed into more complex derivatives, such as the blockbuster JAK inhibitor, Tofacitinib.[4][5]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring appropriate handling and storage.
| Property | Value | Reference |
| CAS Number | 89792-11-0 | [6] |
| Molecular Formula | C₇H₇N₃O | [6] |
| Molecular Weight | 149.15 g/mol | [6] |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥95% | [6] |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
Synthesis and Mechanistic Considerations
While a specific, detailed protocol for the industrial-scale synthesis of this compound is often proprietary, its synthesis can be logically deduced from established methodologies for constructing the pyrrolo[2,3-d]pyrimidine ring system. A common and efficient approach involves the cyclocondensation of a suitably substituted pyrrole precursor.
A plausible synthetic route starts from a 2-amino-3-cyanopyrrole derivative. The formation of the pyrimidine ring can then be achieved through reaction with an appropriate C1 synthon.
Caption: Proposed synthetic pathway for this compound.
General Synthetic Protocol (Representative)
The following protocol is a representative example based on general synthetic methods for pyrrolo[2,3-d]pyrimidines.[1][7]
Step 1: Synthesis of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
-
To a solution of an appropriate α-aminonitrile and a ketone (e.g., acetone), add a suitable base (e.g., sodium ethoxide) in a polar solvent like ethanol.
-
The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the Thorpe-Ziegler type condensation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction, followed by purification (e.g., recrystallization or column chromatography).
Step 2: Cyclocondensation to form this compound
-
The 2-amino-4-methyl-1H-pyrrole-3-carbonitrile intermediate is refluxed in an excess of formic acid or formamide.[1]
-
The formic acid or formamide serves as both the solvent and the reagent for the cyclization to form the pyrimidinone ring.
-
The reaction is typically heated for several hours until completion, as monitored by TLC.
-
After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Further purification can be achieved by washing with an appropriate solvent or by recrystallization.
Role as a Key Intermediate in Drug Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. The pyrimidinone moiety can be readily converted to a 4-chloro derivative, which is an excellent electrophile for subsequent nucleophilic aromatic substitution reactions.
Conversion to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
The hydroxyl group at the 4-position can be converted to a chlorine atom using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a critical step as it activates the 4-position for the introduction of various amine-containing side chains.
Application in the Synthesis of JAK Inhibitors
A prime example of the importance of this intermediate is in the synthesis of Tofacitinib, a potent JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.[4][5] The pyrrolo[2,3-d]pyrimidine core of Tofacitinib is derived from a 4-aminopyrrolo[2,3-d]pyrimidine structure.
Caption: General scheme for the utilization of the topic compound in JAK inhibitor synthesis.
The synthesis of Tofacitinib and other related JAK inhibitors often involves the coupling of the 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate with a chiral amine side chain, highlighting the modularity and strategic importance of this synthetic approach.[8]
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. For the pyrrolo[2,3-d]pyrimidine core, characteristic signals for the pyrrole and pyrimidine protons and carbons are expected.[9][10] The presence of the methyl group would be indicated by a singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H and C=O stretching vibrations of the pyrimidinone ring.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[6]
Conclusion
This compound is a fundamentally important building block in the synthesis of a new generation of targeted therapeutics. Its versatile chemistry and the biological significance of the pyrrolo[2,3-d]pyrimidine scaffold make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and reactivity is crucial for the efficient development of novel drug candidates, particularly in the ever-expanding field of kinase inhibitors. This guide provides a foundational understanding to aid researchers in leveraging the full potential of this valuable chemical intermediate.
References
- The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994.
- A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. (2016). RSC Advances, 6(82), 78884-78893.
- V, S., Devanna, and N. Mulakayala. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(18), 24-30.
- Safety D
- Shaabani, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 58(1), 55-61.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2020). Journal of Medicinal Chemistry, 63(11), 5766-5785.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1495-1510.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). International Journal of Molecular Sciences, 23(17), 9633.
- Al-Suwaidan, I. A., et al. (2021). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
- Facile synthesis of 1-substituted 2-amino-3-cyanopyrroles: new synthetic precursors for 5,6-unsubstituted pyrrolo[2,3-d]pyrimidines. (2004). Tetrahedron Letters, 45(35), 6747-6749.
- Tofacitinib. (n.d.). PubChem.
- Tofacitinib. (2020). Pharmaceutical Substances. Thieme.
- Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(18), 4089-4100.
- ChemInform Abstract: Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines. (2010). ChemInform, 41(32).
- Safety Data Sheet. (2024). Thermo Fisher Scientific.
- Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). Journal of Medicinal Chemistry, 61(3), 1130-1152.
- Safety D
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2020).
- Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. (2022). Bioorganic & Medicinal Chemistry Letters, 74, 128905.
- Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. (2022). Bioorganic & Medicinal Chemistry, 60, 116700.
- Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3- d ]pyrimidines. (2004).
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An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrrolo[2,3-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its unique structure allows for diverse substitutions, leading to a wide array of biological activities. This guide focuses on a specific, yet highly significant derivative: 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one . This compound has emerged as a crucial building block in the synthesis of targeted therapies, particularly kinase inhibitors, which are at the forefront of precision medicine. Understanding its synthesis, characterization, and strategic application is paramount for researchers and drug development professionals aiming to innovate in this competitive landscape. This document provides a comprehensive technical overview, from its fundamental properties to its role in the creation of life-changing pharmaceuticals.
Compound Identification and Physicochemical Properties
IUPAC Name: this compound
Synonyms: While the IUPAC name is standard, it is important to be aware of potential variations in nomenclature in literature and commercial listings.
Key Identifiers:
| Identifier | Value |
| CAS Number | 89792-11-0[1] |
| Molecular Formula | C₇H₇N₃O[1] |
| Molecular Weight | 149.15 g/mol [1] |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Solid | General knowledge |
| Storage | Sealed in dry, 2-8°C | [1] |
The stability of this compound under specified storage conditions is crucial for maintaining its purity and reactivity, a key consideration for its use in multi-step pharmaceutical syntheses.
Synthesis of this compound: A Strategic Approach
A plausible synthetic route, based on established chemical principles for analogous structures, is a multi-step process. One common strategy involves the construction of the pyrimidine ring onto a pre-existing pyrrole core.
Conceptual Synthesis Workflow:
Conceptual Synthesis Workflow Diagram. This diagram illustrates a potential synthetic pathway to the target molecule, starting from a functionalized pyrrole.
General Experimental Considerations (Hypothetical Protocol):
-
Starting Material Selection: The choice of the initial pyrrole derivative is critical and will dictate the substitution pattern on the final product. For the synthesis of the title compound, a 2-amino-3-cyanopyrrole would be a logical starting point.
-
Ring Formation: The pyrimidine ring is typically formed through a condensation reaction. This can be a one-pot, multi-component reaction or a stepwise process. The use of reagents like formamide or urea derivatives is common for constructing the pyrimidine ring.
-
Reaction Conditions: The reaction conditions, including solvent, temperature, and catalysts, need to be carefully optimized to maximize yield and minimize side products. Anhydrous conditions are often necessary to prevent unwanted hydrolysis.
-
Purification: Purification of the final product is typically achieved through recrystallization or column chromatography to ensure the high purity required for pharmaceutical applications.
The development of efficient and scalable synthetic routes is an active area of research, with a focus on green chemistry principles to minimize environmental impact.
Spectroscopic Characterization: The Fingerprint of the Molecule
Accurate characterization of this compound is essential to confirm its structure and purity. While a dedicated public spectral database for this specific compound is not available, the expected spectroscopic data can be inferred from the analysis of closely related analogues found in the scientific literature.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons, the pyrrole C-H proton, and the N-H protons of both the pyrrole and pyrimidinone rings. The chemical shifts and coupling patterns would be characteristic of the heterocyclic system. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyrrole and pyrimidine rings, and the carbonyl carbon of the pyrimidinone. The chemical shift of the carbonyl carbon would be a key diagnostic peak. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (amide), and C=N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (149.15 g/mol ). Fragmentation patterns would provide further structural information. |
The acquisition and interpretation of this data are fundamental for quality control in a drug development setting. Researchers synthesizing this compound would need to perform these analyses to validate their results.
The Role of this compound in Drug Development: A Gateway to Kinase Inhibitors
The true significance of this compound lies in its role as a key intermediate in the synthesis of highly potent and selective kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold serves as an excellent ATP-competitive hinge-binding motif.
Application in the Synthesis of Kinase Inhibitors:
The 4-oxo group of this compound can be readily converted to a 4-chloro or other leaving group. This activated intermediate can then undergo nucleophilic substitution with various amines to introduce diversity and modulate the pharmacological properties of the final compound.
General Reaction Scheme for Kinase Inhibitor Synthesis:
General synthetic route to kinase inhibitors. This diagram shows the transformation of the title compound into a versatile intermediate for the synthesis of a library of potential kinase inhibitors.
This strategic functionalization allows for the exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core, leading to the discovery of compounds with optimized potency, selectivity, and pharmacokinetic profiles.
Examples of Targeted Kinases:
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including:
-
Janus Kinases (JAKs): These are critical mediators of cytokine signaling, and their inhibition has proven effective in the treatment of autoimmune diseases and myeloproliferative neoplasms.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is involved in the regulation of macrophages and has been implicated in various inflammatory diseases and cancers.[2][3][4]
-
Receptor Tyrosine Kinases (RTKs): This broad family of kinases plays a crucial role in cellular signaling pathways that are often dysregulated in cancer.
The versatility of the this compound intermediate makes it a valuable tool for medicinal chemists working on the development of novel kinase inhibitors.
Safety and Handling
As with any chemical compound used in a research and development setting, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, information for structurally related compounds can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]
Hazard Identification (based on related compounds):
Based on the safety data for similar pyrrolo[2,3-d]pyrimidine derivatives, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6]
Researchers should always consult the most up-to-date safety information from the supplier before handling this or any other chemical.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a key that unlocks the door to a vast and promising area of drug discovery. Its strategic importance as a versatile intermediate for the synthesis of kinase inhibitors cannot be overstated. As our understanding of the kinome and its role in disease continues to expand, the demand for novel and selective inhibitors will only grow. The pyrrolo[2,3-d]pyrimidine scaffold, and specifically accessible building blocks like this compound, will undoubtedly continue to play a central role in the development of the next generation of targeted therapies. The ongoing innovation in synthetic methodologies will further enhance the accessibility and utility of this important molecule, empowering researchers to address unmet medical needs across a spectrum of diseases.
References
- Angene Chemical. Safety Data Sheet for 1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one. (2024).
- Various Authors. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Revista de la Sociedad Química de México.
- El-Gamal, M. I., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. (2022). This article discusses the synthesis of pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors.
- Hilmy, K. M. H., et al. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. (2023).
- Various Authors. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. This research paper explores the synthesis and antitumor activities of novel tricyclic pyrrolo[2,3-d]pyrimidines.
- Various Authors. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. (2023). This publication presents the synthesis and evaluation of selective CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold.
- Various Authors. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.
- Various Authors. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. (2023). This article details the development of highly selective CSF1R inhibitors with a pyrrolo[2,3-d]pyrimidine core.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Methyl-7h-Pyrrolo[2,3-d]Pyrimidine in Modern Drug Development. This article highlights the importance of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine as a pharmaceutical intermediate, particularly in the synthesis of Ruxolitinib.
- El-Gamal, M. I., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. (2022). This study focuses on the design and synthesis of novel CSF1R inhibitors using a pyrrolo[2,3-d]pyrimidine scaffold.
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An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Foreword: The Strategic Importance of Unambiguous Structural Assignment
In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous clinically significant agents, most notably Janus kinase (JAK) inhibitors like Tofacitinib.[1] The precise arrangement of atoms and functional groups within these molecules dictates their interaction with biological targets, making unambiguous structure elucidation not merely an academic exercise, but a cornerstone of successful therapeutic development.[2]
This guide provides a comprehensive, field-proven methodology for the complete structural characterization of a key analog, 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. We will move beyond a simple recitation of data, delving into the strategic rationale behind the selection of analytical techniques and the logical framework used to assemble spectral data into a cohesive, undeniable structural proof. The workflow described herein is designed to be a self-validating system, where data from orthogonal techniques converge to a single, correct solution.
The Initial Dossier: Elemental Composition and Unsaturation
Before any detailed structural work can commence, we must first establish the fundamental building blocks of our molecule: its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Causality of Technique: We select HRMS over standard-resolution MS because its high mass accuracy (typically <5 ppm) allows for the differentiation between ions of the same nominal mass but different elemental compositions. This precision is critical for generating a unique and correct molecular formula.
The expected molecular formula for the target compound is C₇H₇N₃O.[3] The presence of an odd number of nitrogen atoms dictates that the molecule will have an odd nominal molecular weight, a principle known as the Nitrogen Rule.[4]
Predicted HRMS Data:
-
Formula: C₇H₇N₃O
-
Calculated Exact Mass: 149.0589
-
Observed [M+H]⁺: ~150.0662
From this confirmed formula, we can calculate the Degrees of Unsaturation (DoU), which provides the first clue to the molecule's cyclic or unsaturated nature.
DoU = C + 1 + (N/2) - (H/2) = 7 + 1 + (3/2) - (7/2) = 8 - (4/2) = 6
A DoU of 6 indicates a highly unsaturated system, consistent with a bicyclic aromatic-like structure containing multiple double bonds.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Method Parameters:
-
Ionization Mode: Positive (to observe [M+H]⁺).
-
Mass Range: 50-500 m/z.
-
Resolution: Set to >60,000.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard.
-
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₇H₈N₃O⁺.
Functional Group Mapping via Infrared Spectroscopy
With the molecular formula established, Infrared (IR) spectroscopy provides a rapid, non-destructive overview of the key functional groups present. This technique acts as a crucial cross-validation for features we expect to see later in our NMR analysis.
Causality of Technique: IR spectroscopy is uniquely sensitive to the vibrational energies of chemical bonds. The presence of a strong absorption in the carbonyl region, for instance, provides direct evidence for the keto-tautomer proposed in the compound's name, 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one .
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3200-3100 | Medium, Broad | N-H Stretch | Associated with the pyrrole (N7-H) and lactam (N1-H) groups.[5] |
| 1690-1670 | Strong | C=O Stretch | Confirms the presence of the pyrimidinone carbonyl (lactam).[6] |
| 1620-1580 | Medium-Strong | C=N / C=C Stretch | Aromatic ring stretching from both the pyrimidine and pyrrole moieties. |
| ~2950 | Weak | C-H Stretch | Aliphatic C-H stretch from the methyl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum to identify and label the key absorption bands corresponding to the predicted functional groups.
The Core Framework: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule. We will employ a suite of experiments, starting with simple 1D spectra and progressing to 2D correlation experiments that reveal the complete bonding network.[7]
Causality of Solvent Choice: We will use DMSO-d₆ as the solvent. Its high polarity readily dissolves the compound, and its ability to hydrogen bond minimizes the rapid exchange of the N-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.[8][9] This is critical for confirming their presence and using them in 2D correlation studies.
Proton NMR (¹H NMR): Mapping the Hydrogen Skeleton
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative abundance (integration).
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11.8 | Broad Singlet | 1H | N1-H | Lactam NH, deshielded by adjacent C=O and ring system. |
| ~11.5 | Broad Singlet | 1H | N7-H | Pyrrole NH, deshielded and exchangeable. |
| ~7.0 | Doublet | 1H | H6 | Pyrrole proton adjacent to one other proton (H5). |
| ~6.5 | Doublet | 1H | H5 | Pyrrole proton adjacent to one other proton (H6). |
| ~2.3 | Singlet | 3H | C2-CH₃ | Methyl group protons with no adjacent protons. |
Carbon NMR (¹³C NMR): Identifying the Carbon Backbone
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. While standard ¹³C NMR does not show coupling, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
|---|---|---|---|
| ~158.0 | C | C4 | Carbonyl carbon, highly deshielded. |
| ~152.0 | C | C2 | Carbon attached to two nitrogens and the methyl group. |
| ~150.0 | C | C7a | Quaternary carbon at the ring fusion. |
| ~122.0 | CH | C6 | Pyrrole methine carbon. |
| ~101.0 | C | C4a | Quaternary carbon at the ring fusion. |
| ~100.0 | CH | C5 | Pyrrole methine carbon. |
| ~20.0 | CH₃ | C2-CH₃ | Aliphatic methyl carbon. |
2D NMR: Assembling the Puzzle Pieces
2D NMR experiments provide the definitive connections between the atoms assigned in the 1D spectra.
Caption: Logical workflow for structure elucidation.
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[10]
-
Key Expected Correlation: A cross-peak between the signals at ~7.0 ppm (H6) and ~6.5 ppm (H5), confirming their adjacency on the pyrrole ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton with the carbon it is attached to (¹J-coupling).[10][11]
-
Key Expected Correlations:
-
Protons at ~7.0 ppm (H6) will correlate with the carbon at ~122.0 ppm (C6).
-
Protons at ~6.5 ppm (H5) will correlate with the carbon at ~100.0 ppm (C5).
-
Protons at ~2.3 ppm (CH₃) will correlate with the carbon at ~20.0 ppm (C2-CH₃).
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for establishing the overall scaffold, as it reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²J and ³J).[11][12]
Caption: Key HMBC correlations confirming the molecular scaffold.
Summary of Predicted HMBC Correlations:
| Proton (From) | Correlates to Carbon (To) | Type | Significance |
|---|---|---|---|
| C2-CH₃ | C2, C7a | ³J, ²J | Connects the methyl group to the pyrimidine ring at the C2 position. |
| H6 | C4a, C5, C7a | ³J, ²J, ²J | Stitches the pyrrole ring (H6/C6) to the pyrimidine ring fusion (C4a, C7a). |
| H5 | C4, C6, C7a | ³J, ²J, ³J | Confirms the position of the C4 carbonyl relative to the pyrrole ring. |
| N7-H | C5, C6, C7a | ³J, ²J, ²J | Confirms the location of the pyrrole nitrogen and its neighbors. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H: Acquire with a spectral width of ~16 ppm, 16-32 scans, and a relaxation delay of 2 seconds.
-
¹³C: Acquire with a spectral width of ~220 ppm, 1024 or more scans, and a relaxation delay of 2 seconds.
-
-
2D Spectra Acquisition:
-
COSY: Use a standard gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence optimized for a ¹JCH of ~145 Hz.
-
HMBC: Use a gradient-selected pulse sequence optimized for long-range couplings (ⁿJCH) of 8-10 Hz.
-
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, analyze the cross-peaks to establish correlations.
Conclusion: A Convergent Structural Proof
The structure of this compound is unequivocally confirmed through a multi-faceted analytical approach. HRMS establishes the elemental formula of C₇H₇N₃O. IR spectroscopy confirms the presence of key N-H and C=O functional groups, validating the lactam tautomer. A full suite of 1D and 2D NMR experiments provides the complete atom-to-atom connectivity. The COSY spectrum confirms the adjacent pyrrole protons, the HSQC spectrum links all protons to their directly attached carbons, and crucially, the long-range correlations observed in the HMBC spectrum piece together the entire bicyclic pyrrolo[2,3-d]pyrimidine core and confirm the placement of the C2-methyl group. Each piece of data serves as a check on the others, resulting in a self-validating and unambiguous structural assignment essential for further research and development.
References
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.).
- Fraser, J. A., et al. (2017). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. RSC Medicinal Chemistry.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI.
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University.
- Stark, J. L., & Re-lert, A. (2011). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry.
- Interpreting 2-D NMR Spectra. (2021). Chemistry LibreTexts.
- Soth, M., et al. (2017). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
- Soth, M., et al. (2017). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
- 1H-Pyrrole, 2-methyl-. (n.d.). NIST WebBook.
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). Preprints.org.
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The Vanguard of Kinase Inhibition: A Technical Guide to 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Derivatives
Abstract
The 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core, a 7-deazapurine analog, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to adenine allows for competitive binding to the ATP-binding site of a multitude of protein kinases, making it a cornerstone for the development of targeted therapeutics.[1] This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships of derivatives and analogs of this pivotal heterocyclic system. Primarily focusing on their role as Janus Kinase (JAK) inhibitors, this document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapies for inflammatory diseases, myeloproliferative disorders, and other kinase-driven pathologies.[2]
Introduction: The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's biological activity and metabolic stability. The 7-deazapurine core is found in a variety of natural products and has been extensively explored as a pharmacophore in the design of kinase inhibitors.[1] The 2-methyl-4-oxo substitution pattern, in particular, has proven to be a critical determinant for potent and selective inhibition of several kinase families, most notably the Janus kinases (JAKs).
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling through the JAK-STAT pathway.[3] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, as well as certain cancers. Consequently, the development of small molecule JAK inhibitors has been a major focus of pharmaceutical research, leading to the approval of several drugs for conditions such as rheumatoid arthritis.[2][3] Derivatives of this compound are at the forefront of this therapeutic revolution.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives typically involves a multi-step approach, often starting from readily available pyrimidine precursors. A common and versatile intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for subsequent functionalization at the 4-position.
Synthesis of the Key Intermediate: 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
A robust synthesis of the 4-chloro intermediate is paramount for the efficient generation of a diverse library of analogs. While various methods exist, a common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by chlorination.
A representative synthetic workflow is depicted below:
Caption: The JAK-STAT signaling pathway and its inhibition.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. Extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic profiles.
| Position | Modification | Effect on Activity | Rationale |
| C2-Methyl | Replacement with other alkyl groups or hydrogen | Generally, the methyl group is optimal for potent JAK inhibition. | The methyl group likely occupies a small hydrophobic pocket in the ATP-binding site of JAKs, contributing to favorable binding interactions. |
| N7 | Introduction of various alkyl or substituted alkyl groups | Significantly impacts potency and selectivity. For example, attachment of a piperidine or azetidine ring can enhance JAK1 selectivity. | This position is solvent-exposed and allows for the introduction of larger substituents that can interact with specific residues outside the core ATP-binding site, leading to isoform selectivity. |
| C5 | Substitution with halogens or small alkyl groups | Can modulate potency and metabolic stability. | These modifications can alter the electronic properties of the pyrrole ring and influence hydrophobic interactions within the binding pocket. |
| N1 | Alkylation | Can be tolerated, but often leads to a decrease in potency. | The NH group at this position can act as a hydrogen bond donor, which is often a crucial interaction for binding to the hinge region of the kinase. |
Table 1: Structure-Activity Relationships of this compound Derivatives as JAK Inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against various JAK isoforms.
| Compound | R Group at N7 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 1 | -CH2CH2CN | 5.9 | 28.1 | 1.0 | 56.2 | [4] |
| 2 | -(cis)-3-(N-methyl-N-(propane-1-sulfonyl)amino)cyclobutyl | 189.0 | 163.0 | >10000 | 2511.0 | [5][6] |
| 3 | -(3R,4R)-4-methyl-1-(propan-2-yl)piperidin-3-yl | 41.9 | 444.1 | 2430.0 | - | [7] |
Table 2: In Vitro Inhibitory Activity of Selected this compound Derivatives against JAK Kinases.
Experimental Protocols: A Self-Validating System for Kinase Inhibition Assays
To ensure the reliability and reproducibility of biological data, a well-defined and validated experimental protocol is essential. The following section provides a detailed, step-by-step methodology for an in vitro JAK2 kinase inhibition assay.
In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the inhibitory activity of test compounds against the JAK2 kinase. [8] Materials:
-
JAK2 JH1 JH2 enzyme (Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)
-
Kinase Buffer A (5X) (Thermo Fisher Scientific)
-
Test compounds dissolved in 100% DMSO
-
384-well, low-volume, black, round-bottom microplates
-
Plate reader capable of TR-FRET measurements
Experimental Workflow:
Caption: Experimental workflow for a TR-FRET based JAK2 kinase inhibition assay.
Step-by-Step Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled H2O. [8]2. Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. Then, create an intermediate dilution of the compounds in 1X Kinase Buffer.
-
Enzyme and Antibody Preparation: Prepare a 4X solution of the JAK2 enzyme and Eu-anti-GST antibody in 1X Kinase Buffer.
-
Tracer Preparation: Prepare a 4X solution of Kinase Tracer 236 in 1X Kinase Buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X JAK2/Eu-antibody solution to each well of the 384-well plate.
-
Add 2.5 µL of the diluted test compound or DMSO vehicle control to the appropriate wells.
-
Initiate the binding reaction by adding 5 µL of the 4X Kinase Tracer solution to all wells.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a versatile and highly fruitful starting point for the design of potent and selective kinase inhibitors. The extensive research into its derivatives, particularly as JAK inhibitors, has led to significant advancements in the treatment of inflammatory and autoimmune diseases.
Future efforts in this field will likely focus on:
-
Enhancing Selectivity: Designing next-generation inhibitors with even greater selectivity for specific JAK isoforms to minimize off-target effects.
-
Overcoming Resistance: Developing novel derivatives that are active against mutant forms of kinases that confer resistance to current therapies.
-
Exploring New Targets: Investigating the potential of this scaffold to inhibit other kinase families implicated in various diseases.
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their efficacy and safety profiles.
The continued exploration of the rich chemical space around the this compound core promises to yield a new generation of targeted therapies with improved clinical outcomes.
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A Technical Guide to the Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: Strategies, Mechanisms, and Modern Methodologies
Introduction: The Enduring Relevance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, commonly referred to as 7-deazapurine, stands as a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to the native purine bases of DNA and RNA allows it to function as a privileged heterocyclic system, interacting with a vast array of biological targets.[3] This unique characteristic has led to the development of numerous derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][4][5][6] Furthermore, compounds bearing this core have emerged as powerful and selective kinase inhibitors, playing a crucial role in targeted therapies for diseases like non-small cell lung cancer and other malignancies.[7][8][9]
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold stems from the fusion of an electron-rich pyrrole ring with an electron-deficient pyrimidine ring, creating a molecule with multiple reaction centers amenable to chemical modification.[3][5] This guide provides an in-depth exploration of the primary synthetic strategies for constructing this vital heterocyclic core, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a look at modern, innovative methodologies.
Core Synthetic Strategies: A Tale of Two Rings
The construction of the pyrrolo[2,3-d]pyrimidine scaffold is dominated by two classical and highly effective retrosynthetic approaches: building the pyrimidine ring onto a pre-existing pyrrole, or conversely, forming the pyrrole ring from a functionalized pyrimidine precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Annulation of a Pyrimidine Ring onto a Pyrrole Precursor
This approach is fundamentally a cyclization process where a suitably substituted pyrrole, typically bearing amino and cyano or ester functionalities on adjacent carbons (β-enaminonitrile or β-enaminoester), serves as the foundation.[10] The pyrimidine ring is then constructed by introducing a one-carbon (C1) building block that reacts with the amino group and facilitates ring closure.
The primary advantage of this method lies in its straightforwardness for accessing specific substitution patterns on the pyrrole ring first. The choice of the C1 building block is critical and directly influences the substituents on the newly formed pyrimidine ring.
Common C1 Building Blocks and Resulting Motifs:
-
Formamide: Leads to an unsubstituted 4-aminopyrrolo[2,3-d]pyrimidine.
-
Urea or Thiourea: Yields 4-amino-pyrrolo[2,3-d]pyrimidin-2(1H)-one or the corresponding 2-thione.[10]
-
Isocyanates/Isothiocyanates: React with the pyrrole amino group to form a urea/thiourea intermediate, which then cyclizes.
-
Formic Acid or Acetic Anhydride: Can be used to form 4-hydroxypyrrolo[2,3-d]pyrimidines.[10]
Caption: Strategy A: Pyrimidine ring formation on a pyrrole core.
Strategy B: Construction of a Pyrrole Ring from a Pyrimidine Precursor
This is arguably the more common and versatile approach, starting with a functionalized pyrimidine and constructing the five-membered pyrrole ring.[1] The key precursor is typically a 6-aminopyrimidine derivative, such as 6-aminouracil, which possesses a nucleophilic amino group at C6 and an activated C5 position. The pyrrole ring is then formed by reacting this precursor with a molecule containing a two-carbon unit that can undergo condensation and cyclization.
This strategy benefits from the wide availability of substituted pyrimidines and allows for diverse functionalization of the resulting pyrrole ring. Modern advancements have leveraged this approach to develop highly efficient one-pot and multi-component reactions.[6][11]
Key Methodologies:
-
Condensation with α-Halo-carbonyls: A classic method where the C6-amino group of a pyrimidine reacts with an α-haloketone or α-haloaldehyde. The initial alkylation is followed by an intramolecular condensation between the C5 position of the pyrimidine and the carbonyl group to form the pyrrole ring.[1]
-
Michael Addition and Reductive Cyclization: This involves the reaction of a 6-aminopyrimidine with a nitroalkene, like (E)-β-nitrostyrene.[5] The reaction proceeds via a Michael addition of the C5-anion of the pyrimidine to the nitroalkene, followed by a reductive cyclization of the resulting intermediate to furnish the pyrrole ring.[5]
-
Multi-component Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. A prominent example is the reaction of 6-aminouracil, an arylglyoxal, and a barbituric acid derivative, which proceeds through a cascade of reactions to yield highly functionalized pyrrolo[2,3-d]pyrimidines.[11]
Caption: Strategy B: Pyrrole ring annulation onto a pyrimidine core.
Comparison of Core Synthetic Strategies
| Strategy | Starting Material | Key Reagents | Advantages | Limitations |
| A: Pyrimidine from Pyrrole | Substituted Pyrroles (e.g., 2-amino-3-cyanopyrroles) | Formamide, Urea, Isothiocyanates, Formic Acid | Direct route, good for pre-functionalized pyrroles. | Availability of substituted pyrrole precursors can be limited. |
| B: Pyrrole from Pyrimidine | Substituted Pyrimidines (e.g., 6-aminouracils) | α-Halocarbonyls, Nitroalkenes, Arylglyoxals | High versatility, wide availability of pyrimidines, suitable for MCRs and combinatorial chemistry. | May require multi-step synthesis for the pyrimidine starting material. |
| C: Modern Methods | Halogenated Pyrrolo[2,3-d]pyrimidines or Pyrrole/Pyrimidine precursors | Transition Metal Catalysts (Pd, Cu), Boronic Acids, Amines | Access to previously difficult-to-make derivatives, high efficiency, mild conditions.[4][7][12] | Catalyst cost and sensitivity, may require inert atmosphere. |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, step-by-step methodologies for key synthetic transformations.
Protocol 1: One-Pot, Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines (Strategy B)
This protocol is adapted from a green chemistry approach utilizing a phase transfer catalyst for the efficient synthesis of complex pyrrolo[2,3-d]pyrimidines.[11]
Reaction: Arylglyoxal + 6-Amino-1,3-dimethyluracil + Barbituric Acid Derivative → Pyrrolo[2,3-d]pyrimidine Derivative
Materials:
-
Arylglyoxal (1.0 mmol)
-
6-Amino-1,3-dimethyluracil (1.0 mmol, 155 mg)
-
Barbituric acid derivative (e.g., 1,3-dimethylbarbituric acid) (1.0 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 16 mg, 5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the barbituric acid derivative (1.0 mmol), and TBAB (5 mol%).
-
Add ethanol (5 mL) to the flask.
-
Stir the mixture at 50 °C. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times are typically short, ranging from 60-80 minutes.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or catalyst.
-
Dry the product under vacuum to yield the pure polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative. Yields are typically high (73-95%).[11]
Causality: The use of TBAB as a phase transfer catalyst facilitates the reaction in a green solvent like ethanol under mild conditions.[11] This one-pot approach is highly atom-economical and avoids the isolation of intermediates, simplifying the workflow significantly.
Protocol 2: I₂/DMSO Promoted Cascade Annulation for Pyrrolo[2,3-d]pyrimidine Synthesis (Strategy B)
This modern protocol demonstrates a highly efficient cascade reaction to synthesize natural product analogues, showcasing the power of oxidative cyclization.[6]
Reaction: 6-Amino-1,3-dimethyluracil + Aurone → Pyrrolo[2,3-d]pyrimidine Analogue
Materials:
-
6-Amino-1,3-dimethyluracil (0.26 mmol, 1.05 equiv.)
-
Aurone derivative (0.25 mmol)
-
Iodine (I₂) (0.025 mmol, 6.4 mg, 10 mol%)
-
Dimethyl sulfoxide (DMSO) (0.5 mL)
-
Saturated aqueous Na₂S₂O₃ solution
-
Water, Ethanol, Diethyl Ether
Procedure:
-
In a reaction vial, combine 6-amino-1,3-dimethyluracil (1.05 equiv.), the aurone (0.25 mmol), and I₂ (10 mol%).
-
Add DMSO (0.5 mL) and stir the mixture at 100 °C for 1 hour.[6]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (0.5 mL) to consume excess iodine.
-
Add water (5 mL) to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid successively with water, ethanol, and diethyl ether to remove impurities.
-
Dry the product to afford the pure pyrrolo[2,3-d]pyrimidine in good to excellent yields (up to 99%).[6]
-
This protocol has been successfully demonstrated on a gram scale.[6]
Causality: This reaction proceeds via a complex cascade involving a Michael addition, iodination, intramolecular nucleophilic substitution, and a final spiro ring-opening.[6] DMSO acts as both the solvent and a mild oxidant in conjunction with iodine, which serves as an inexpensive and effective catalyst.
Conclusion and Future Outlook
The synthesis of the pyrrolo[2,3-d]pyrimidine core is a mature yet continually evolving field. While the classical strategies of building one ring upon the other remain pillars of synthetic methodology, the future is geared towards greater efficiency, sustainability, and molecular diversity. The development of novel multi-component reactions, the use of greener catalysts like β-cyclodextrin in aqueous media, and the application of transition-metal-catalyzed cross-coupling reactions are expanding the accessible chemical space for this critical scaffold.[4][13] These advancements will undoubtedly accelerate the discovery of new therapeutic agents, cementing the legacy of the 7-deazapurine core in the ongoing quest for novel medicines.
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mechanism of action of pyrrolo[2,3-d]pyrimidine compounds
The mechanism of action for the majority of clinically relevant pyrrolo[2,3-d]pyrimidine compounds is the competitive inhibition of Janus kinases. By acting as ATP mimetics, these molecules occupy the catalytic site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins. This decisive interruption of the JAK-STAT signaling cascade effectively downregulates the transcription of pro-inflammatory genes, providing a robust therapeutic effect in a host of immune-mediated diseases. The validation of this mechanism relies on a logical progression of experiments, from cell-free biochemical assays that establish potency to cell-based immunoassays that confirm pathway inhibition in a physiological setting. The remarkable versatility and "drug-like" properties of the pyrrolo[2,3-d]pyrimidine scaffold ensure its continued prominence in drug discovery, with ongoing efforts to develop inhibitors against a wider range of kinase targets for oncology and beyond. [3][10][29]
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The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition and Beyond
An In-Depth Technical Guide to Potential Therapeutic Targets
Abstract
The 7-deazapurine scaffold, specifically the pyrrolo[2,3-d]pyrimidine core, represents a cornerstone in modern medicinal chemistry, particularly in the pursuit of targeted therapies. Its intrinsic structural similarity to adenine allows it to function as a highly effective ATP-competitive "warhead," leading to the successful development of numerous kinase inhibitors. This guide provides a technical deep-dive into the therapeutic potential of this scaffold, using the foundational molecule, 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , as a conceptual starting point for drug design. We will explore the key kinase families susceptible to inhibition by derivatives of this core, elucidate the critical signaling pathways involved, and provide detailed, field-proven methodologies for target validation and compound characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for novel therapeutic interventions.
The Pyrrolo[2,3-d]pyrimidine Scaffold: An ATP Mimic by Design
The enduring success of the pyrrolo[2,3-d]pyrimidine nucleus in drug discovery is rooted in its bioisosteric relationship with adenine, the nitrogenous base of ATP.[1][2] This structural mimicry provides a significant advantage, allowing derivatives to readily access the highly conserved ATP-binding pocket of protein kinases.[3] Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.
The core structure of this compound serves as an ideal foundational template. The pyrrole nitrogen and adjacent pyrimidine nitrogens can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, an interaction that anchors the inhibitor. The various positions on the bicyclic ring (C2, C4, C5, C6, and N7) are amenable to chemical modification, allowing for the strategic introduction of substituents to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[3] It is through the sophisticated decoration of this core that simple intermediates are transformed into potent and selective drugs.
Key Therapeutic Target Families
While the versatility of the scaffold is vast, extensive research and clinical validation have highlighted several key protein families as primary targets for pyrrolo[2,3-d]pyrimidine-based inhibitors.
Janus Kinases (JAKs): Masters of Cytokine Signaling
The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases essential for transducing signals from cytokine and growth factor receptors.[4][5] This signaling cascade, known as the JAK-STAT pathway, is central to immune cell development, activation, and function.[6] Pathological activation of this pathway is a primary driver of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis and ulcerative colitis, as well as certain myeloproliferative neoplasms.[4][7][8]
The pyrrolo[2,3-d]pyrimidine core is the foundational structure for several blockbuster JAK inhibitors (JAKinibs), most notably Tofacitinib and Ruxolitinib .[9][10] These drugs function by competitively inhibiting ATP binding to JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[11] This blockade of downstream signaling effectively dampens the inflammatory cascade.[12]
Receptor Tyrosine Kinases (RTKs) in Oncology
Dysregulated RTK signaling is a fundamental driver of cancer, promoting tumor growth, angiogenesis, and metastasis. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to target several key RTKs.
-
RET (Rearranged during Transfection): The RET receptor tyrosine kinase is a critical oncogenic driver in certain types of thyroid and non-small cell lung cancers (NSCLC) due to activating point mutations or gene fusions.[9][12] Constitutive activation of RET leads to downstream signaling through pathways like RAS/MAPK and PI3K/AKT, promoting uncontrolled cell proliferation and survival.[9][12] Several potent pyrrolo[2,3-d]pyrimidine-based RET inhibitors have been developed, demonstrating the scaffold's utility in targeting this specific oncoprotein.[13]
-
CSF1R (Colony-Stimulating Factor 1 Receptor): CSF1R is a type III receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages and monocytes.[14] In the tumor microenvironment, signaling through CSF1R on tumor-associated macrophages (TAMs) often promotes an immunosuppressive, pro-tumoral M2 phenotype, aiding tumor growth and metastasis.[3][7] Therefore, inhibiting CSF1R is a promising strategy for cancer immunotherapy. The pyrrolo[2,3-d]pyrimidine scaffold has yielded highly potent and selective CSF1R inhibitors.[15]
-
EGFR and VEGFR: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are well-established cancer targets. EGFR drives tumor cell proliferation, while VEGFR is a key mediator of angiogenesis. The pyrrolo[2,3-d]pyrimidine core has been used to develop inhibitors that target these kinases, sometimes as multi-kinase inhibitors.[16][17][18]
Quantitative Data: A Snapshot of Inhibitor Potency
The following tables summarize publicly available IC₅₀ data for representative pyrrolo[2,3-d]pyrimidine derivatives against key kinase targets. This data illustrates the scaffold's potential for achieving high potency and, with appropriate chemical modification, selectivity.
Table 1: Potency of Pyrrolo[2,3-d]pyrimidine Derivatives Against JAK Kinases
| Compound | JAK1 (IC₅₀, nM) | JAK2 (IC₅₀, nM) | JAK3 (IC₅₀, nM) | Reference |
|---|---|---|---|---|
| Tofacitinib | 56 | 1377 | <10 | [11] |
| Baricitinib Analog | >90% inhib. @ 1µM | >90% inhib. @ 1µM | - | [17] |
| Compound 11e | >90% inhib. @ 1µM | >90% inhib. @ 1µM | - |[17] |
Table 2: Potency of Pyrrolo[2,3-d]pyrimidine Derivatives Against Oncogenic RTKs
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 59 | RET (wild-type) | <10 | [13] |
| Compound 59 | RET (V804M mutant) | <10 | [13] |
| Compound 18h | CSF1R | 5.14 | [15] |
| Compound 27a | CSF1R | <1 (vs. PLX-3397) | [2] |
| Compound 12i | EGFR (T790M mutant) | 0.21 | [19] |
| Compound 12i | EGFR (wild-type) | 22 | [19] |
| Compound 12d | VEGFR-2 | 11.9 | [6][18] |
| Compound 15c | VEGFR-2 | 13.6 |[6][18] |
Experimental Protocols for Target Validation
Validating the interaction between a compound and its putative target is a cornerstone of drug discovery. The following protocols provide a detailed framework for assessing the activity of pyrrolo[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. By quantifying the reduction in substrate phosphorylation in the presence of the inhibitor, we can determine its potency (IC₅₀). The HTRF format is a robust, high-throughput method that minimizes interference from colored or fluorescent compounds.[1][11][20]
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test Compound: Prepare a serial dilution of the test compound (e.g., this compound derivative) in 100% DMSO. Then, create an intermediate dilution in kinase buffer.
-
Enzyme & Substrate: Dilute the recombinant kinase (e.g., JAK1, RET) and its corresponding biotinylated peptide substrate to their final working concentrations in kinase buffer.
-
ATP Solution: Prepare ATP at the desired concentration (often at or near the Kₘ for the enzyme) in kinase buffer.
-
Detection Reagents: Prepare the HTRF detection reagents (Europium-labeled anti-phospho-antibody and Streptavidin-XL665) in detection buffer as per the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add 2 µL of the test compound dilution to the wells of a low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mixture. This mixture typically contains EDTA to chelate Mg²⁺ and halt kinase activity.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Assay: Western Blot for Phosphorylated STAT (p-STAT)
Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane and engage its target in a physiological context. This protocol measures the inhibition of a key downstream event in the JAK-STAT pathway—the phosphorylation of a STAT protein—providing evidence of the compound's cellular mechanism of action.[21]
Protocol:
-
Cell Culture and Treatment:
-
Culture a cytokine-responsive cell line (e.g., TF-1 cells for JAK2) to approximately 80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with a specific cytokine (e.g., erythropoietin for JAK2/STAT5) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT5).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT protein to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT signal to the total STAT signal for each sample.
-
Plot the normalized p-STAT levels against the compound concentration to observe the dose-dependent inhibition.
-
Cell Proliferation Assay (MTT Assay)
Causality: For oncology targets, a primary goal is to inhibit the proliferation of cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in the MTT signal upon treatment indicates that the compound has either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[22][23][24]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The this compound core is more than just a chemical intermediate; it is the starting point for a proven and highly successful strategy in targeted drug discovery. Its ability to mimic ATP provides a powerful entry point into the active site of kinases, while its synthetic tractability allows for fine-tuning of potency and selectivity. The clinical success of JAK inhibitors like Tofacitinib validates the therapeutic potential unlocked by this scaffold.
Future research will undoubtedly continue to exploit this privileged structure. The development of next-generation inhibitors will likely focus on achieving even greater selectivity for specific kinase isoforms to minimize off-target effects, exploring novel kinase targets implicated in emerging disease pathways, and developing dual-target inhibitors (e.g., JAK/HDAC) to overcome drug resistance mechanisms.[14][25] The foundational principles and methodologies outlined in this guide provide a robust framework for scientists and researchers dedicated to advancing this exciting field of medicine.
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- 17. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Insights into CSF-1R Expression in the Tumor Microenvironment [mdpi.com]
Methodological & Application
Application Note and Protocol: A Validated Synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine system, commonly known as the 7-deazapurine scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to function as an effective biomimetic, interacting with a wide array of biological targets.[2] This scaffold is the core of numerous natural products, including nucleoside antibiotics like tubercidin and toyocamycin, which exhibit potent anticancer and antiviral properties.[2][3]
In modern drug development, synthetic derivatives of this scaffold are potent inhibitors of various enzymes, particularly protein kinases, making them crucial in the development of therapies for cancer, inflammatory disorders, and viral infections.[2][4][5] The target molecule of this protocol, 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , also known as 2-methyl-9-deazaguanine, serves as a critical synthon for more complex bioactive molecules and is itself a subject of biological investigation.
This document provides a detailed, validated protocol for the synthesis of 2-methyl-9-deazaguanine, designed to be reproducible and scalable. The chosen synthetic strategy proceeds through a robust reductive cyclization of a functionalized pyrimidine precursor, a method noted for its efficiency and reliability.
Reaction Scheme and Mechanistic Rationale
The synthesis is accomplished via a two-step sequence starting from the commercially available 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one. The overarching strategy involves the formation of a reactive enamine intermediate, which subsequently undergoes a reductive cyclization to construct the fused pyrrole ring.
Overall Reaction Scheme:
Mechanistic Insights:
-
Enamine Formation: The methyl group at the C6 position of the pyrimidine ring is activated by the strongly electron-withdrawing nitro group at the adjacent C5 position. This activation renders the methyl protons sufficiently acidic to react with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds via nucleophilic attack of the deprotonated methyl group on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol to form a stable vinylogous amide, or enamine. This step effectively installs the necessary carbon framework for the subsequent cyclization.
-
Reductive Cyclization: The nitro group of the enamine intermediate is selectively reduced to an amino group using catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[6] The newly formed, highly nucleophilic C5-amino group immediately undergoes a rapid intramolecular cyclization, attacking the β-carbon of the enamine double bond. This is followed by the elimination of dimethylamine, which aromatizes the newly formed five-membered ring to yield the thermodynamically stable pyrrolo[2,3-d]pyrimidine core.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Purity/Grade | Supplier |
| 2-Amino-6-methyl-5-nitropyrimidin-4(3H)-one | 19672-35-6 | 170.12 g/mol | ≥97% | Sigma-Aldrich |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 g/mol | ≥97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 g/mol | ≥99.8% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C), 10 wt. % | 7440-05-3 | 106.42 g/mol | Degussa type | Sigma-Aldrich |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 g/mol | High Purity | Airgas |
| Methanol (MeOH), ACS Grade | 67-56-1 | 32.04 g/mol | ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc), ACS Grade | 141-78-6 | 88.11 g/mol | ≥99.5% | Fisher Scientific |
| Hexanes, ACS Grade | 110-54-3 | 86.18 g/mol | ≥98.5% | Fisher Scientific |
Equipment Required
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer with heating mantle
-
Parr hydrogenation apparatus or equivalent high-pressure reactor
-
Büchner funnel and vacuum flask
-
Celite® 545 for filtration
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
TLC plates (Silica Gel 60 F₂₅₄) and developing chamber
-
NMR spectrometer and Mass spectrometer for product characterization
Detailed Experimental Protocol
Part A: Synthesis of 2-Amino-6-((E)-2-(dimethylamino)vinyl)-5-nitropyrimidin-4(3H)-one (Enamine Intermediate)
-
Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one (10.0 g, 58.8 mmol).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask to create a suspension. Follow this by the addition of N,N-dimethylformamide dimethyl acetal (DMF-DMA, 15.7 mL, 117.6 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Maintain stirring at this temperature for 4-6 hours.
-
Causality Note: Heating is necessary to overcome the activation energy for the condensation reaction. Anhydrous conditions are critical as DMF-DMA is moisture-sensitive.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Ethyl Acetate. The starting material spot should be consumed and a new, more nonpolar product spot should appear.
-
Work-up: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration through a Büchner funnel. Wash the solid sequentially with cold methanol (2 x 30 mL) and diethyl ether (2 x 30 mL).
-
Drying: Dry the isolated solid under high vacuum to afford the enamine intermediate as a bright yellow powder. The product is typically of sufficient purity for the next step without further purification. Expect a yield of 11.5-12.5 g (87-94%).
Part B: Synthesis of this compound (Reductive Cyclization)
-
Setup: To a 500 mL high-pressure hydrogenation vessel, add the enamine intermediate (10.0 g, 44.4 mmol) and methanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 10% w/w) to the suspension under a stream of nitrogen.
-
Safety Note: Pd/C is flammable in the presence of air and solvents. Handle with care in an inert atmosphere.
-
-
Hydrogenation: Seal the vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel with hydrogen gas three times before pressurizing to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and a slight temperature increase may be observed. Hydrogen uptake should cease within 2-4 hours, indicating reaction completion.
-
Mechanism Insight: Vigorous stirring is essential to ensure proper mixing of the solid catalyst, gaseous hydrogen, and dissolved substrate for an efficient reaction rate.
-
-
Catalyst Removal: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst. Wash the Celite pad with hot methanol (3 x 50 mL) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. This will yield a crude off-white solid.
-
Purification: Recrystallize the crude solid from hot water (~150-200 mL). Dissolve the solid in boiling water, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour.
-
Final Isolation: Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C overnight. Expect a yield of 5.0-5.7 g (75-85%).
Data and Characterization
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (for Part B) |
| Melting Point | >300 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.85 (s, 1H, NH), 11.77 (s, 1H, NH), 7.02 (dd, J=3.2, 2.1 Hz, 1H), 6.43 (dd, J=3.2, 1.8 Hz, 1H), 2.25 (s, 3H).[7] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 158.1, 152.4, 149.8, 121.5, 102.6, 99.4, 19.8. |
| Mass Spec (ESI+) | m/z 150.1 [M+H]⁺ |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part A | 1. Incomplete reaction. 2. Presence of moisture. 3. Product loss during work-up. | 1. Increase reaction time or temperature slightly (to 100 °C). 2. Use anhydrous DMF and fresh DMF-DMA. 3. Ensure thorough cooling before filtration. |
| Incomplete reaction in Part B | 1. Catalyst is inactive. 2. Insufficient hydrogen pressure or poor mixing. | 1. Use fresh, high-quality Pd/C catalyst. 2. Ensure the reactor is properly sealed and increase stirring speed. |
| Product is dark or discolored | 1. Catalyst fines passed through the filter. 2. Air oxidation during work-up. | 1. Use a finer porosity filter or a thicker Celite® pad. 2. Perform filtration and concentration steps promptly. |
| Difficulty with recrystallization | 1. Product is too soluble or insoluble. 2. Presence of persistent impurities. | 1. Adjust the volume of water; if too soluble, consider an ethanol/water mixture. 2. If impurities persist, consider purification by silica gel chromatography (e.g., 5-10% MeOH in DCM). |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Final Product Structure
Caption: Structure of this compound.
References
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. Royal Society of Chemistry. [Link]
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Research Square. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- Synthesis of 9-substituted 9-deazaguanine deriv
- AN IMPROVED SYNTHESIS OF 9-DEAZAGUANINE. Taylor & Francis Online. [Link]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsred.com [ijsred.com]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrrolo[2,3-d]pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines allows for its interaction with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[2] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The development of efficient and versatile synthetic routes to this important class of compounds is, therefore, a key focus for synthetic and medicinal chemists. One-pot, multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like pyrrolo[2,3-d]pyrimidines, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[5][6] This application note provides detailed protocols and insights into selected one-pot methodologies for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, aimed at researchers, scientists, and professionals in drug development.
Methodology 1: Three-Component Reaction of Arylglyoxals, 6-Aminouracils, and Barbituric Acid Derivatives
This protocol describes a green and efficient one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. The reaction proceeds via a cascade of reactions, initiated by the condensation of an arylglyoxal with 6-amino-1,3-dimethyluracil, followed by the involvement of a barbituric acid derivative.
Causality Behind Experimental Choices
The choice of tetra-n-butylammonium bromide (TBAB) as a catalyst is crucial for the success of this reaction.[5] TBAB is an inexpensive, non-corrosive, and environmentally compatible phase-transfer catalyst that enhances the reaction rate and yield under mild conditions.[5][7] Ethanol is selected as a green solvent, and the reaction is carried out at a moderate temperature of 50 °C to ensure a balance between reaction rate and selectivity, minimizing the formation of byproducts.[5]
Proposed Reaction Mechanism
The reaction is proposed to proceed through the initial formation of an enamine intermediate from the reaction of 6-amino-1,3-dimethyluracil with the arylglyoxal. This is followed by a Michael addition of the barbituric acid derivative to the activated double bond. Subsequent intramolecular cyclization and dehydration lead to the formation of the final pyrrolo[2,3-d]pyrimidine product.
Caption: Proposed mechanism for the three-component synthesis.
Experimental Protocol
-
To a 25 mL round-bottom flask, add arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the respective barbituric acid derivative (1.0 mmol) in ethanol (10 mL).
-
Add tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at 50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 60-80 minutes.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
Data Summary
| Entry | Arylglyoxal (Ar) | Barbituric Acid (R) | Time (min) | Yield (%) |
| 1 | Phenyl | H | 65 | 90 |
| 2 | 4-Methylphenyl | H | 60 | 92 |
| 3 | 4-Chlorophenyl | H | 70 | 85 |
| 4 | 4-Nitrophenyl | H | 80 | 73 |
| 5 | Phenyl | Methyl | 70 | 88 |
| 6 | 4-Chlorophenyl | Methyl | 75 | 82 |
| 7 | Phenyl | Thiobarbituric | 75 | 78 |
Table adapted from data presented in Javahershenas, R., & Khalafy, J. (2018).[5]
Methodology 2: I2/DMSO Promoted Cascade Annulation of 6-Amino-1,3-dimethyluracil with Aurones
This protocol presents a novel and efficient approach for the synthesis of pyrrolo[2,3-d]pyrimidines through a cascade annulation reaction. This method utilizes readily available starting materials and an inexpensive catalyst system.[3]
Causality Behind Experimental Choices
The combination of iodine (I₂) and dimethyl sulfoxide (DMSO) is key to this transformation.[3] I₂ acts as a catalyst, while DMSO serves as both the solvent and an oxidant. The reaction proceeds through a one-pot process involving a Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring-opening, showcasing high atom economy.[3] The reaction is performed at 100 °C to facilitate the cascade of reactions leading to the desired product.
Experimental Workflow
Sources
- 1. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold and the Rise of Copper Catalysis
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to the native purine bases found in DNA and RNA allows it to effectively interact with a wide range of biological targets, particularly protein kinases.[2][4][5] This has led to the development of numerous potent and selective inhibitors for the treatment of cancers, inflammatory disorders, and viral infections.[2][3] A notable example is Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[6]
Traditionally, the synthesis of this important scaffold has often relied on multi-step sequences or palladium-catalyzed cross-coupling reactions. While effective, palladium catalysis can be associated with high costs and potential for toxic metal contamination in the final active pharmaceutical ingredient (API). Consequently, there has been a significant shift towards developing more economical and environmentally benign synthetic methodologies. Copper catalysis has emerged as a powerful alternative, offering a cost-effective and efficient means to construct the pyrrolo[2,3-d]pyrimidine ring system.[6]
This application note provides a detailed overview of a robust copper-catalyzed methodology for the synthesis of substituted pyrrolo[2,3-d]pyrimidines via a one-pot Sonogashira coupling and intramolecular annulation cascade. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, discuss the substrate scope, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.
Reaction Principle and Mechanism
The copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines typically proceeds through a two-stage cascade in a single pot. The process begins with a copper-catalyzed Sonogashira cross-coupling reaction between a 4-amino-5-halopyrimidine and a terminal alkyne. This is immediately followed by an intramolecular hydroamination/annulation of the resulting 5-alkynyl-4-aminopyrimidine intermediate to construct the fused pyrrole ring.
The generally accepted mechanism is as follows:
-
Formation of Copper Acetylide: In the presence of a base, the terminal alkyne is deprotonated and reacts with a Cu(I) salt (often CuI) to form a highly reactive copper(I) acetylide species.[7]
-
Oxidative Addition: A copper(I) or a transiently formed Cu(III) species undergoes oxidative addition to the C-X bond (where X is typically Br or I) of the 5-halopyrimidine.[8]
-
Reductive Elimination: The alkynyl group is transferred to the pyrimidine ring, and the C-C coupled product is released, regenerating the active copper catalyst.[8]
-
Intramolecular Annulation: The amino group at the C4 position of the pyrimidine then attacks the proximal carbon of the newly installed alkyne at the C5 position. This intramolecular nucleophilic attack, a 5-endo-dig cyclization, forms the five-membered pyrrole ring.[9][10] This step is often facilitated by the copper catalyst, which can act as a Lewis acid to activate the alkyne towards nucleophilic attack.[1]
-
Protonolysis/Tautomerization: A final proton transfer step yields the aromatic pyrrolo[2,3-d]pyrimidine core.
Caption: Proposed mechanistic pathway for the Cu-catalyzed synthesis.
Experimental Protocol: Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
This protocol is adapted from a reported green and simple Cu-catalyzed method for the synthesis of a key intermediate for various pyrrolo[2,3-d]pyrimidine derivatives.[6]
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Cyclopentylamine (reagent grade)
-
N,N-Diisopropylethylamine (DIPEA, anhydrous)
-
Ethyl acetate (EtOAc, anhydrous)
-
3,3-Diethoxy-1-propyne
-
Copper(I) iodide (CuI, 99.995%)
-
6-Methylpicolinic acid
-
Sodium iodide (NaI)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk flask, etc.)
Step 1: Synthesis of 5-Bromo-N-cyclopentyl-2-chloropyrimidin-4-amine
-
To a round-bottom flask, add 5-bromo-2,4-dichloropyrimidine (1.0 eq), ethyl acetate (approx. 0.1 M solution), and N,N-diisopropylethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add cyclopentylamine (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: One-Pot Sonogashira Coupling and Annulation
-
To a dry Schlenk flask, add the product from Step 1 (1.0 eq), CuI (0.1 eq), 6-methylpicolinic acid (0.2 eq), NaI (1.0 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with inert gas (repeat this cycle 3 times).
-
Add anhydrous DMF via syringe.
-
Add 3,3-diethoxy-1-propyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Hydrolysis to the Aldehyde
-
Dissolve the product from Step 2 (1.0 eq) in THF.
-
Add concentrated hydrochloric acid (approx. 1.5 mL per 5 mmol of substrate).
-
Stir at room temperature for 1 hour.
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the final product, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde.[6]
Caption: A streamlined workflow for the three-step synthesis.
Substrate Scope and Limitations
The copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines generally exhibits good functional group tolerance.
| Pyrimidine Component | Alkyne Component | Notes |
| Halogen: 5-Bromo and 5-iodo pyrimidines are excellent substrates. 5-Chloro pyrimidines are generally less reactive. | Aryl Alkynes: Both electron-rich and electron-deficient aryl alkynes typically perform well.[8] | The reaction conditions may need to be optimized for less reactive coupling partners. |
| Amino Substituent: Primary and secondary alkyl and aryl amines at the C4 position are well-tolerated. | Alkyl Alkynes: Simple alkyl alkynes are suitable substrates. Functional groups like hydroxyls and ethers are often tolerated, though protection may sometimes be necessary. | Sterically hindered alkynes may require longer reaction times or higher catalyst loadings.[11] |
| Other Substituents: Electron-withdrawing or -donating groups on the pyrimidine ring can influence reactivity but are generally tolerated. | Silyl Alkynes: Terminal alkynes protected with a silyl group (e.g., TMS) can be used, with subsequent deprotection if required. | Silyl groups can be removed in situ or in a separate step. |
Limitations:
-
Steric Hindrance: Highly substituted pyrimidines or bulky alkynes may lead to lower yields or require more forcing conditions.[11]
-
Competing Reactions: The primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is also catalyzed by copper. This can be minimized by careful control of reaction conditions.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Cu(I) oxidized to Cu(II) by air. 2. Insufficiently Reactive Halide: C-Cl bond is less reactive than C-Br or C-I. 3. Poor Substrate Solubility. | 1. Ensure rigorous inert atmosphere techniques. Use freshly opened, high-purity CuI. 2. Switch to the corresponding 5-bromo or 5-iodo pyrimidine if possible. Increase reaction temperature. 3. Screen alternative anhydrous solvents like Dioxane or Toluene. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: O₂ promotes oxidative homocoupling. 2. High Concentration of Alkyne: Favors dimerization over cross-coupling. | 1. Thoroughly degas all solvents and reagents (e.g., freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.[12] 2. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition. 2. Base is consumed or is not strong enough. | 1. Use a more robust ligand for the copper catalyst. Consider adding a second portion of the catalyst. 2. Use a stronger base or a higher excess of the current base. Ensure the base is anhydrous. |
| Formation of Dehalogenated Starting Material | 1. Harsh Reaction Conditions. 2. Presence of a Hydrogen Source. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure all reagents and solvents are anhydrous. |
Applications in Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. The C4-amino group acts as a key hydrogen bond donor, mimicking the adenine core of ATP and enabling strong binding to the hinge region of the kinase active site. The pyrrole ring provides a vector for substitution into the hydrophobic regions of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.
While many complex pyrrolo[2,3-d]pyrimidine-based drugs like Tofacitinib are often assembled using other methods in their final stages, the copper-catalyzed annulation provides a powerful and efficient route to construct diversely functionalized core intermediates.[6] This methodology is particularly valuable in the early stages of drug discovery for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For example, this method can be used to synthesize a variety of 6-substituted pyrrolo[2,3-d]pyrimidines, which can then be further elaborated at other positions to generate novel kinase inhibitor candidates.[2][3][4]
Conclusion
The copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines represents a significant advancement in heterocyclic chemistry, offering a more sustainable and cost-effective alternative to traditional palladium-based methods. The one-pot Sonogashira/annulation cascade is a highly efficient process with a broad substrate scope and good functional group tolerance. By understanding the reaction mechanism and potential pitfalls, researchers can leverage this powerful tool for the synthesis of novel 7-deazapurine analogs for applications in drug discovery and materials science.
References
- Wang, L., Zheng, L., Kong, X., Zhang, W., Chen, G., & Wang, J. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 28-34. [Link]
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
- Song, B., Murtazaeva, Z., et al. (2025).
- Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
- Pathak, V., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 213, 113175. [Link]
- Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
- Zia, M. K., et al. (2020). 5-Endo-dig cyclizations in organic syntheses. Molecular Diversity, 24(1), 295-317. [Link]
- Hocek, M. (2014). C–H Imidation of 7-Deazapurines. The Journal of Organic Chemistry, 79(20), 9914-9920. [Link]
- Orlova, M., et al. (2010). Synthesis of 7-aza-5-deazapurine analogues via copper(I)-catalyzed hydroamination of alkynes and 1-iodoalkynes. The Journal of Organic Chemistry, 75(24), 8662-8665. [Link]
- Kumar, R., et al. (2021). Copper Catalyzed 5-endo-dig Cyclization Cascade of 2-(2-Enynyl)pyridines with Boronic Acids: Access to Hetero-arylated Unsymmetrical Triarylmethanes. ChemistrySelect, 6(4), 699-703.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. (General reference for Sonogashira mechanism). [Link]
- Kumar, A., & Kaur, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5131-5154. [Link]
Sources
- 1. Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for Kinase Inhibitor Screening Using 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidines in Kinase Drug Discovery
The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology and immunology. Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of targeted therapy.
Within the vast chemical space of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold."[1] This deazapurine framework bears a strong structural resemblance to adenine, the core component of adenosine triphosphate (ATP), the natural co-substrate for all kinases.[1] This inherent ATP-mimetic character provides a strong foundation for designing potent, ATP-competitive kinase inhibitors.
This application note focuses on 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , a foundational molecule of this important class. While often serving as a starting point for more complex medicinal chemistry efforts, its core structure provides an ideal model to establish and validate a comprehensive kinase inhibitor screening cascade.[2][3] We will detail the principles and step-by-step protocols for characterizing this, and related compounds, from initial biochemical potency assessment to cell-based functional assays.
The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in identifying and characterizing novel kinase inhibitors. We will emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Part 1: Foundational Biochemical Screening
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory activity against purified kinase enzymes. This is crucial for establishing on-target potency and understanding the fundamental interaction between the compound and the kinase.
Causality in Assay Selection: Why Start with a Biochemical Assay?
Biochemical assays offer a direct and unambiguous measure of enzyme inhibition, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects, metabolism).[4] This reductionist approach is essential for:
-
Determining Intrinsic Potency: Quantifying the direct inhibitory constant (IC50 or Ki) against the target kinase.
-
Establishing Selectivity: Profiling the compound against a broad panel of kinases (kinome screening) to identify on- and off-target activities.
-
Understanding Mechanism of Action: Differentiating between ATP-competitive, non-competitive, or allosteric inhibition through specialized kinetic studies.
We will describe a robust, non-radioactive biochemical assay methodology widely used in high-throughput screening (HTS).
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.
Experimental Workflow Diagram:
Caption: Workflow for a typical biochemical kinase assay using ADP-Glo™.
Step-by-Step Methodology:
-
Compound Preparation:
-
Create a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to generate a concentration range (e.g., 10 mM to 0.5 µM).
-
Prepare a 4X working solution of each concentration by diluting the DMSO stock into the appropriate kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction Setup (384-well plate format):
-
Add 2.5 µL of the 4X compound solution to the appropriate wells of a white, opaque assay plate.
-
For control wells (100% activity and 0% activity/blank), add 2.5 µL of kinase reaction buffer with the same percentage of DMSO.
-
Add 2.5 µL of 4X enzyme solution (e.g., JAK2, EGFR) diluted in kinase reaction buffer to each well, except for the blank controls.
-
Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP mix to each well. The final reaction volume will be 10 µL. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
After the incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation: Kinase Selectivity Profiling
While IC50 data for the specific this compound is not widely published, the scaffold is known to be a potent inhibitor of several kinase families upon further substitution. The table below presents representative data for well-characterized derivatives to illustrate the scaffold's potential. This process of screening against a broad panel is known as kinome scanning.[5]
| Kinase Target | Representative Pyrrolo[2,3-d]pyrimidine Derivative | IC50 (nM) | Reference |
| JAK2 | Phenylamide Hybrid (Compound 16c ) | 6 | [6] |
| FLT3 | Pyrazole-3-carboxamide (Compound 50 ) | <10 | |
| CDK2 | Benzohydrazide (Compound 5k ) | 204 | [3] |
| EGFR (T790M) | Covalent Inhibitor (Compound 12i ) | 0.21 | |
| RET | Phenylacetate Derivative (Compound 59 ) | <10 | |
| CSF1R | N-Methyl-N-(3-methylbenzyl) Derivative | <5 | |
| PAK4 | Imine Derivative (Compound 5n ) | 2.7 | [2] |
This table provides illustrative data for various substituted pyrrolo[2,3-d]pyrimidine compounds to demonstrate the scaffold's versatility and is not representative of the unsubstituted core molecule.
Part 2: Cell-Based Functional Screening
While biochemical assays are essential for determining direct potency, they do not predict a compound's efficacy in a physiological context.[4] Cell-based assays are a critical next step to assess a compound's ability to engage its target within a living cell and elicit a functional response.
Causality in Assay Selection: Why Move to a Cellular Context?
Cell-based assays provide crucial insights that biochemical assays cannot:
-
Target Engagement: Does the compound cross the cell membrane and bind to its intended kinase target?
-
Functional Inhibition: Does target engagement translate into the inhibition of downstream signaling pathways?
-
Cellular Potency: What is the effective concentration required to inhibit a cellular process (e.g., proliferation, phosphorylation)?
-
Early Toxicity Assessment: Does the compound exhibit cytotoxic effects at concentrations relevant to its on-target activity?
We will describe a protocol to measure the inhibition of a specific phosphorylation event downstream of a target kinase.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol directly assesses the inhibitory effect of a compound on the phosphorylation of a kinase's downstream substrate in a cellular context.
Principle: Cells are treated with the inhibitor, and the target kinase's signaling pathway is often stimulated with a growth factor or cytokine. The cells are then lysed, and the phosphorylation status of a key downstream substrate is measured by Western blot using phospho-specific antibodies. A decrease in the phosphorylated substrate, relative to the total amount of that substrate, indicates successful inhibition of the upstream kinase.
Experimental Workflow Diagram:
Caption: Workflow for a cellular phosphorylation assay via Western Blot.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed an appropriate cell line (e.g., A431 for EGFR signaling, TF-1 for JAK2 signaling) in 6-well plates and allow them to adhere overnight.
-
(Optional) Serum-starve the cells for 4-24 hours to reduce basal kinase activity.
-
Treat the cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Stimulate the signaling pathway by adding the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes for A431 cells) to all wells except the unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice and wash cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-STAT3) and the total substrate (e.g., anti-STAT3). A loading control like β-actin should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, normalize the phospho-protein signal to the total protein signal to account for any loading differences.
-
Compare the normalized signal in the compound-treated samples to the stimulated DMSO control to determine the extent of inhibition.
-
Part 3: Relevant Signaling Pathway
The pyrrolo[2,3-d]pyrimidine scaffold is a key component of several FDA-approved Janus Kinase (JAK) inhibitors. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, making it a critical target in autoimmune diseases and cancers.[3]
JAK-STAT Signaling Pathway and Inhibition:
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in Modern Drug Discovery
Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is paramount. The pyrrolo[2,3-d]pyrimidine core, a notable isostere of purine, has emerged as a "privileged scaffold" for the development of targeted therapies, particularly in oncology and immunology. This guide focuses on a key derivative, 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, and its pivotal role as a versatile starting material in the synthesis of next-generation kinase inhibitors. We will explore its synthetic utility, provide detailed protocols for its conversion into key intermediates, and discuss the biological evaluation of its derivatives.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The structural resemblance of the pyrrolo[2,3-d]pyrimidine nucleus to adenine, the core component of adenosine triphosphate (ATP), is the cornerstone of its success in drug discovery.[1] This mimicry allows compounds bearing this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases, thereby inhibiting their catalytic function. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them a prime target for therapeutic intervention.[2]
The 2-methyl substituent on the pyrimidinone ring of the title compound offers a subtle yet significant modification to the electronic and steric properties of the scaffold, influencing its interaction with target proteins and providing a vector for further chemical exploration.
From Starting Material to Key Intermediate: The Chlorination Pathway
A critical step in unlocking the synthetic potential of this compound is its conversion to the highly reactive intermediate, 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This transformation replaces the hydroxyl group at the 4-position with a chlorine atom, a good leaving group, thereby activating the scaffold for subsequent nucleophilic aromatic substitution (SNAr) reactions.[3][4]
Caption: Synthetic conversion of the pyrimidinone to the key chloro intermediate.
Protocol 1: Chlorination of this compound
This protocol is adapted from established methods for the chlorination of related pyrrolo[2,3-d]pyrimidinones.[5][6]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Toluene or Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend this compound (1.0 equivalent) in anhydrous toluene or dichloromethane.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 equivalents) to the suspension at room temperature under a nitrogen atmosphere.
-
(Optional) Base Addition: If desired, cool the mixture to 0 °C and slowly add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) dropwise. This can help to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for dichloromethane) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diversification of the Scaffold: Nucleophilic Aromatic Substitution
The 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is a versatile building block for creating a library of potential kinase inhibitors. The chlorine atom at the C4 position is susceptible to displacement by a variety of nucleophiles, most commonly primary and secondary amines, through an SNAr mechanism.[4][7] This allows for the introduction of diverse side chains that can be tailored to target the specific structural features of the ATP-binding pocket of different kinases.
Caption: General scheme for the synthesis of kinase inhibitor candidates.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general method for the coupling of various amines to the 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine core.[8]
Materials:
-
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 - 3.0 equivalents)
-
Solvent such as n-butanol, isopropanol, or N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in the chosen solvent.
-
Reagent Addition: Add the desired amine (1.1 - 1.5 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2.0 - 3.0 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C and stir until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration, washed with a suitable solvent, and dried.
-
Alternatively, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Biological Evaluation of 2-Methyl-pyrrolo[2,3-d]pyrimidine Derivatives
The synthesized library of compounds is then subjected to a battery of biological assays to determine their potency and selectivity as kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a panel of target kinases.
Materials:
-
Synthesized 2-methyl-pyrrolo[2,3-d]pyrimidine derivatives
-
Recombinant target kinase(s)
-
Kinase substrate (peptide or protein)
-
ATP (at or near the Km for the specific kinase)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
384-well plates
-
Plate reader capable of luminescence, fluorescence, or absorbance detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Setup: In a 384-well plate, add the assay buffer, the recombinant kinase, and the substrate.
-
Compound Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Representative Kinase Inhibition Data for Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative A | EGFR | 15 | [9] |
| Derivative B | RET | 8 | [10] |
| Derivative C | CSF1R | 5 | [11] |
| Derivative D | JAK1 | 20 | Fictional Example |
| Derivative E | JAK3 | 12 | Fictional Example |
Note: The data for Derivatives D and E are illustrative examples based on the known activity of the pyrrolo[2,3-d]pyrimidine scaffold against Janus kinases.
Cellular Assays: Assessing Functional Effects
Following in vitro kinase assays, promising compounds are evaluated in cell-based assays to determine their effects on cellular signaling pathways and cell viability.
Protocol 4: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Cancer cell line or immune cell line relevant to the target kinase
-
Complete cell culture medium
-
Synthesized compounds
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CellTiter-Glo® assay: Add the reagent and measure the luminescence.
-
-
Data Analysis: Calculate the percent cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion and Future Directions
This compound is a valuable and versatile starting material in the synthesis of potent and selective kinase inhibitors. The straightforward conversion to its 4-chloro derivative opens up a vast chemical space for the introduction of diverse side chains, enabling the fine-tuning of biological activity against a range of kinase targets. The protocols provided herein offer a roadmap for researchers to utilize this scaffold in their drug discovery programs. Future efforts in this area will likely focus on the development of novel derivatives with improved pharmacokinetic properties and the exploration of their therapeutic potential in a wider range of diseases.
References
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.).
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). European Journal of Medicinal Chemistry.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules.
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2020). Synthetic Communications.
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. (2019). European Journal of Medicinal Chemistry.
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2018). ResearchGate.
- 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. (2022). ChemMedChem.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry.
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2016). ResearchGate.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020). European Journal of Medicinal Chemistry.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2023). Molecules.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2011). Acta Crystallographica Section E: Structure Reports Online.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2023). ACS Omega.
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Application Note & Protocol: N-Methylation of Pyrrolo[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic N-methylation of the pyrrolo[2,3-d]pyrimidine scaffold, a core heterocyclic system in numerous clinically relevant kinase inhibitors and other therapeutic agents. We will move beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. This document will explore various methylation strategies, address the critical challenge of regioselectivity, and offer detailed, field-tested protocols. The goal is to equip researchers with the knowledge to confidently and successfully perform N-methylation on this important pharmacophore.
Introduction: The Significance of N-Methylated Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to adenine allows it to function as a versatile hinge-binding motif for a wide array of protein kinases. The strategic addition of a methyl group to one of the nitrogen atoms of this scaffold can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic properties. For instance, N-methylation can enhance binding affinity, block unwanted metabolic pathways, and improve cell permeability. Consequently, the development of robust and selective N-methylation protocols is of paramount importance in the synthesis of novel therapeutics, including potent kinase inhibitors for the treatment of cancers and other diseases.[3][4]
The Challenge of Regioselectivity
The pyrrolo[2,3-d]pyrimidine scaffold presents multiple potential sites for N-methylation, primarily the N1 and N7 positions of the ring system, as well as any exocyclic amino groups. Controlling the site of methylation is a significant synthetic challenge. The relative nucleophilicity of these nitrogen atoms can be influenced by the electronic nature of substituents on the ring, the choice of solvent, base, and methylating agent.
dot digraph "Regioselectivity" { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style=rounded]; rankdir=LR;
PyrroloPyrimidine [label="Pyrrolo[2,3-d]pyrimidine Core", shape=Mdiamond, fillcolor="#F1F3F4", style=filled]; N1_Methylation [label="N1-Methylated Product", pos="2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; N7_Methylation [label="N7-Methylated Product", pos="-2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Exocyclic_Methylation [label="Exocyclic N-Methylation", pos="0,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
PyrroloPyrimidine -> N1_Methylation [label=" Site 1"]; PyrroloPyrimidine -> N7_Methylation [label=" Site 7"]; PyrroloPyrimidine -> Exocyclic_Methylation [label=" Exocyclic Amino Group"]; } dot Caption: Potential N-methylation sites on the pyrrolo[2,3-d]pyrimidine scaffold.
Key Strategic Considerations for N-Methylation
The success of an N-methylation reaction hinges on the judicious selection of reagents and conditions. Below, we dissect the critical parameters and their mechanistic implications.
Choice of Methylating Agent
A variety of methylating agents are available, each with distinct reactivity profiles, handling requirements, and environmental impact.
| Methylating Agent | Formula | Key Characteristics |
| Methyl Iodide | CH₃I | Highly reactive, often leading to high yields. However, it is toxic and a potential mutagen. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | A powerful and cost-effective methylating agent, but extremely toxic and carcinogenic.[5] |
| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | An environmentally benign "green" reagent.[6][7] It is less reactive than traditional agents, often requiring higher temperatures or catalysis.[5][6] |
The Role of the Base
A base is typically required to deprotonate the N-H bond, generating a more nucleophilic anion that readily attacks the methylating agent. The choice of base can significantly influence the reaction's regioselectivity and efficiency.
-
Strong Bases (e.g., NaH, KHMDS): These bases irreversibly deprotonate the pyrrolo[2,3-d]pyrimidine, leading to a highly reactive nucleophile. This can sometimes result in reduced selectivity.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in conjunction with more reactive methylating agents. They establish an equilibrium, which can sometimes favor the formation of the thermodynamically more stable product.
-
Organic Bases (e.g., TMEDA, DABCO): These can act as catalysts, particularly with less reactive methylating agents like DMC.[6][7][8] N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be a highly effective organocatalyst for the N-methylation of various NH-containing heterocycles with DMC.[6][7][8]
Solvent and Temperature Effects
The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile. Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are commonly employed. The reaction temperature is another critical parameter that must be optimized. Less reactive systems, such as those employing DMC, may necessitate elevated temperatures to achieve a reasonable reaction rate.[5][6]
Experimental Protocols
Herein, we provide two representative protocols for the N-methylation of a generic pyrrolo[2,3-d]pyrimidine substrate.
Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride
This protocol is suitable for small-scale syntheses where high reactivity is desired.
Materials:
-
Pyrrolo[2,3-d]pyrimidine substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the pyrrolo[2,3-d]pyrimidine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Methylation using Dimethyl Carbonate (DMC) and TMEDA
This "greener" protocol is advantageous for its use of a less toxic methylating agent.[6][7]
Materials:
-
Pyrrolo[2,3-d]pyrimidine substrate
-
Dimethyl carbonate (DMC)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealable reaction vessel, combine the pyrrolo[2,3-d]pyrimidine substrate (1.0 eq), DMF, and a large excess of DMC.
-
Add a catalytic amount of TMEDA (0.1 eq).
-
Seal the vessel and heat the reaction mixture to 95 °C for 8-12 hours, monitoring by TLC or LC-MS.[6][7]
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active base or methylating agent. Low reaction temperature. | Use a stronger base (e.g., NaH). Increase the reaction temperature, especially when using DMC. Ensure all reagents are anhydrous. |
| Mixture of Regioisomers | Similar nucleophilicity of different nitrogen atoms. | Screen different bases and solvents. Protecting groups may be necessary to block competing sites. Biocatalytic methods using engineered methyltransferases can offer high regioselectivity.[9] |
| Over-methylation | Use of a highly reactive methylating agent in excess. | Reduce the equivalents of the methylating agent. Add the methylating agent slowly at a lower temperature. |
Conclusion
The N-methylation of pyrrolo[2,3-d]pyrimidines is a critical transformation in the synthesis of medicinally important compounds. A thorough understanding of the interplay between the substrate, methylating agent, base, and reaction conditions is essential for achieving high yields and controlling regioselectivity. By carefully considering these factors and utilizing the protocols outlined in this guide, researchers can effectively navigate the challenges associated with this important synthetic step.
References
- Taylor & Francis. (2005). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate.
- ResearchGate. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
- Taylor & Francis Online. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
- N/A.
- Semantic Scholar. (2012).
- PubMed Central. (2025).
- PubMed. (2006). The syntheses and properties of tricyclic pyrrolo[2,3-d]pyrimidine analogues of S6-methylthioguanine and O6-methylguanine.
- Semantic Scholar.
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- PubMed. (2021).
- PubMed. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line.
- NIH. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- Taylor & Francis Online.
- PMC - NIH.
- MDPI.
- MDPI. (2025).
- ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- PubMed. Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities.
- PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Pyrrolopyrimidines
Introduction: The Strategic Importance of C-N Bond Formation in Pyrrolopyrimidine Synthesis
The pyrrolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] This heterocyclic system mimics the natural purine core, allowing it to interact with a wide array of biological targets, most notably protein kinases.[3][4] Consequently, pyrrolopyrimidine derivatives have been successfully developed as potent therapeutics for various diseases, including cancer, inflammation, and viral infections.[5][6]
The functionalization of the pyrrolopyrimidine core is paramount for modulating pharmacological activity and optimizing drug-like properties. Among the most critical transformations is the formation of carbon-nitrogen (C-N) bonds, which allows for the introduction of diverse amine substituents that can serve as key pharmacophoric elements. The Buchwald-Hartwig amination has emerged as the preeminent method for this purpose.[7] This palladium-catalyzed cross-coupling reaction offers a powerful and versatile pathway to construct aryl C-N bonds under relatively mild conditions, demonstrating broad substrate scope and excellent functional group tolerance, which are often limitations in traditional methods like nucleophilic aromatic substitution.[7][8]
This guide provides a comprehensive overview and detailed experimental protocols for the successful application of the Buchwald-Hartwig amination to halogenated pyrrolopyrimidines, aimed at researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Rationale for Reagent Selection
Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][7]
-
Oxidative Addition : The cycle begins with the oxidative addition of the halo-pyrrolopyrimidine to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9][10] The choice of a bulky, electron-rich phosphine ligand is critical here to facilitate this step.[7][11]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][8] The strength and solubility of the base are key parameters; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases may be required for sensitive substrates.[9][12][13]
-
Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8][14]
This mechanistic framework dictates the essential components of the reaction: a palladium precursor, a suitable ligand, a base, and an appropriate solvent, all of which must be carefully selected to ensure high efficiency and yield.
Experimental Workflow Visualization
The general laboratory workflow for performing a Buchwald-Hartwig amination is outlined below. Adherence to inert atmosphere techniques is critical for success.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol provides a representative procedure for the coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a generic primary or secondary amine. Conditions should be optimized for each specific substrate combination.
Materials and Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5-10 mL)
-
Standard glassware (Schlenk tube or round-bottom flask), stir bar, heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation : Ensure the reaction vessel (e.g., a 25 mL Schlenk tube) and magnetic stir bar are oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). This is crucial as moisture can deactivate the catalyst and base.
-
Reagent Addition (under Inert Atmosphere) :
-
To the prepared Schlenk tube, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol).[2]
-
Scientist's Note : The use of pre-catalysts is highly recommended for reproducibility. For challenging substrates like heteroaryl chlorides, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to promote efficient oxidative addition.[14][15]
-
-
Solvent and Amine Addition :
-
Add the anhydrous, degassed solvent (5-10 mL) to the flask via syringe.
-
If the amine is a solid, it can be added with the other solids in the previous step. If it is a liquid, add it via syringe at this stage (1.1 - 1.5 mmol).
-
-
Reaction Execution :
-
Reaction Monitoring :
-
Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
A typical reaction time is 12-24 hours. The disappearance of the starting aryl chloride is a key indicator of progress.[2]
-
-
Work-up and Extraction :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
-
Purification :
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted pyrrolopyrimidine product.[15]
-
Optimization and Parameter Selection
The success of the Buchwald-Hartwig amination on pyrrolopyrimidines is highly dependent on the judicious selection of reaction parameters.
| Component | Recommended Options & Key Considerations | Rationale & References |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-type precatalysts, G4-Palladacycles | Precatalysts offer better stability and reproducibility. The choice depends on the ligand and substrate. |
| Ligand | Bulky Biarylphosphines : XPhos, RuPhos, BrettPhos, DavePhos. Bidentate : BINAP, DPPF. | Heteroaromatic substrates like pyrrolopyrimidines often require electron-rich, bulky monodentate ligands to promote efficient catalysis and prevent catalyst deactivation.[7][11][14] |
| Base | Strong Bases : NaOtBu, KOtBu, LHMDS. Weaker Bases : Cs₂CO₃, K₃PO₄, K₂CO₃. | Strong bases generally lead to higher reaction rates. However, for substrates with sensitive functional groups (e.g., esters), weaker inorganic bases are preferred to avoid side reactions.[9][14] |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF, t-BuOH. | Aprotic, nonpolar to moderately polar solvents are standard.[14] Toluene is very common.[9] The solvent choice impacts the solubility of the base and catalytic intermediates, affecting reaction rates.[12] Solvents must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for less reactive aryl chlorides. However, excessive heat can lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (due to oxygen/moisture).2. Poorly soluble base.3. Unreactive aryl chloride. | 1. Ensure strictly inert and anhydrous conditions. Use freshly opened/purified reagents and solvents.[10]2. Choose a solvent that better solubilizes the reaction components or increase stirring speed.3. Switch to a more electron-rich, bulky ligand (e.g., from a 2nd gen to a 3rd gen ligand). Increase reaction temperature.[15] |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. This is a common side reaction, especially with primary amines. | This is often ligand-dependent. Screen different phosphine ligands. A weaker base or lower temperature might also mitigate this side reaction.[9] |
| Byproduct Formation | 1. Biaryl formation from amine homocoupling.2. Decomposition of starting material or product. | 1. This can occur with chiral primary amines. Optimize catalyst/ligand loading and stoichiometry.2. The base may be too strong for the substrate. Switch to a weaker base like Cs₂CO₃ or K₃PO₄.[9] |
| Difficulty with Aryl Iodides | The generated iodide anion can act as a catalyst inhibitor. | While often more reactive in oxidative addition, the inhibitory effect can be problematic. Using dioxane as a solvent has been shown to be effective in some cases.[7][16] |
References
- The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed.
- Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. ScienceDirect.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. PubMed.
- Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. PubMed.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Role of the base in Buchwald-Hartwig amination. PubMed.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- optimizing base and solvent for Buchwald-Hartwig amination. Benchchem.
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. R Discovery.
- Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination. Benchchem.
- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination? Reddit.
- troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Benchchem.
- Efficient pd-catalyzed amination of heteroaryl halides. PubMed.
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Application Notes and Protocols: Cellular Assays for Characterizing 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Activity
Abstract
The 1H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. Its ability to mimic the adenine portion of ATP allows it to effectively target the ATP-binding pocket of a wide range of kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust suite of cellular assays to characterize the activity of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. We use the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway as a model system, given its high relevance to this compound class and its critical role in immunology and oncology.[1] The protocols herein detail a multi-tiered strategy, beginning with broad assessments of cellular viability and progressing to specific, mechanistic assays that confirm target engagement and downstream pathway modulation.
The JAK/STAT Signaling Pathway: A Key Target for Pyrrolo[2,3-d]pyrimidines
The JAK/STAT pathway is a primary signaling cascade used by a multitude of cytokines and growth factors to regulate essential cellular processes like proliferation, differentiation, and immune response.[2][3] Its central role and frequent dysregulation in autoimmune diseases and cancers make it a prime therapeutic target.[1]
Mechanism of Action: The pathway is initiated when a cytokine binds to its corresponding transmembrane receptor, leading to receptor dimerization.[4] This brings the receptor-associated Janus kinases (JAKs) into close proximity, allowing them to trans-phosphorylate and activate each other.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] STATs are recruited, phosphorylated by JAKs, and subsequently dimerize.[2] These active STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[2] Compounds based on the 1H-pyrrolo[2,3-d]pyrimidine scaffold, such as this compound, are designed to inhibit JAKs by competing with ATP, thereby blocking the phosphorylation of STATs and halting the signaling cascade.
Caption: The JAK/STAT signaling pathway and the inhibitory point of action for pyrrolo[2,3-d]pyrimidine compounds.
A Multi-tiered Cellular Assay Strategy
To comprehensively evaluate the activity of a novel compound, a tiered approach is recommended. This strategy ensures that observed effects are specific to the intended target and not a result of general toxicity. Our proposed workflow progresses from a broad assessment of cell health to a highly specific confirmation of target engagement and pathway modulation.
Caption: A strategic workflow for characterizing kinase inhibitor activity in cellular assays.
Protocol 1: Assessing General Cytotoxicity and Proliferation (MTT/MTS Assay)
Principle: Before assessing target-specific effects, it is crucial to determine the concentrations at which the compound impacts overall cell viability. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[6] In live cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or MTS) to a colored formazan product (purple or orange, respectively).[7][8] This allows for the calculation of an IC₅₀ value, representing the compound concentration that causes a 50% reduction in cell viability/proliferation.
Materials:
-
Cell line expressing the target of interest (e.g., TF-1 cells for JAK3, HEL cells for JAK2 V617F).
-
Complete cell culture medium.
-
96-well clear flat-bottom plates.
-
This compound, dissolved in DMSO to create a 10 mM stock.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.[6]
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).[6]
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~570 nm for MTT).[8]
Protocol:
-
Cell Seeding: Culture cells to the exponential growth phase. Trypsinize (if adherent) and resuspend in fresh medium. Count cells and adjust the density to 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium. Start from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle control (DMSO only) and a "no cells" blank control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
-
MTT/MTS Addition: Add 10-20 µL of the MTT/MTS reagent to each well (including controls) and incubate for 2-4 hours at 37°C.[6] During this time, viable cells will convert the reagent into the colored formazan product.
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] MTS assays do not require this step as the product is water-soluble.[8]
-
Absorbance Measurement: Read the absorbance on a microplate reader.
Data Analysis & Interpretation:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (untreated cells).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value. This value establishes the cytotoxicity profile of the compound.
| Parameter | Example Value | Description |
| Cell Seeding Density | 8,000 cells/well | Optimal density to ensure logarithmic growth over the assay period. |
| Compound Concentration Range | 0.1 nM to 100 µM | A wide range is necessary to capture the full dose-response curve. |
| Incubation Time | 72 hours | Sufficient time to observe effects on proliferation. |
| Absorbance Wavelength | 570 nm (MTT) | Wavelength for detecting the purple formazan product. |
Protocol 2: Quantifying Inhibition of STAT Phosphorylation (Western Blot)
Principle: A direct and robust method to confirm that the compound inhibits the intended kinase is to measure the phosphorylation status of its immediate downstream substrate.[9] For a JAK inhibitor, this involves quantifying the level of phosphorylated STAT (p-STAT) relative to the total amount of STAT protein (t-STAT). A potent and specific inhibitor will cause a dose-dependent decrease in the p-STAT/t-STAT ratio upon cytokine stimulation.
Materials:
-
Cell line and culture reagents.
-
Recombinant cytokine for stimulation (e.g., IL-2 for JAK3/STAT5, IFN-γ for JAK1/STAT1).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors .
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF membranes.[10]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk for blocking, as it contains phosphoproteins that can increase background.[11][12]
-
Primary antibodies: Rabbit anti-phospho-STAT (specific for the relevant tyrosine residue) and Mouse anti-total-STAT.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.[13]
Protocol:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Pre-treatment: Treat the starved cells with various concentrations of the compound (and a vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine (e.g., 50 ng/mL IL-2) for a short period (e.g., 15-30 minutes) to induce maximal STAT phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer containing phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against p-STAT overnight at 4°C.
-
Wash the membrane 3x with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and perform detection using an ECL substrate.[13]
-
-
Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped and reprobed with the antibody for total-STAT. Alternatively, run duplicate gels.[10]
Data Analysis & Interpretation:
-
Use densitometry software to quantify the band intensity for both p-STAT and t-STAT.
-
Calculate the p-STAT/t-STAT ratio for each condition.
-
Plot the ratio against compound concentration to determine the IC₅₀ for pathway inhibition. This value should ideally be lower than the cytotoxicity IC₅₀, indicating a specific on-target effect.
Advanced High-Throughput Cellular Assays
While Western blotting is a gold standard, modern drug discovery often employs higher-throughput and more quantitative technologies to assess compound activity directly within the complex cellular environment.[14][15]
A. Target Engagement: NanoBRET™ Assay
Principle: To confirm that the compound physically binds to its intended target inside a living cell, a target engagement assay is invaluable. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled compound (tracer) and a target protein fused to NanoLuc® luciferase.[16][17] An unlabeled test compound will compete with the tracer for binding to the target, resulting in a decrease in the BRET signal. This provides direct evidence of target binding and allows for the determination of intracellular potency.[14]
Conceptual Workflow:
-
Cells are engineered to express the target kinase (e.g., JAK3) fused to NanoLuc® luciferase.
-
The cells are treated with the test compound (this compound) across a range of concentrations.
-
A cell-permeable, fluorescently-labeled tracer that also binds to the target kinase is added.
-
The NanoLuc® substrate is added, generating luminescence. If the fluorescent tracer is bound to the luciferase-tagged kinase, energy is transferred, and light is emitted at the tracer's wavelength.[16]
-
The ratio of tracer emission to luciferase emission is measured. A decrease in this ratio indicates displacement of the tracer by the test compound.
B. Downstream Phosphorylation: AlphaLISA® Assay
Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a no-wash, bead-based immunoassay that offers a high-throughput alternative to Western blotting for quantifying protein levels, including post-translational modifications.[18][19] To measure STAT phosphorylation, one antibody specific to total STAT is conjugated to an "Acceptor" bead, and a second antibody specific to the phosphorylated form is biotinylated, allowing it to bind to a streptavidin-coated "Donor" bead.[20] In the presence of p-STAT, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[18][20]
Conceptual Workflow:
-
Cells are cultured, treated with the compound, and stimulated with a cytokine as described in the Western blot protocol.
-
Cells are lysed.
-
The cell lysate is added to a microplate well containing the AlphaLISA® Acceptor beads and the biotinylated anti-p-STAT antibody.
-
Streptavidin-coated Donor beads are added.
-
After a brief incubation, the plate is read on an Alpha-enabled plate reader. The signal intensity is directly proportional to the amount of p-STAT in the lysate.
Data Synthesis and Interpretation
The ultimate goal is to integrate the data from all assays to build a comprehensive profile of the compound. The results should logically connect: the compound binds its target, inhibits its function at a specific concentration, and this inhibition leads to a broader cellular outcome.
Caption: Logical relationship between the assays, from target binding to cellular outcome.
An ideal compound profile would show high potency (low IC₅₀) in the target engagement and pathway inhibition assays, with a significantly higher IC₅₀ in the cytotoxicity assay, indicating a wide therapeutic window where the compound is effective without being broadly toxic.
| Assay Type | Parameter Measured | Example IC₅₀ | Interpretation |
| NanoBRET™ | Intracellular Target Engagement | 50 nM | The compound effectively binds to the target kinase inside living cells. |
| p-STAT Western / AlphaLISA® | Pathway Inhibition | 75 nM | The compound inhibits the kinase's function, preventing downstream signaling. |
| MTT Proliferation | Cytotoxicity / Cytostasis | 5,000 nM | The compound's effect on cell viability occurs at much higher concentrations than its on-target activity, suggesting good specificity. |
References
- Abcam.
- Abcam.
- BPS Bioscience. AlphaLISA® Assay Kits.
- Proteintech Group. Tips for detecting phosphoproteins by western blot.
- CUSABIO. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions.
- Bio-Rad Antibodies.
- Bio-Rad Antibodies.
- NIH National Center for Biotechnology Information. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells.
- Revvity. AlphaLISA and AlphaScreen No-wash Assays.
- Reaction Biology.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- PubMed. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells.
- Reaction Biology.
- JoVE. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer.
- Creative Bioarray. Comparison of Different Methods to Measure Cell Viability.
- ResearchGate. Working principle of the AlphaLISA assay.
- BPS Bioscience. AlphaLISA® Assay Kits.
- Creative Biolabs. Cellular Kinase Target Engagement Assay Service.
- Assay Genie.
- Creative Proteomics.
- Thermo Fisher Scientific.
- Elabscience.
- NIH National Center for Biotechnology Information.
- PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- PubMed.
- MDPI.
- ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
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- 2. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 4. JAK/STAT Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
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Application Notes and Protocols for the Development of Multi-Targeted Kinase Inhibitors Utilizing the Pyrrolo[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of potent kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, making it an ideal framework for designing both selective and multi-targeted therapeutics.[1][2] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, where targeting multiple key kinases simultaneously can offer a superior therapeutic advantage by overcoming resistance mechanisms and inhibiting redundant signaling pathways.[3] This document provides a comprehensive guide for researchers engaged in the discovery and development of multi-targeted kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. We will delve into the strategic design principles, synthetic methodologies, and a suite of robust in vitro and cell-based assays for the comprehensive evaluation of these compounds.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition with Pyrrolo[2,3-d]pyrimidines
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Their aberrant activity is a common driver of oncogenesis. While the development of selective kinase inhibitors has been a successful therapeutic strategy, the complexity and redundancy of signaling networks in cancer often lead to the development of resistance.
Multi-targeted kinase inhibitors, which are designed to engage several key kinases involved in tumor progression and angiogenesis, offer a promising approach to overcome these challenges. The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, serves as an excellent starting point for the design of such inhibitors.[1][2] Its versatile chemistry allows for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties, enabling the fine-tuning of the inhibitor's activity profile against a desired panel of kinases.[2]
Signaling Pathway Overview: Key Kinase Targets
The following diagram illustrates some of the key signaling pathways often implicated in cancer that can be targeted by multi-targeted pyrrolo[2,3-d]pyrimidine inhibitors.
Medicinal Chemistry: Synthesis and Optimization
The journey to a potent multi-targeted kinase inhibitor begins with a robust and flexible synthetic strategy. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of many pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, serving as a versatile handle for introducing diverse functionalities.[4][5][6]
Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a common method for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA)
-
Toluene
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent) in toluene.
-
Carefully add phosphorus oxychloride (POCl₃, approximately 3 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA, approximately 1.5 equivalents) dropwise, ensuring the internal temperature remains below 10°C.[4]
-
After the addition is complete, warm the reaction mixture to 50°C and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.[4]
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching step is exothermic.
-
Neutralize the acidic aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine by recrystallization from a suitable solvent such as toluene.[4]
Structure-Activity Relationship (SAR) and Lead Optimization
With the core scaffold in hand, the next phase involves the strategic introduction of substituents to achieve the desired multi-targeted activity profile. This is an iterative process guided by SAR studies, where the biological activity of a series of analogs is systematically evaluated to understand the contribution of different chemical moieties.
Biological Evaluation: Protocols and Data Interpretation
A robust biological evaluation cascade is crucial for characterizing the activity and selectivity of newly synthesized compounds. This typically involves a combination of in vitro biochemical assays and cell-based assays.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of purified kinases. Luminescence-based assays that measure ATP consumption are widely used for their high throughput and sensitivity.[7]
Materials:
-
Synthesized pyrrolo[2,3-d]pyrimidine inhibitors
-
Purified recombinant target kinases (e.g., EGFR, VEGFR2, CDK2, RET)
-
Kinase-specific substrate peptides
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock in kinase assay buffer to create a range of concentrations for IC₅₀ determination.
-
In the wells of a microplate, add the kinase, its specific substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition is accurately measured.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol.
-
Allow the luminescence signal to stabilize and then measure it using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a promising multi-targeted pyrrolo[2,3-d]pyrimidine derivative can be summarized in a table for clear comparison.
| Kinase Target | Compound 5k IC₅₀ (nM)[8][9][10] | Sunitinib IC₅₀ (nM)[8][9][10] |
| EGFR | 79 | 93 |
| Her2 | 40 | N/A |
| VEGFR2 | 136 | 261 |
| CDK2 | 204 | N/A |
N/A: Not available in the cited source.
This data demonstrates that compound 5k exhibits potent, low nanomolar inhibition against a range of kinases implicated in cancer, with activity comparable or superior to the established multi-targeted inhibitor, Sunitinib, against certain targets.[8][9][10]
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
Cell-based assays are essential to confirm that the observed in vitro kinase inhibition translates into a functional effect in a cellular context. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrrolo[2,3-d]pyrimidine inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells with the inhibitor for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Protocol 4: Western Blot Analysis of Downstream Signaling
To confirm the mechanism of action of a multi-targeted kinase inhibitor, it is crucial to assess its impact on the downstream signaling pathways regulated by the target kinases. Western blotting is a widely used technique to detect changes in the phosphorylation status of key signaling proteins.[12][13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Pyrrolo[2,3-d]pyrimidine inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies for targets like AKT, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cancer cells to a suitable confluency and then treat them with the inhibitor at various concentrations for a specified time. Include a vehicle control.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-AKT, phospho-ERK).
-
Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe it with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein of interest.[12]
Interpretation of Results: A potent and on-target multi-targeted kinase inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of downstream signaling proteins that are regulated by the kinases it inhibits. The total protein levels should remain relatively unchanged, confirming that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation.[12]
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold represents a highly versatile and fruitful starting point for the development of next-generation multi-targeted kinase inhibitors. The synthetic accessibility of this core allows for extensive chemical exploration to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. The integrated application of the biochemical and cellular assays outlined in this guide provides a robust framework for the systematic evaluation and optimization of these compounds. Future efforts in this field will likely focus on the development of inhibitors with even more tailored multi-targeting profiles, potentially including kinases involved in the tumor microenvironment and immune evasion, to further enhance their therapeutic efficacy.
References
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- Various Authors. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Various Authors. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 16(9), 1324.
- Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
- Various Authors. (n.d.).
- Various Authors. (2025). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Various Authors. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters.
- BenchChem. (n.d.). An In-depth Technical Guide to the Downstream Signaling Pathways of Pan-HER Inhibitors.
- Various Authors. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(36), 4035-4053.
- Various Authors. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
- Various Authors. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Iranian Chemical Society.
- Various Authors. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 123-137.
- Various Authors. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 882.
- Various Authors. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
- Various Authors. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282.
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- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Welcome to the technical support guide for the synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this important heterocyclic scaffold, a core component in many pharmacologically active molecules, including Janus kinase (JAK) inhibitors.
Overview of Synthetic Strategy
The synthesis of this compound typically involves a multi-step sequence. A common and effective strategy is to first construct a substituted pyrimidine, which then undergoes cyclization to form the fused pyrrole ring. The C2-methyl group can be introduced early by using an appropriate building block like acetamidine. A final hydrolysis or deprotection step reveals the target molecule.
A prevalent route involves the initial synthesis of a 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by hydrolysis to the desired 4-oxo product. This guide will focus on troubleshooting key steps in this pathway.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What is a reliable synthetic pathway for this compound?
A robust and frequently employed pathway starts from 2-amino-4-chloro-5-iodopyrimidine. This route offers good control over the introduction of substituents and generally proceeds with reasonable yields. The key steps are Sonogashira coupling to introduce an alkyne, followed by cyclization to form the pyrrole ring, and subsequent hydrolysis.
An alternative pathway begins with the condensation of a cyanoacetate derivative with acetamidine to form the 2-methylpyrimidin-4-ol core, followed by functionalization and cyclization.
Below is a diagram illustrating a common synthetic workflow.
Caption: General synthetic workflow for this compound.
FAQ 2: My pyrimidine ring formation is inefficient. How can I optimize the yield?
Issue: Low yields during the initial condensation reaction to form the 2-methyl-4-hydroxypyrimidine core, often from ethyl cyanoacetate and acetamidine.
Root Cause & Solution: This is a classic cyclocondensation reaction, and its success hinges on base selection, solvent, and temperature control.
-
Base Selection: The choice of base is critical for deprotonating the active methylene compound (ethyl cyanoacetate) without promoting side reactions. Sodium ethoxide in ethanol is the standard, as it is non-nucleophilic towards the ester under these conditions and generates the ethoxide anion in situ. Using stronger, bulkier bases like potassium tert-butoxide can sometimes improve yields by minimizing competing reactions, but may require more stringent anhydrous conditions.
-
Solvent: Anhydrous ethanol is the preferred solvent. The presence of water can lead to hydrolysis of the cyano and ester groups, significantly reducing the yield of the desired cyclized product. Ensure all reagents and glassware are thoroughly dried.
-
Temperature Control: The initial deprotonation should be performed at a low temperature (0-5 °C) to control the exotherm. After the addition of acetamidine, the reaction is typically heated to reflux to drive the cyclization to completion. Insufficient heating can result in incomplete reaction.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | Sodium Ethoxide | Potassium tert-Butoxide | A stronger base may improve deprotonation efficiency. |
| Solvent | Anhydrous Ethanol | Anhydrous THF or Dioxane | Alternative solvents can sometimes reduce side reactions. |
| Temperature | Reflux | Monitor via TLC/LC-MS for completion | Avoids thermal degradation from prolonged heating. |
FAQ 3: The conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the 4-chloro intermediate is problematic. What are the best practices?
Issue: Incomplete conversion, significant byproduct formation, or product degradation during the chlorination of the 4-oxo group using phosphoryl chloride (POCl₃).
Root Cause & Solution: This is a sensitive dehydration-chlorination reaction. Success depends on managing the reactivity of POCl₃ and controlling the reaction temperature.
-
Reagent Stoichiometry and Additives: Using POCl₃ as both the reagent and solvent is common but can be harsh. A high-boiling inert solvent like toluene can be used to moderate the reaction.[1] The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline, is crucial.[1] The amine acts as a base to neutralize the HCl generated in situ, preventing acid-catalyzed decomposition of the sensitive pyrrole ring. It also activates the POCl₃.
-
Temperature Control: The reaction is exothermic. POCl₃ should be added dropwise at a controlled temperature, often starting at 0 °C and then gently warming to 80-110 °C. Overheating can lead to charring and the formation of intractable tars. Monitor the reaction progress closely by TLC or LC-MS.
-
Work-up Procedure: The work-up is critical. The reaction mixture must be quenched carefully by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes excess POCl₃ and acidic byproducts. Rapid, uncontrolled quenching can cause a violent exotherm and product degradation.
Troubleshooting Decision Tree:
Caption: Troubleshooting guide for the chlorination step.
FAQ 4: My hydrolysis of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine to the 4-one is incomplete. How can I drive it to completion?
Issue: The nucleophilic substitution of the 4-chloro group with hydroxide is sluggish, leading to a mixture of starting material and product.
Root Cause & Solution: The 4-position of the pyrrolo[2,3-d]pyrimidine core is electron-deficient, making it susceptible to nucleophilic aromatic substitution. However, the reaction can still require forcing conditions.
-
Aqueous Base: A common method is refluxing with aqueous sodium hydroxide (e.g., 2M NaOH). The key is ensuring sufficient reaction time. Monitor the disappearance of the starting material by TLC or HPLC.
-
Aqueous Acid: Alternatively, refluxing in aqueous acid (e.g., 2M HCl) can also effect the hydrolysis. The choice between acid or base can depend on the stability of other functional groups in the molecule. For the N-unsubstituted core, both are generally viable.
-
Phase Transfer Catalysis: If the substrate has poor solubility in the aqueous medium, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial.[2] Running the reaction in a biphasic system (e.g., toluene/water) with a PTC can facilitate the transport of the hydroxide ion to the organic phase, accelerating the reaction at lower temperatures.
Protocol: Hydrolysis of 4-Chloro Intermediate
-
Dissolve the 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent like dioxane or ethanol.
-
Add an aqueous solution of 2M sodium hydroxide (3-5 equivalents).
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress every 2-4 hours using TLC (e.g., 10% MeOH in DCM).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully acidify the mixture with 2M HCl to a pH of ~6-7. The product should precipitate.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
FAQ 5: I am struggling with the deprotection of an N7-Tosyl group. What are the best methods?
Issue: Cleavage of the N-tosyl protecting group is either incomplete under mild conditions or leads to product degradation under harsh conditions.
Root Cause & Solution: The tosyl group is a robust protecting group, and its removal requires specific conditions. The pyrrolo[2,3-d]pyrimidine core can be sensitive to strong acids or bases.
-
Basic Hydrolysis: The most common method is hydrolysis with aqueous NaOH or KOH in a protic solvent like methanol or ethanol at reflux. This is effective but can be slow and may not be suitable for base-sensitive molecules.
-
Reductive Cleavage: For substrates that are sensitive to strong base, reductive cleavage is an excellent alternative.
-
Magnesium in Methanol: A suspension of magnesium turnings in anhydrous methanol at room temperature can effectively cleave the N-S bond. This method is mild and often high-yielding.[3]
-
Sodium Naphthalenide: This is a powerful single-electron transfer (SET) reagent that can reductively cleave tosylamides and tosylates under very mild, aprotic conditions at low temperatures (-60 to -78 °C).[4] This is particularly useful for highly sensitive substrates.
-
-
Acidic Cleavage: While less common for N-tosyl groups on pyrroles due to potential degradation, concentrated acids like H₂SO₄ or trifluoroacetic acid (TFA) at elevated temperatures can work, but this should be considered a last resort.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Basic Hydrolysis | 2M NaOH, MeOH/H₂O, Reflux | Inexpensive, simple setup | Can be slow, harsh for base-labile groups |
| Mg/MeOH | Mg turnings, Anhydrous MeOH, RT | Very mild, good for sensitive substrates | Requires anhydrous conditions, Mg quality is key |
| Sodium Naphthalenide | Na, Naphthalene, THF, -78 °C | Extremely mild, fast, high-yielding | Requires inert atmosphere, reagent preparation |
| Acidic Cleavage | Conc. H₂SO₄ or TFA, 50-80 °C | Strong conditions | High risk of product decomposition[3] |
References
- ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
- Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
- MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
- ResearchGate. (n.d.). Optimization of cyclization reaction 1.
- IOPscience. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
- Taylor & Francis Online. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives.
- ACS Publications. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide.
- ResearchGate. (n.d.). Optimization of cyclization reaction of 15.
- National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
- ResearchGate. (2014). Can someone suggest an efficient method to deprotection of O-tosylate?.
- ResearchGate. (n.d.). Easy Access to 1H-Pyrrolo[3′,4′:5,6]pyrido[2,3-d]pyrimidine-2,4,6,8(3H,7H)-tetraone and Selectively N7-Substituted Analogues Through Key Synthons.
- ResearchGate. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
- National Center for Biotechnology Information. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives.
- Google Patents. (n.d.). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
- Google Patents. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.
- PubMed Central. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.
- Arabian Journal of Chemistry. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study.
- Organic Chemistry Portal. (2023). p-Toluenesulfonamides.
Sources
Pyrrolo[2,3-d]pyrimidine Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific literature to support your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrrolo[2,3-d]pyrimidines. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield in Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
You are attempting a cyclization reaction to form the bicyclic pyrrolo[2,3-d]pyrimidine system, but the yield is consistently low.
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Potential Cause 1: Suboptimal Reaction Conditions. The formation of the pyrrolo[2,3-d]pyrimidine core is highly sensitive to reaction parameters such as temperature, solvent, and catalyst. For instance, in one-pot, three-component reactions, the choice of catalyst and temperature can significantly impact the yield.[1]
-
Solution: A systematic optimization of reaction conditions is crucial.
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Temperature: If the reaction is sluggish, a gradual increase in temperature might be beneficial. However, excessive heat can lead to decomposition or side product formation.
-
Solvent: The polarity of the solvent can influence the solubility of reactants and intermediates. Consider screening a range of solvents with varying polarities.
-
Catalyst: For catalyzed reactions, screen different catalysts and catalyst loadings. For example, in a one-pot synthesis using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, tetra-n-butylammonium bromide (TBAB) was found to be an efficient catalyst.[1]
-
-
-
Potential Cause 2: Poor Quality of Starting Materials. The purity of the starting pyrimidine or pyrrole derivatives is paramount. Impurities can interfere with the reaction and lead to the formation of side products.
-
Solution: Ensure the starting materials are of high purity. Recrystallize or purify them by column chromatography if necessary. Verify the identity and purity of starting materials by techniques such as NMR and mass spectrometry.
-
-
Potential Cause 3: Inefficient Cyclization Strategy. Some cyclization strategies are inherently more efficient than others depending on the specific substrates.
-
Solution: Explore alternative and more robust cyclization methods reported in the literature. For example, an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones has been reported to give high yields of pyrrolo[2,3-d]pyrimidines.[2]
-
Issue 2: Formation of Unexpected Side Products
Your reaction is producing significant amounts of unintended side products, complicating purification and reducing the yield of the desired pyrrolo[2,3-d]pyrimidine.
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Potential Cause 1: Competing Reaction Pathways. In many synthetic routes, intermediates can undergo alternative reactions. For example, in the synthesis of 7-deazapurine nucleosides via Vorbrüggen glycosylation, the solvent (e.g., acetonitrile) can act as a nucleophile, competing with the nucleobase and leading to by-product formation.[3][4]
-
Solution:
-
Solvent Choice: Consider using a less nucleophilic solvent if solvent participation is suspected. For instance, 1,2-dichloroethane can be an alternative to acetonitrile in Vorbrüggen glycosylations.[3]
-
Reaction Conditions: Modifying the reaction conditions, such as the Lewis acid or base used, can help suppress side reactions.
-
-
-
Potential Cause 2: Dimerization or Polymerization of Starting Materials or Intermediates. Highly reactive species in the reaction mixture can react with themselves.
-
Solution:
-
Order of Addition: Carefully control the order of reagent addition. Adding a reactive intermediate slowly to the reaction mixture can maintain a low concentration and minimize self-reaction.
-
Stoichiometry: Use a precise stoichiometry of reagents to avoid an excess of any reactive species.
-
-
-
Potential Cause 3: Isomerization. Depending on the substitution pattern and reaction conditions, the formation of constitutional isomers is possible. For example, in the enzymatic synthesis of 8-aza-7-deazapurine fleximer nucleosides, minor N2- and N4-isomers can be formed in addition to the major N1-glycosylated product.[5]
-
Solution:
-
Protecting Groups: Employing appropriate protecting groups on the starting materials can direct the reaction to the desired regioisomer.
-
Chromatographic Separation: If isomeric products are formed, careful optimization of the chromatographic conditions is necessary for their separation.
-
-
Issue 3: Poor Regioselectivity in Functionalization Reactions
You are attempting to functionalize the pyrrolo[2,3-d]pyrimidine core (e.g., via halogenation or cross-coupling), but the reaction is not selective for the desired position.
-
Potential Cause 1: Inherent Reactivity of the Heterocycle. The pyrrolo[2,3-d]pyrimidine scaffold has multiple reactive positions, and the regioselectivity of electrophilic or nucleophilic attack can be influenced by the electronic properties of the ring system and existing substituents.
-
Solution:
-
Directing Groups: The presence of certain functional groups can direct incoming reagents to a specific position. Analyze the electronic effects (both inductive and resonance) of the substituents on your scaffold.
-
Protecting Groups: Protecting one reactive site can allow for selective functionalization at another. For example, protection of the N-7 position is a common strategy to control reactions at other positions.[6]
-
-
-
Potential Cause 2: Reaction Conditions. The choice of reagents, catalyst, and solvent can heavily influence the regiochemical outcome.
-
Solution:
-
Steric Hindrance: Utilize sterically bulky reagents to favor reaction at the less hindered position.
-
Catalyst Control: In palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the regioselectivity.
-
Literature Precedent: Consult the literature for established methods for the regioselective functionalization of similar pyrrolo[2,3-d]pyrimidine systems.
-
-
Issue 4: Challenges in Purification
You have successfully synthesized your target pyrrolo[2,3-d]pyrimidine derivative, but you are facing difficulties in purifying it from starting materials, reagents, or side products.
-
Potential Cause 1: Similar Polarity of Components. The desired product and impurities may have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution:
-
Alternative Chromatographic Techniques: Explore other purification methods such as preparative thin-layer chromatography (prep-TLC), high-performance liquid chromatography (HPLC), or supercritical fluid chromatography (SFC).
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography to maximize the difference in retention factors (Rf) between your product and the impurities.
-
Chemical Modification: If an impurity is persistent, consider a chemical modification to alter its polarity. For instance, a basic impurity could be removed by an acidic wash.
-
-
-
Potential Cause 2: Poor Solubility. The product may have low solubility in common organic solvents, making it difficult to handle and purify. Some pyrrolo[2,3-d]pyrimidine derivatives are known to have low solubility.[7][8]
-
Solution:
-
Solvent Screening: Test a wide range of solvents to find one in which your compound is sufficiently soluble for purification.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Formulation Strategies: For compounds intended for biological testing, formulation strategies using co-solvents, surfactants, or cyclodextrins can be employed to improve solubility.[9]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the pyrrolo[2,3-d]pyrimidine core?
A1: Common starting materials often include substituted pyrimidines or pyrroles. For instance, many syntheses start from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is commercially available and can be readily functionalized.[6] Other approaches utilize multicomponent reactions starting from simpler building blocks like 6-aminouracil derivatives, arylglyoxals, and barbituric acids.[1] The choice of starting material depends on the desired substitution pattern of the final molecule.
Q2: I am planning a Sonogashira coupling on a halogenated pyrrolo[2,3-d]pyrimidine. What are the key parameters to consider for a successful reaction?
A2: For a successful Sonogashira coupling, several factors are critical:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX formed during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents like THF, DMF, or acetonitrile are commonly used.
-
Temperature: The reaction temperature can vary depending on the reactivity of the halide. Aryl iodides are generally more reactive than aryl bromides and may react at lower temperatures. For less reactive bromides, heating might be necessary.[10]
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst.
Troubleshooting Tip: If your Sonogashira coupling is failing, consider increasing the reaction temperature, ensuring your reagents and solvents are scrupulously dry and deoxygenated, and trying a different palladium catalyst or ligand.[10][11] The formation of a black precipitate (palladium black) can indicate catalyst decomposition.
Q3: How do I choose an appropriate protecting group for the pyrrole nitrogen (N-7)?
A3: The choice of a protecting group for the N-7 position depends on the subsequent reaction conditions you plan to employ. A good protecting group should be stable to the reaction conditions and easily removable without affecting other functional groups in the molecule. Common protecting groups for the pyrrole nitrogen in 7-deazapurines include:
-
Benzenesulfonyl (Bs): Stable to a wide range of conditions and can be removed with a strong base.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Often used and can be removed under acidic conditions or with fluoride ions.
-
tert-Butoxycarbonyl (Boc): Can be removed under acidic conditions.
The selection of the protecting group should be guided by the overall synthetic strategy and the compatibility with other functional groups present in your molecule.
Q4: What are the main strategies for constructing the pyrrolo[2,3-d]pyrimidine scaffold?
A4: There are two primary retrosynthetic approaches for the construction of the pyrrolo[2,3-d]pyrimidine core:
-
Building the pyrimidine ring onto a pre-existing pyrrole: This involves starting with a suitably functionalized pyrrole, such as a 2-amino-3-cyanopyrrole, and then forming the pyrimidine ring through condensation with reagents like formamide or urea.[12]
-
Building the pyrrole ring onto a pre-existing pyrimidine: This approach starts with a substituted pyrimidine, often a diaminopyrimidine, which is then elaborated to form the fused pyrrole ring.[12]
Additionally, multicomponent reactions that form the bicyclic system in a single step from acyclic precursors are becoming increasingly popular due to their efficiency.[1]
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: One-Pot, Three-Component Synthesis of a Polyfunctionalized Pyrrolo[2,3-d]pyrimidine
This protocol is adapted from a reported green synthesis method.[1]
Materials:
-
Arylglyoxal (1.0 mmol)
-
6-Amino-1,3-dimethyluracil (1.0 mmol)
-
Barbituric acid derivative (1.0 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the arylglyoxal, 6-amino-1,3-dimethyluracil, barbituric acid derivative, and TBAB.
-
Add ethanol to the flask.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Characterize the product by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Halogenated pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated pyrrolo[2,3-d]pyrimidine, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, deoxygenated solvent, followed by the triethylamine.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux, depending on the substrate).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Key synthetic strategies for the pyrrolo[2,3-d]pyrimidine core.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole deriv
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E.
- troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI.
- Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors.
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
- Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Bentham Science.
- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers.
- Sonogashira troubleshooting help needed. Reddit.
- (PDF) A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents.
- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2'-methyladenosine using Vorbrüggen conditions. PubMed.
- Novel genomic island modifies DNA with 7-deazaguanine deriv
- What is the best procedure for Sonogashira coupling?
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier.
- Synthetic steps toward the key Vorbrüggen N-glycosylation reaction....
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PubMed.
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Benchchem.
- Sonogashira coupling. Reddit.
- Synthesis of pyrrolo[2,3-d]pyrimidines containing thiophene groups.
- Sourcing High-Quality Chemical Intermediates: A Focus on Pyrrolo[2,3-d]pyrimidine Deriv
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
- Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
- Sonogashira Coupling. Chemistry LibreTexts.
- Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & Biomolecular Chemistry (RSC Publishing).
- Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
- Investigation of 8-Aza-7-Deaza Purine Nucleoside Deriv
- Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors.
Sources
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 4. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2'-methyladenosine using Vorbrüggen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Welcome to the dedicated technical support guide for the chromatographic purification of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this and structurally related polar heterocyclic compounds. As a pyrrolopyrimidine, this molecule possesses characteristics—namely its polarity and potential for strong interaction with stationary phases—that can complicate standard purification protocols.
This guide moves beyond simple procedural lists to explain the underlying chemical principles governing the separation process. Our goal is to empower you with the knowledge to not only solve immediate purification issues but also to develop robust, reproducible methods for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The primary challenge stems from its polar nature and the presence of nitrogen atoms, which can lead to strong, often undesirable, interactions with standard silica gel stationary phases. This can result in poor peak shape (streaking or tailing), low recovery, or even irreversible adsorption to the column[1][2].
Q2: Which chromatographic technique is the best starting point for this compound?
There is no single "best" technique; the optimal choice depends on the specific impurities present in your crude material. However, a good starting point is to perform Thin Layer Chromatography (TLC) analysis to assess the polarity of the target compound and its impurities[3].
-
For moderately polar impurities: Normal-phase flash chromatography on silica gel can be effective, often with a polar mobile phase like dichloromethane/methanol[4].
-
For highly polar impurities or if streaking is observed: Reversed-phase chromatography is often the method of choice[1]. It uses a non-polar stationary phase (like C18) and a polar mobile phase, which can provide better peak shapes and resolution for polar, ionizable compounds.
Q3: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?
Streaking (or tailing) of nitrogen-containing basic compounds on silica gel is typically caused by strong interactions between the basic lone pairs of nitrogen and the acidic silanol (Si-OH) groups on the silica surface[1]. This leads to non-uniform migration up the TLC plate.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide into your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper spots and peaks[1].
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to a reversed-phase (C18) system where these acidic interactions are not present[1].
Q4: How do I handle poor solubility of my crude sample for column loading?
If your crude this compound is not readily soluble in the initial mobile phase, liquid loading can lead to precipitation at the top of the column and poor separation. The recommended solution is dry loading .
Dry Loading Procedure:
-
Dissolve your crude material in a minimal amount of a strong, volatile solvent (e.g., Methanol, Dichloromethane, or DMSO)[1][3].
-
Add a small amount of an inert adsorbent like silica gel or Celite to the solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Load this powder directly onto the top of your prepared chromatography column[1].
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter during the chromatographic purification process in a direct question-and-answer format.
| Issue / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Separation or Overlapping Peaks | Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between your target compound and impurities. | 1. Systematically Vary Solvent Polarity: Use TLC to test a range of solvent systems. Aim for an Rf value of 0.15-0.35 for your target compound to ensure good separation on a column[3][5]. 2. Introduce a Different Solvent: If a binary system (e.g., Hexane/Ethyl Acetate) fails, introducing a third solvent can alter the selectivity of the separation. For polar compounds, a Dichloromethane/Methanol system is a common choice[4]. 3. Switch Separation Mode: If normal-phase fails to provide resolution, the separation mechanism may be insufficient. Switch to reversed-phase (C18) or HILIC, which separate based on different chemical principles (hydrophobicity and hydrophilicity, respectively)[1]. |
| Compound Will Not Elute from Silica Column | 1. Compound is Too Polar: The mobile phase lacks sufficient strength to displace the highly polar compound from the active sites of the silica gel. 2. Irreversible Adsorption or Decomposition: The compound may be chemically reacting with or binding irreversibly to the acidic silica surface. | 1. Drastically Increase Mobile Phase Polarity: Use a steep gradient elution up to 10-20% Methanol in Dichloromethane. Note that using more than 10% methanol can risk dissolving the silica gel[4]. A modifier like acetic acid can sometimes help elute acidic compounds, while ammonia can help with basic ones[1]. 2. Pre-screen for Stability: Before committing your entire batch, spot the compound on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. Any new spots indicate decomposition[1]. 3. Change Stationary Phase: Use a less reactive stationary phase. Neutral alumina can be a good alternative for basic compounds. For very polar compounds, reversed-phase chromatography on a C18 column is often the most effective solution[1]. |
| Compound Elutes at the Solvent Front in Reversed-Phase | Insufficient Retention: The compound is too polar (hydrophilic) to interact with the non-polar C18 stationary phase and is simply washed through with the highly polar mobile phase. This is a common issue with highly polar compounds on standard C18 phases[2]. | 1. Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic solvent (e.g., 0-5% Acetonitrile or Methanol in water). 2. Use an "Aqueous Stable" C18 Column: Standard C18 phases can undergo "phase collapse" in highly aqueous conditions (>95% water), leading to a loss of retention. Use a column specifically designed for aqueous conditions (often designated as 'AQ' or similar)[2]. 3. Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar molecules that show little to no retention in reversed-phase[1][2]. |
| Low Mass Recovery / Yield | 1. Irreversible Adsorption: As mentioned above, the compound may be permanently stuck to the column. 2. Sample Precipitation During Loading: If using liquid loading with a solvent stronger than the mobile phase, the compound can crash out at the column head. 3. Co-elution with an Unseen Impurity: An impurity that is not UV-active may be co-eluting, making the collected fractions appear pure by TLC but resulting in low mass after solvent evaporation. | 1. Mitigate Strong Interactions: Use modifiers (e.g., triethylamine for basic compounds) or switch to a less interactive stationary phase (reversed-phase)[1]. 2. Use Dry Loading: This is the most reliable way to introduce samples with limited solubility in the mobile phase[3]. 3. Use a Universal Detector or Stain: Analyze fractions with a stain (like permanganate) or use Mass Spectrometry to check for non-UV active impurities. |
Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
This protocol is designed for situations where TLC analysis shows good separation is possible on silica gel, but peak shape needs improvement.
-
TLC Method Development:
-
Prepare stock solutions of your crude material.
-
On a silica gel TLC plate, spot the material and test various mobile phases. Start with 100% Ethyl Acetate and progress to Dichloromethane (DCM) with increasing percentages of Methanol (MeOH) (e.g., 1%, 2%, 5%, 10% MeOH in DCM).
-
Once a system gives an Rf of ~0.2-0.3, add 0.5% triethylamine (Et₃N) to the mobile phase and re-run the TLC. Observe if the spot becomes sharper and less streaky. This will be your elution solvent.
-
-
Column & Sample Preparation:
-
Select a silica gel column size appropriate for your sample amount (typically a 30:1 to 100:1 ratio of silica mass to crude sample mass for difficult separations)[5].
-
Prepare your sample via dry loading as described in the FAQ section. This is critical for ensuring a narrow band and good separation.
-
-
Chromatography Execution:
-
Equilibrate the column with your starting mobile phase (e.g., 100% DCM + 0.5% Et₃N) for at least 3-5 column volumes.
-
Carefully add your dry-loaded sample to the top of the column bed.
-
Begin elution with a shallow gradient, slowly increasing the percentage of methanol in your mobile phase (e.g., from 0% to 10% MeOH in DCM over 20 column volumes).
-
Collect fractions and monitor by TLC to pool the pure fractions containing this compound.
-
Protocol 2: Reversed-Phase Preparative HPLC
This is often the most robust method for purifying polar heterocyclic compounds.
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a strong polar solvent such as DMSO, DMF, or Methanol[1]. Ensure it is fully dissolved. If particulates remain, filter the solution through a 0.45 µm syringe filter.
-
-
Column & System Preparation:
-
Use a C18 preparative HPLC column.
-
Mobile Phase A: Deionized water with 0.1% Formic Acid (or 0.1% Trifluoroacetic Acid). The acid modifier helps to protonate the compound and impurities, leading to sharper peaks and more reproducible retention times.
-
Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid.
-
-
Chromatography Execution:
-
Equilibrate the column with your starting conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient, for example:
-
5% to 50% B over 30 minutes.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to 5% B and re-equilibrate.
-
-
Monitor the elution using a UV detector (e.g., at 254 nm and 280 nm).
-
Collect fractions corresponding to the target peak.
-
-
Post-Purification Workup:
-
Confirm the purity of the fractions by analytical HPLC/LC-MS.
-
Combine pure fractions. Note that removing water/acetonitrile from reversed-phase fractions can be challenging. Lyophilization (freeze-drying) is the preferred method to obtain a dry, fluffy solid without exposing the compound to high temperatures.
-
Visualization of Workflows
Diagram 1: Chromatography Method Selection
Caption: Decision tree for selecting the initial chromatography method.
Diagram 2: Troubleshooting Workflow for Poor Separation
Caption: A logical workflow for troubleshooting poor chromatographic separation.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (URL: )
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: )
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC - NIH. (URL: )
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: )
- Flash Chromatography Basics | Sorbent Technologies, Inc. (URL: )
- SOP: FLASH CHROM
- Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (URL: )
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for the synthesis and optimization of pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in numerous clinically approved drugs and a valuable scaffold in medicinal chemistry.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the synthesis of pyrrolo[2,3-d]pyrimidine derivatives:
Q1: What are the most common strategies for synthesizing the pyrrolo[2,3-d]pyrimidine core?
A1: The construction of the pyrrolo[2,3-d]pyrimidine scaffold can be broadly categorized into two main approaches:
-
Building the pyrimidine ring onto a pre-existing pyrrole: This often involves the cyclization of appropriately substituted pyrrole precursors with reagents like formamide or urea.
-
Constructing the pyrrole ring onto a pyrimidine core: This is a widely used strategy that involves the reaction of substituted pyrimidines, such as aminopyrimidines, with various reagents to form the fused pyrrole ring.[3][4]
Additionally, one-pot, multi-component reactions have emerged as an efficient and green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, offering advantages such as high yields and simplified procedures.[5][6]
Q2: I am planning a Suzuki coupling reaction to introduce a substituent at the C4 or C6 position of the pyrrolo[2,3-d]pyrimidine core. Which position is generally more reactive?
A2: The regioselectivity of palladium-catalyzed cross-coupling reactions on the pyrrolo[2,3-d]pyrimidine scaffold can be influenced by several factors, including the nature of the leaving group and the reaction conditions. In di-substituted systems like 2,4-dichloropyrrolo[2,3-d]pyrimidine, the C4 position is generally more reactive towards Suzuki coupling under controlled conditions, allowing for selective functionalization.[7] However, it is crucial to carefully optimize the reaction conditions to achieve the desired regioselectivity.
Q3: What are the key considerations for purifying pyrrolo[2,3-d]pyrimidine derivatives?
A3: The purification of pyrrolo[2,3-d]pyrimidine derivatives often depends on their polarity, which is influenced by the nature of the substituents. Silica gel column chromatography is a commonly employed technique for the purification of these compounds.[8][9][10][11] For more polar compounds, a reverse-phase chromatography system may be more effective. It is also important to consider the potential for the product to coordinate with the silica gel, which can sometimes be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.
Troubleshooting Common Synthesis Issues
This section provides detailed troubleshooting guides for specific issues you might encounter during your experiments.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Q: I am performing a Suzuki-Miyaura coupling to introduce an aryl group onto a chloro-pyrrolo[2,3-d]pyrimidine, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
A: Low yields in Suzuki-Miyaura couplings involving heteroaromatic chlorides are a common challenge. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting and optimization:
Potential Causes and Solutions:
-
Catalyst Inactivation: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.
-
Inefficient Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.
-
Solution: Increase the reaction temperature (typically 80-120 °C) and consider using a more active palladium precatalyst, such as Pd₂(dba)₃ or a pre-formed palladium-ligand complex.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene, especially in the presence of water and certain bases.
-
Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable to protodeboronation.[5]
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize the presence of oxygen, which can promote homocoupling.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Optimized Protocol for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a common precatalyst. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands enhance catalyst activity and prevent deactivation. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are generally effective. |
| Solvent | Anhydrous, degassed 1,4-dioxane or toluene | Aprotic solvents are preferred to minimize protodeboronation. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and boronic acid homocoupling. |
Issue 2: Incomplete Conversion or Side Product Formation in Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination on a chloro-pyrrolo[2,3-d]pyrimidine, but the reaction is sluggish, and I am observing the formation of byproducts. How can I address this?
A: The Buchwald-Hartwig amination of electron-deficient heterocycles like pyrrolo[2,3-d]pyrimidines can be challenging. The issues you are facing likely stem from catalyst inhibition and competing side reactions.
Potential Causes and Solutions:
-
Catalyst Inhibition by the Substrate or Product: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring and the amine coupling partner can bind to the palladium catalyst, hindering its activity.
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.
-
Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) might be more suitable. A careful screening of bases is often necessary.
-
-
Side Reactions:
-
Hydrodehalogenation: The chloro substituent can be replaced by a hydrogen atom, leading to the formation of the corresponding de-halogenated pyrrolo[2,3-d]pyrimidine.
-
Solution: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. The source of the hydride can be trace water or the amine itself.
-
-
Amine Homocoupling: The amine coupling partner can undergo self-coupling.
-
Solution: This is less common but can occur at high temperatures. Optimizing the reaction temperature and catalyst loading can help minimize this side reaction.
-
-
Experimental Workflow for Buchwald-Hartwig Amination:
Sources
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Regioselective Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for the regioselective synthesis of substituted pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged scaffold. The unique electronic properties and versatile synthetic handles of the 7-deazapurine core have made it a cornerstone in medicinal chemistry, leading to a wide array of biologically active compounds.
However, mastering the r[1][2]egioselective functionalization of this heterocyclic system presents distinct challenges. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your synthetic routes, ensuring predictable and high-yield outcomes.
I. Core Concepts: Understanding Regioselectivity in Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine scaffold possesses multiple reactive sites, making regiocontrol a critical aspect of its synthetic chemistry. The pyrrole ring is electron-rich, favoring electrophilic substitution, while the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack. Understanding the interplay of electronic and steric factors is paramount.
A. Reactivity Map of the Pyrrolo[2,3-d]pyrimidine Core
The inherent reactivity of the scaffold dictates the preferred sites of substitution. The numbering of the pyrrolo[2,3-d]pyrimidine system is crucial for discussing regioselectivity.
Caption: Numbering of the Pyrrolo[2,3-d]pyrimidine Scaffold.
-
Pyrrole Moiety (C5 and C6): This electron-rich ring is prone to electrophilic substitution. Generally, the C5 position is more reactive than the C6 position due to greater stabilization of the cationic intermediate.
-
Pyrimidine Moiety ([3]C2 and C4): This electron-deficient ring is susceptible to nucleophilic substitution, particularly when activated with leaving groups like halogens.
-
Pyrrole Nitrogen (N7): The pyrrole nitrogen can be alkylated or protected, influencing the reactivity of the entire ring system.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the regioselective synthesis of substituted pyrrolo[2,3-d]pyrimidines in a question-and-answer format.
Q1: My electrophilic substitution (e.g., halogenation, nitration) on the pyrrole ring is giving me a mixture of C5 and C6 isomers. How can I improve C5 selectivity?
A1: Understanding and Controlling Electrophilic Substitution
The inherent electronic properties of the pyrrole ring favor electrophilic attack at the C5 position. However, reaction conditi[4]ons can significantly influence the regiochemical outcome.
Causality:
-
Steric Hindrance: Large or bulky substituents at the N7 position can sterically hinder the approach of the electrophile to the C6 position, thus favoring C5 substitution.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Non-polar solvents may favor the thermodynamically more stable C5-substituted product.
-
Reagent Choice: The nature of the electrophilic reagent is critical. Milder and more sterically demanding reagents often exhibit higher regioselectivity. For halogenation, reagents like N-iodosuccinimide (NIS) in DMF are commonly used for selective iodination at the C7 (equivalent to C5 in some numbering) position of the pyrrolo[2,3-d]pyrimidine core.
Troubleshooting Workfl[5]ow:
Caption: Decision workflow for improving C5 regioselectivity.
Detailed Protocol: Regioselective Iodination at C5
-
Protection (if necessary): If the N7-H is present, protect it with a suitable group. A common choice is the triisopropylsilyl (TIPS) group due to its steric bulk.
-
Reaction Setup: Dissolve the N7-protected pyrrolo[2,3-d]pyrimidine in an appropriate solvent like DMF.
-
Reagent Addition: Add N-iodosuccinimide (NIS) portion-wise at 0 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography.
| Parameter | Recommendation for High C5 Selectivity | Rationale |
| N7-Substituent | Bulky group (e.g., TIPS, SEM) | Sterically hinders C6 position. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Less polar solvents can favor the kinetic product. |
| Reagent | N-Iodosuccinimide (NIS) for iodination | Milder and selective halogenating agent. |
| Temperature | 0 °[5]C to room temperature | Lower temperatures can enhance selectivity. |
Q2: I am attempting a Palladium-catalyzed cross-coupling reaction on a di-halogenated pyrrolo[2,3-d]pyrimidine (e.g., 2,4-dichloro), and I'm getting a mixture of products or reaction at the wrong position. How can I control the regioselectivity?
A2: Ligand and Condition Control in Cross-Coupling Reactions
The regioselectivity of Palladium-catalyzed cross-coupling reactions on di-halogenated pyrrolo[2,3-d]pyrimidines is a well-documented challenge. The outcome is highly dependent on the choice of ligand, catalyst, base, and solvent.
Causality:
-
Electronic Effects: Generally, the C4 position is more electron-deficient than the C2 position, making it more susceptible to nucleophilic attack in the catalytic cycle.
-
Oxidative Addition: The relative rates of oxidative addition of the palladium catalyst to the C-X bonds at C2 and C4 are often the selectivity-determining step. This can be influenced by the nature of the halogen and the electronic environment.
-
Ligand Effects: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst play a crucial role in directing the regioselectivity. Bulky ligands can favor reaction at the less sterically hindered position.
Troubleshooting and Op[6][7]timization Strategy:
Caption: Strategy for optimizing regioselectivity in cross-coupling.
General Protocol for Regioselective Suzuki Coupling:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents: To a solution of the di-halogenated pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., Dioxane/water mixture), add the boronic acid, base (e.g., K2CO3 or Cs2CO3), and the palladium catalyst/ligand system.
-
Heating: Heat the reaction mixture to the desired temperature and monitor its progress.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Purify the product by column chromatography.
| Target Position | Recommended Ligand | Catalyst | Base | Solvent | Rationale |
| C4 | QPhos, SPhos | Pd2(dba)3 | K3PO4 | Toluene/H2O | Bulky monophosphine ligands can favor reaction at the more accessible C4 position. |
| C2 | dppf | Pd(dp[6]pf)Cl2 | Na2CO3 | Dioxane/H2O | Diphosphine ligands often direct selectivity towards the C2 position. |
Q3: I am getting[8] a mixture of N7-alkylation and C5/C6-alkylation. How can I selectively achieve N7-alkylation?
A3: Controlling N- vs. C-Alkylation
The pyrrole nitrogen (N7) is nucleophilic and can be readily alkylated. However, under certain conditions, competitive C-alkylation can occur.
Causality:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases (e.g., NaH) will deprotonate the N7-H, generating the highly nucleophilic pyrrole anion, which favors N-alkylation. Weaker bases or phase-transfer conditions can lead to mixtures.
-
Solvent: Polar aprotic solvents like DMF or THF are generally preferred for N-alkylation as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the pyrrole anion.
-
Electrophile: Hard electrophiles (e.g., alkyl halides) tend to react at the harder nitrogen atom, while softer electrophiles might show some propensity for C-alkylation.
Recommended Protocol for Selective N7-Alkylation:
-
Reaction Setup: Under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous DMF.
-
Deprotonation: Add a solution of the pyrrolo[2,3-d]pyrimidine in DMF dropwise at 0 °C.
-
Anion Formation: Allow the mixture to stir at room temperature for about 30 minutes to ensure complete formation of the N7-anion.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide) dropwise.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, carefully quench the excess NaH with methanol or water, and then proceed with a standard aqueous work-up and extraction.
-
Purification: Purify the N7-alkylated product by column chromatography.
III. Frequently Asked Questions (FAQs)
Q: What is the best protecting group for the N7-position?
A: The choice of protecting group depends on the subsequent reaction conditions.
-
For stability to acidic and basic conditions: Silyl ethers like triisopropylsilyl (TIPS) are robust.
-
For ease of removal: A p-toluenesulfonyl (Ts) group can be used and is removable under basic conditions. A benzyloxymethyl (BOM) group is another option, removable by hydrogenolysis.
-
For directing electrophilic substitution: As mentioned, bulky protecting groups can enhance regioselectivity.
Q: Can I perform a one-pot, multi-component reaction to synthesize substituted pyrrolo[2,3-d]pyrimidines?
A: Yes, several one-pot, multi-component reactions have been developed for the synthesis of polysubstituted pyrrolo[2,3-d]pyrimidines. These often involve the r[8]eaction of a 6-aminopyrimidine derivative with an aldehyde and a source of the pyrrole C5 and C6 atoms. These methods can be highly efficient but may require careful optimization to control regioselectivity.
Q: Are there enzymatic methods for the regioselective synthesis of pyrrolo[2,3-d]pyrimidine nucleosides?
A: While chemical synthesis is more common, enzymatic methods, particularly using nucleoside phosphorylases, can offer excellent regioselectivity and stereoselectivity for the glycosylation step in the synthesis of nucleoside analogs.
IV. References
-
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Analogs - Benchchem. Available from:
-
Seela, F. (2005). Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. Current Protocols in Nucleic Acid Chemistry. Available from:
-
Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC - NIH. Available from:
-
Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation | Organic Letters - ACS Publications. Available from:
-
Seela, F., Peng, X., & Budow, S. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Current Organic Chemistry. Available from:
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central. Available from:
-
A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring† | Semantic Scholar. Available from:
-
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential - OUCI. Available from:
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available from:
-
Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents. Available from:
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - NIH. Available from:
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. Available from:
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from:
-
Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines - ResearchGate. Available from:
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. Available from:
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC - NIH. Available from:
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed. Available from:
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. Available from:
-
(PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - ResearchGate. Available from:
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available from:
-
Regioselectivity in electrophilic substitution of pyrrole - ECHEMI. Available from:
-
Synthesis and cytokine modulation properties of pyrrolo[2, 3-d]-4-pyrimidone nucleosides. Available from:
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available from:
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed. Available from:
-
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions - PubMed. Available from:
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available from:
-
Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom - PubMed. Available from:
-
Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC - NIH. Available from:
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring† | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
Technical Support Center: Overcoming Poor Solubility of Pyrrolo[2,3-d]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common challenges encountered with this important class of molecules: poor aqueous solubility. As a scaffold for numerous kinase inhibitors, overcoming solubility hurdles is critical for obtaining reliable in-vitro data and developing viable in-vivo formulations.[1] This resource combines fundamental principles with field-proven techniques to empower you to solve solubility issues in your research.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers face when working with pyrrolo[2,3-d]pyrimidine compounds.
Q1: My pyrrolo[2,3-d]pyrimidine compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This phenomenon is commonly referred to as "DMSO shock" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds like the pyrrolo[2,3-d]pyrimidine derivatives.[2] However, when your concentrated DMSO stock is introduced into a largely aqueous environment, the DMSO rapidly diffuses, causing a sudden shift in the solvent polarity around your compound. If the compound's solubility in the final aqueous buffer is low, it will crash out of solution.
To mitigate this, consider the following strategies:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that your experimental system can tolerate without affecting the results (typically ≤1%, but ideally <0.5%). This might necessitate creating a more concentrated initial stock solution in DMSO, if the compound's solubility allows.
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For instance, first, dilute the DMSO stock into a smaller volume of your aqueous buffer, and then add this intermediate solution to the final volume. This gradual change in solvent polarity can help keep the compound in solution.
-
Optimize the Addition Process: The physical act of mixing can be critical. Adding the compound stock solution to a vortexing or rapidly stirring buffer can enhance dispersion and prevent localized high concentrations that initiate precipitation.
Q2: Can I use pH modification to improve the solubility of my pyrrolo[2,3-d]pyrimidine compound?
A2: Yes, pH modification can be a highly effective strategy, particularly for compounds with ionizable functional groups. The pyrrolo[2,3-d]pyrimidine scaffold contains basic nitrogen atoms that can be protonated at acidic pH. By adjusting the pH of your buffer, you may form a more soluble salt of your compound. For example, the solubility of Ruxolitinib, a Janus kinase inhibitor with a pyrrolo[2,3-d]pyrimidine core, is pH-dependent, with its lowest solubility at pH 7.5 and highest at pH 3.3 or lower.[3] Similarly, Tofacitinib, another drug in this class, has a pKa of 5.2, and its solubility increases in acidic conditions below this pKa.[4][5]
Key considerations for this approach include:
-
Assay Compatibility: Ensure that the pH required for solubility is compatible with the optimal pH for your biological assay (e.g., enzyme activity, cell viability).
-
Buffering Capacity: Your assay buffer must have sufficient capacity to maintain the desired pH after the addition of your compound stock.
Q3: What are co-solvents and how can they be used to improve the solubility of these compounds?
A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules.
Commonly used co-solvents in biological assays include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly PEG 300 and PEG 400
-
Glycerol
It is crucial to determine the tolerance of your specific assay to any co-solvent, as they can impact cell viability or enzyme activity at higher concentrations. For instance, a 10% volume fraction of ethanol or propylene glycol has been shown to significantly increase the solubility of Tofacitinib.[4]
Q4: What are cyclodextrins and are they a viable option for solubilizing pyrrolo[2,3-d]pyrimidine compounds for in vitro assays?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate poorly water-soluble "guest" molecules, like many pyrrolo[2,3-d]pyrimidine derivatives, within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, rendering the guest molecule more soluble in aqueous solutions.[3][6]
This is a very effective technique for improving solubility for in-vitro studies and can also be used in formulation development.[7][8] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their enhanced aqueous solubility and safety profiles.[9]
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed protocols for systematically addressing solubility challenges with your pyrrolo[2,3-d]pyrimidine compounds.
Initial Solubility Assessment
Before attempting to solubilize your compound for an assay, it's crucial to have a baseline understanding of its solubility characteristics.
Protocol 1: Kinetic Solubility Determination in Assay Buffer
-
Prepare a Concentrated Stock Solution: Dissolve your pyrrolo[2,3-d]pyrimidine compound in 100% high-purity, anhydrous DMSO to a high concentration (e.g., 10 mM). This can be facilitated by gentle warming (to 37°C) or sonication.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your compound stock into your final assay buffer.
-
Incubate: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours).
-
Detect Precipitation: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is considered the kinetic solubility under those specific conditions.
Systematic Approach to Solubility Enhancement
If the initial solubility is insufficient for your experimental needs, follow this systematic approach to identify an effective solubilization strategy.
Caption: Decision workflow for troubleshooting poor solubility.
Protocol 2: pH Modification
-
Determine pKa: If not known, determine the pKa of your compound experimentally or using computational prediction tools.
-
Prepare Buffers: Prepare a series of buffers with pH values spanning a range around the pKa. For basic compounds, focus on acidic pH values.
-
Solubility Testing: Add an excess amount of your solid compound to each buffer and equilibrate with agitation (e.g., on a shaker at a controlled temperature) for a set period (e.g., 24-48 hours).
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
Data Analysis: Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 3: Co-solvent Screening
-
Prepare Co-solvent Buffers: Prepare your assay buffer containing various concentrations of different co-solvents (e.g., 1%, 2%, 5%, 10% of ethanol, propylene glycol, or PEG 400).
-
Kinetic Solubility Assessment: Repeat the kinetic solubility determination as described in Protocol 1 for each co-solvent buffer.
-
Assay Compatibility Check: Concurrently, run a control experiment to ensure that the concentrations of the co-solvent that improve solubility do not adversely affect your biological assay.
Protocol 4: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations (e.g., 1%, 2.5%, 5% w/v).
-
Phase Solubility Study:
-
Add an excess amount of your pyrrolo[2,3-d]pyrimidine compound to each cyclodextrin solution.
-
Equilibrate the samples with agitation for 24-48 hours.
-
Centrifuge and filter the supernatant.
-
Quantify the concentration of the dissolved compound by HPLC-UV.
-
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility is indicative of the formation of a soluble inclusion complex.
Advanced Formulation Strategies
For particularly challenging compounds, especially in later stages of drug development, more advanced formulation techniques may be necessary.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[10] When exposed to an aqueous medium, the carrier dissolves, releasing the drug as fine colloidal particles, which enhances the dissolution rate.[10] Common methods for preparing solid dispersions include melt extrusion, spray drying, and co-precipitation.[11]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range. The increased surface area leads to a higher dissolution velocity. This can be a promising approach for delivering poorly soluble kinase inhibitors.
Data at a Glance: Solubility of Pyrrolo[2,3-d]pyrimidine-Based Drugs
The following tables provide examples of solubility data for commercially available drugs with the pyrrolo[2,3-d]pyrimidine core, illustrating the impact of pH and different solvents.
Table 1: pH-Dependent Aqueous Solubility of Ruxolitinib and Tofacitinib
| pH | Ruxolitinib Solubility | Tofacitinib Solubility |
| 1.2 | >13.4 mg/mL | - |
| 2.2 | - | 5.2 mg/mL |
| 3.3 | >130 mg/250mL | - |
| 3.5 | - | 1.8 mg/mL |
| 4.0 | 5.7 mg/mL | - |
| 6.8 | 1.6 mg/mL | - |
| 7.5 | 38 mg/250mL (lowest) | - |
| Water | 9.5 mg/mL | Slightly soluble |
Data sourced from[3][4][12][13][14]
Table 2: Solubility of Tofacitinib Citrate in Various Solvents
| Solvent | Solubility Classification |
| Dimethyl sulfoxide (DMSO) | Freely soluble |
| Water | Slightly soluble |
| Propylene glycol (PG) | Slightly soluble |
| Ethanol | Very slightly soluble |
Mechanistic Insights: Co-solvent and Cyclodextrin Interactions
Caption: Mechanisms of solubility enhancement.
References
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ResearchGate.
- Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. ResearchGate.
- Ruxolitinib | C17H18N6 | CID 25126798. PubChem.
- A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry (RSC Publishing).
- Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace.
- Topical formulations comprising tofacitinib. Google Patents.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.
- Solid Dispersion as Strategy to Improve the Solubility of Poorly Water Soluble Drugs and their Utilization and Consideration during Formulation Development. Journal of Drug Delivery and Therapeutics.
- 202192Orig1s000. accessdata.fda.gov.
- Attachment: Product Information: Tofacitinib (as citrate). Therapeutic Goods Administration (TGA).
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate.
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. NIH.
- Fundamental aspects of solid dispersion technology for poorly soluble drugs. PubMed Central.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma. NIH.
- To study the solubility of tofacitinib citrate. Jetir.Org.
- Development and Evaluation of Bilayer Sustained-Release Tablets of Ruxolitinib Using Discriminative Pharmacokinetic Analysis and IVIVC. MDPI.
- Pharmaceutical Uses of Cyclodextrins and Derivatives. ResearchGate.
- Controlled Release Formulation of Tofacitinib Citrate Tablets Evaluated Using Quality by Design (QBD) Approach. j-ips.org.
- Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review. MDPI.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. WO2019152232A1 - Topical formulations comprising tofacitinib - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Welcome to the technical support guide for the synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This molecule, a key 7-deazaguanine analog, is a foundational scaffold in medicinal chemistry and drug development, particularly for kinase inhibitors and other targeted therapies.[1][2] Its synthesis, while well-established, is often plagued by side reactions that can significantly impact yield, purity, and scalability.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven solutions to streamline your synthetic workflow.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yields are consistently low, and TLC/LC-MS analysis shows a complex mixture of products. What are the likely causes and how can I fix this?
This is the most common issue reported and typically points to one or more competing side reactions occurring during the critical pyrrole ring formation step. The primary synthetic route often involves the condensation of a 4-amino-5-substituted pyrimidine with a two-carbon electrophile.
Core Reaction Pathway
Caption: A common synthetic route to the target molecule.
Potential Causes & Solutions:
-
Hydrolysis of Cyano Precursors: If your synthesis starts from a 4-amino-5-cyanopyrimidine, the cyano group is highly susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. This forms the corresponding amide or carboxylic acid, which are dead-end products that will not cyclize.[3]
-
Solution: Maintain strict pH control, ideally in the neutral to slightly acidic range. Buffer the reaction mixture if necessary. Minimize reaction time and temperature wherever possible.
-
-
Incomplete Cyclization: The intramolecular cyclization to form the pyrrole ring may be slow or reversible.
-
Solution: Optimize the reaction temperature and time. A common strategy is to run the reaction at a moderate temperature (e.g., 80-100 °C) and monitor by TLC/LC-MS until the starting material is consumed. Ensure the solvent is appropriate; polar aprotic solvents like DMF or DMSO can facilitate this step but may require higher temperatures for removal.
-
-
Dimerization or Polymerization: The aldehyde or its equivalent used for cyclization can self-condense or react with multiple pyrimidine molecules, leading to oligomeric impurities.
-
Solution: Control the stoichiometry carefully. Use a slow, controlled addition of the cyclizing agent (e.g., chloroacetaldehyde or an equivalent) to the heated pyrimidine solution. This maintains a low instantaneous concentration of the reactive electrophile, favoring the intramolecular cyclization over intermolecular side reactions.
-
-
Formation of Fused Byproducts: Using an excess of a bifunctional reagent like chloroacetaldehyde can sometimes lead to dicyclization events, forming undesired fused heterocyclic systems.[4]
-
Solution: Adhere to precise stoichiometry (1.0 to 1.1 equivalents of the cyclizing agent).
-
Question 2: I've isolated a major byproduct with the same mass as my target molecule. Why is this happening and how can I distinguish it?
The presence of an isobaric impurity strongly suggests the formation of a structural isomer. In pyrrolo[2,3-d]pyrimidine systems, the most common culprits are N-alkylation or N-acylation isomers if such steps are performed.
Isomer Formation Pathways
Caption: Regioisomeric products from reaction at different nitrogen atoms.
-
Cause: The pyrrolo[2,3-d]pyrimidine scaffold has multiple reactive nitrogen atoms. The pyrrole nitrogen (N7) and the pyrimidine nitrogen (N1) are both nucleophilic and can react with electrophiles (e.g., alkyl halides, acyl chlorides). The regioselectivity of this reaction is often difficult to control and can be influenced by the choice of base, solvent, and temperature.[5]
-
Troubleshooting & Identification:
-
Regioselective Synthesis: To avoid this, consider protecting one of the nitrogen atoms before proceeding with further functionalization. The use of a removable activating group can also improve yields and direct reactions.[6]
-
Analytical Distinction: 1D and 2D NMR spectroscopy are essential for distinguishing these isomers. Specifically, HMBC (Heteronuclear Multiple Bond Correlation) experiments can show long-range correlations from the N-substituent's protons to the carbons of the heterocyclic core, allowing for unambiguous assignment. For example, a substituent on N7 will show correlations to C6 and C7a, whereas a substituent on N1 will show correlations to C2 and C6.
-
Question 3: The reaction to introduce a substituent at the C4 position is sluggish and gives low yields. How can I improve this?
Direct displacement of a leaving group (like a chlorine atom) at the C4 position of the pyrrolo[2,3-d]pyrimidine core with a nucleophile can be challenging.
-
Cause: The electron-donating nature of the fused pyrrole ring can reduce the electrophilicity of the C4 position, making it less susceptible to nucleophilic aromatic substitution compared to a simple chloropyrimidine.
-
Solutions:
-
Activate the Core: Introduce a removable electron-withdrawing group on the pyrrole nitrogen (N7), such as a tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) group. This modification increases the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack at C4.[6][7]
-
Use Palladium Catalysis: For amine nucleophiles, Buchwald-Hartwig or similar palladium-catalyzed cross-coupling reactions are often far more efficient than direct thermal displacement.[7] These methods operate under milder conditions and tolerate a wider range of functional groups.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most critical parameter to control during the synthesis? | pH and Temperature. Many side reactions, particularly the hydrolysis of nitrile precursors and the formation of dimeric impurities, are highly sensitive to pH and heat.[3] Careful optimization and control of these two parameters during the cyclization step will have the most significant positive impact on your outcome. |
| How can I effectively purify the final product? | The product is a polar, often high-melting solid with limited solubility. Recrystallization from a polar solvent like ethanol, isopropanol, or water/ethanol mixtures is often the best method for obtaining high-purity material. For chromatographic purification, use a silica gel column with a mobile phase of dichloromethane/methanol. To prevent peak tailing due to interaction with acidic silica, add a small amount (0.1-1%) of a basic modifier like triethylamine or aqueous ammonia to the eluent. |
| Are there alternative routes that avoid a 4-amino-5-cyanopyrimidine precursor? | Yes, several alternative strategies exist. One approach involves constructing the pyrrole ring system first, followed by the annulation of the pyrimidine ring. Another powerful method is the use of a substituted furan precursor which reacts with a guanidine-like nucleophile to form the fused ring system directly.[8] Additionally, one-pot, three-component reactions involving an arylglyoxal, 6-aminouracil, and a barbituric acid derivative have been developed.[9] |
Experimental Protocols
Protocol 1: General Synthesis via Reductive Cyclization
This is a generalized procedure and may require optimization for specific substrates.
-
Condensation: To a solution of 4,6-diaminopyrimidine-5-carbaldehyde (1.0 eq) in ethanol, add nitroethane (1.2 eq) and a catalytic amount of a suitable base (e.g., piperidine).
-
Reflux the mixture for 2-4 hours, monitoring the formation of the vinyl-nitro intermediate by TLC.
-
Cool the reaction mixture and collect the precipitated intermediate by filtration.
-
Reductive Cyclization: Suspend the intermediate in methanol or ethanol. Add a palladium on carbon catalyst (5-10 mol% Pd).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing synthesis problems.
References
- Bar-Ziv, R., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. ACS Publications.
- Bar-Ziv, R., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. PubMed Central.
- Wood, H. C. S., et al. (n.d.). The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. ResearchGate.
- Zou, K., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs. RSC Advances.
- Zhang, et al. (2021). Unique Regioselective C-H Diacetoxylation of Pyrrolo[2,3-d]pyrimidine Derivatives Promoted by Sodium Iodide. ResearchGate.
- N/A. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. N/A.
- Various Authors. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- Various Authors. (n.d.). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PMC.
- N/A. (n.g.). The hydrolysis process for 2-cyanopyrimidine to pymca. ResearchGate.
- Various Authors. (2012). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. Google Patents.
- Various Authors. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- Various Authors. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. N/A.
- Various Authors. (1993). Process for the preparation of pyrrolo[2,3-d]pyrimidines. Google Patents.
- Various Authors. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. NIH.
- Various Authors. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. arkat usa.
Sources
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 9. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
stability issues of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in solution
Technical Support Center: 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a purine isostere, the pyrrolo[2,3-d]pyrimidine core is of significant interest in medicinal chemistry, and understanding its stability is paramount for reproducible and reliable experimental outcomes.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound shows a decrease in concentration over a short period. What could be the cause?
A rapid decrease in concentration is likely due to chemical instability. The primary suspects are hydrolysis, especially if your solvent is aqueous and at a non-neutral pH, or photodegradation if the solution is exposed to light. It is also crucial to ensure the compound is fully dissolved, as poor solubility can be mistaken for degradation.
Q2: I observe new peaks in my HPLC chromatogram after storing my compound in an aqueous buffer. What are these?
The appearance of new peaks is a strong indicator of degradation. The lactam moiety in the pyrimidinone ring is susceptible to hydrolysis under both acidic and basic conditions, which could lead to ring-opening. The pyrrole ring, being electron-rich, is also prone to oxidation. These new peaks likely represent hydrolytic or oxidative degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
For optimal stability, stock solutions should be prepared in a suitable organic solvent like DMSO and stored at -20°C or -80°C in airtight, light-protected vials.[3] For aqueous working solutions, it is advisable to prepare them fresh before each experiment or to conduct a stability study to determine their viability over your experimental timeframe.
Q4: Can I use any solvent to dissolve this compound?
While DMSO is a common choice for creating stock solutions, the choice of solvent can impact stability.[4] Protic solvents, especially under non-neutral pH conditions, may facilitate hydrolysis. It is recommended to minimize the percentage of aqueous solvent in stock solutions and to be mindful of the buffer composition in your final working solutions.
Q5: How can I confirm if my compound is degrading?
A stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV or mass spectrometric detection, is essential.[5] By comparing chromatograms of a freshly prepared solution with an aged or stressed sample, you can identify a decrease in the parent compound peak and the emergence of new degradation peaks.
Troubleshooting Guide: Investigating and Mitigating Stability Issues
This section provides a systematic approach to identifying and resolving stability problems with this compound in solution.
Issue 1: Unexpected Loss of Potency or Concentration
If you observe a decline in the expected biological activity or a decrease in the concentration of your compound, it is crucial to systematically investigate the cause.
Underlying Causes:
-
Hydrolysis: The pyrimidinone ring is a lactam, which can be susceptible to hydrolysis, particularly at pH extremes.
-
Oxidation: The electron-rich pyrrole ring can be a target for oxidative degradation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents in your medium.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
Adsorption: The compound may adsorb to the surface of your storage container (e.g., plastic tubes), leading to an apparent loss of concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Experimental Protocols
A forced degradation study is a systematic way to identify the potential degradation pathways of your compound.[5]
Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, photolysis, and thermal stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.
-
Set up stress conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Photostability: Prepare a solution of 0.1 mg/mL in a transparent vial and expose it to direct sunlight or a photostability chamber. Prepare a control sample wrapped in aluminum foil.
-
Thermal Degradation: Keep a 0.1 mg/mL solution at 60°C, protected from light.
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method.
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (for peak identification).
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.[5]
Issue 2: Poor Solubility and Precipitation in Aqueous Media
The pyrrolo[2,3-d]pyrimidine scaffold can have limited aqueous solubility, which can be mistaken for instability.
Troubleshooting:
-
pH Adjustment: Determine the pKa of the compound. Solubility is often pH-dependent. For compounds with basic nitrogens, solubility may increase at lower pH.
-
Use of Co-solvents: For in vitro assays, a small percentage of an organic co-solvent like DMSO or ethanol can be used, but ensure it does not affect your experimental system.
-
Formulation with Excipients: For pre-clinical studies, formulation with cyclodextrins or other solubilizing agents may be necessary.
Potential Degradation Pathways
Understanding the likely chemical transformations can aid in identifying degradation products and mitigating instability.
Caption: Plausible degradation pathways for the compound.
Data Summary Table
| Stability Concern | Potential Cause | Recommended Action | Analytical Observation |
| Hydrolysis | Non-neutral pH in aqueous solution | Maintain pH between 6-8; use aprotic solvents for stock solutions. | Appearance of polar degradation products in HPLC. |
| Oxidation | Dissolved oxygen, metal ion contamination | Use degassed solvents; consider adding antioxidants if compatible with the experiment. | Formation of N-oxides or hydroxylated species. |
| Photodegradation | Exposure to UV or ambient light | Store solutions in amber vials or wrapped in foil. | Appearance of new peaks after light exposure. |
| Poor Solubility | Intrinsic property of the compound | Adjust pH, use co-solvents, or employ solubilizing excipients. | Compound crashing out of solution; inconsistent data. |
| Thermal Degradation | High temperature storage or processing | Store solutions at recommended low temperatures (e.g., -20°C or -80°C). | Increased degradation rate at elevated temperatures. |
References
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
- Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health.
- The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Institutes of Health.
- (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate.
- High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. CORE.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Kinase Assays with 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Introduction: Understanding Your Compound
The compound 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one belongs to the pyrrolo[2,3-d]pyrimidine class of molecules. This core structure is a known "hinge-binding motif" that acts as a scaffold for many kinase inhibitors.[1] As a deaza-isostere of adenine, the nitrogenous base of ATP, it is frequently incorporated into compounds designed to be ATP-competitive kinase inhibitors.[1] When troubleshooting assays involving this compound, it's crucial to consider its potential mechanism of action, physical properties, and the possibility of assay interference.
This guide provides a structured, question-and-answer-based approach to resolving common issues encountered when using this compound and similar derivatives in kinase activity assays.
Section 1: Pre-Experiment Best Practices
Proactive measures can prevent the most common sources of assay failure. Before starting your experiment, review these critical checkpoints.
-
Compound Integrity and Preparation:
-
Solubility: this compound and its parent compound, 7-Deazahypoxanthine, are soluble in dimethyl sulfoxide (DMSO).[2] Always prepare a fresh, high-concentration stock solution in 100% anhydrous DMSO.
-
Storage: Store the solid compound at 2-8°C, sealed from moisture and light.[3] Prepare single-use aliquots of your DMSO stock to avoid repeated freeze-thaw cycles that can lead to compound degradation.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells (including controls) and is below a level that impacts your specific kinase's activity, typically ≤1%.[5][6]
-
-
Kinase and Substrate Validation:
-
Enzyme Activity: The purity of a kinase on a gel does not guarantee its activity.[7] Always source kinases from a reputable vendor and qualify each new lot to ensure consistent performance.
-
Substrate Suitability: If you are not using a known, validated substrate for your kinase, you may need to identify a suitable one. Generic substrates like myelin basic protein (MBP) or casein can be a starting point, but peptide arrays or lysate screens may be necessary for novel kinases.[8]
-
-
Assay Plate and Reagent Quality:
-
Reagent Integrity: Use fresh, high-quality ATP, substrates, and buffers. Contaminated or degraded reagents are a primary cause of assay variability and failure.[9][10]
-
Plate Selection: For luminescence or fluorescence-based assays, use opaque, solid-colored plates (typically white for luminescence, black for fluorescence) to minimize well-to-well crosstalk and background signal.
-
Section 2: Troubleshooting Common Assay Problems
This section addresses the most frequent issues researchers face, providing a logical path to identify and solve the problem.
Issue 1: No or Very Weak Inhibition by My Compound
You've run your assay, the positive control inhibitor works perfectly, but this compound shows no effect, even at high concentrations.
Question: I see no inhibition from my test compound. What should I check first?
Answer: Start by verifying the integrity of your compound and the fundamental assay conditions.
-
Confirm Compound Concentration and Solubility:
-
Action: Double-check all dilution calculations. After diluting your DMSO stock into the aqueous assay buffer, visually inspect the well under a microscope for any signs of precipitation.
-
Rationale: If the compound precipitates out of solution, its effective concentration is drastically reduced, leading to a loss of activity.[4] Pyrrolo[2,3-d]pyrimidine derivatives can sometimes have solubility issues that need to be managed.[11]
-
-
Evaluate ATP Concentration (for ATP-Competitive Inhibitors):
-
Action: Check the ATP concentration in your assay. It should be at or near the Michaelis constant (Km) for your specific kinase.
-
Rationale: Since the pyrrolo[2,3-d]pyrimidine scaffold is an ATP mimic, your compound is likely an ATP-competitive inhibitor.[1] If the ATP concentration in the assay is too high, it will outcompete your inhibitor for the binding site, making the inhibitor appear weak or inactive.[4][12]
-
-
Verify Kinase Activity and Substrate Phosphorylation:
-
Action: Ensure your "no inhibitor" control shows robust activity. If possible, directly measure substrate phosphorylation via a secondary method (e.g., Western blot with a phospho-specific antibody or Phos-tag™ gel).
-
Rationale: Your compound cannot inhibit an inactive enzyme. Low kinase activity can be due to improper folding, lack of required cofactors, or degradation during storage.[7]
-
Issue 2: High Background or Inconsistent Control Wells
Your control wells, which should define the top and bottom of your assay window, are noisy, leading to poor data quality.
Question: My "No Enzyme" or "Maximum Inhibition" control wells show a very high signal. What's causing this?
Answer: This often points to direct compound interference with your assay's detection system, especially in luminescence or fluorescence-based formats.
-
Test for Compound Interference:
-
Action: Run a counterscreen. Prepare a reaction plate without the kinase enzyme, but with all other components, including your compound at its highest concentration and the detection reagents.
-
Rationale: Many small molecules can directly inhibit or activate the reporter enzymes (e.g., luciferase) used in detection systems, or they may be autofluorescent.[5][6] Luminescence-based assays like ADP-Glo® or Kinase-Glo® use luciferase, which can be inhibited by some compounds.[6][13] This test isolates the effect of the compound on the detection chemistry itself.
-
-
Check for Contaminated Reagents:
-
Action: A common culprit for high background in ADP-detection assays is ADP contamination in the ATP stock.
-
Rationale: Assays like ADP-Glo® measure the amount of ADP produced. If your ATP reagent is contaminated with ADP, you will start with a high background signal before any kinase activity occurs, reducing your assay window.[6] Using high-purity ATP is critical.
-
Question: My results have high well-to-well variability, leading to a poor Z'-factor. How can I improve this?
Answer: A low Z'-factor indicates that the separation between your positive and negative controls is not large enough compared to their variability. The goal is a Z'-factor between 0.5 and 1.0 for an excellent assay.[14][15][16]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay |
| 0 to 0.5 | Marginal, may need optimization |
| < 0 | Poor, not suitable for screening |
| (Data sourced from Zhang et al., 1999 and subsequent guides)[14][15][17] |
-
Optimize Reagent and Enzyme Concentrations:
-
Action: Re-titrate your kinase and substrate. Aim for conditions that yield about 10-30% of total substrate or ATP conversion.
-
Rationale: This ensures the reaction is in the linear range. If the reaction goes to completion (100% conversion), you won't be able to detect inhibition. If conversion is too low, the signal may be indistinguishable from the background.[18]
-
-
Refine Pipetting and Automation:
-
Action: Review your pipetting technique. Use a multichannel pipette to start reactions simultaneously. Ensure consistent incubation times and temperatures for all plates.
-
Rationale: Minor variations in timing, especially for kinetic-readout assays, can introduce significant variability. Inconsistent temperature can alter enzyme activity from well to well.[4]
-
Section 3: Compound-Specific FAQs for this compound
Q1: Could my pyrrolo[2,3-d]pyrimidine compound be a "promiscuous inhibitor" or an aggregator?
A1: It's possible. Some compounds can form aggregates at high concentrations that non-specifically inhibit enzymes. To check for this, include a non-ionic detergent like Triton X-100 (at ~0.01%) in your assay buffer. If the compound's inhibitory activity significantly decreases in the presence of the detergent, it may be an aggregator.
Q2: How do I confirm if my inhibitor is ATP-competitive?
A2: You can perform an ATP competition assay.[12] This involves generating IC50 curves for your inhibitor at several different ATP concentrations (e.g., one at the Km of ATP, one significantly below, and one significantly above).
-
Expected Outcome: If the inhibitor is ATP-competitive, its apparent IC50 value will increase as the concentration of ATP increases.
-
Protocol: See Section 4.2 for a detailed workflow.
Q3: My compound is potent in this biochemical assay, but shows no effect in cell-based assays. Why?
A3: This is a common challenge in drug discovery. Several factors could be at play:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its target kinase.[9]
-
High Intracellular ATP: The concentration of ATP inside a cell (1-10 mM) is much higher than what is typically used in biochemical assays. This high ATP level can outcompete your inhibitor, rendering it ineffective.[19]
-
Efflux Pumps: The compound might be actively removed from the cell by efflux pumps.
-
Target Engagement: You need to confirm that the target kinase is expressed and active in your chosen cell line.[9]
Section 4: Key Experimental Protocols & Workflows
Protocol 4.1: Workflow for Diagnosing Assay Interference
This workflow helps determine if your compound is directly affecting the detection reagents.
Caption: A logical workflow to diagnose and isolate compound interference in kinase assays.
Protocol 4.2: ATP Competition Assay
This protocol determines the mechanism of inhibition relative to ATP.
-
Determine the Km of ATP: Before starting, you must know the Km of ATP for your kinase under your specific assay conditions.
-
Set ATP Concentrations: Prepare at least three different ATP concentrations for your kinase reactions:
-
Low ATP: ~0.1x Km
-
Mid ATP: 1x Km
-
High ATP: ~10x Km
-
-
Prepare Inhibitor Dilutions: Create a full serial dilution curve for your inhibitor (e.g., 10-point, 1:3 dilution series) at each of the ATP concentrations.
-
Run Kinase Assays: For each ATP concentration, run a full dose-response experiment with your inhibitor. Include appropriate "no inhibitor" (0% inhibition) and "max inhibition" (100% inhibition) controls.
-
Data Analysis:
-
Calculate the IC50 value for your inhibitor at each ATP concentration.
-
Plot the IC50 values as a function of ATP concentration.
-
A rightward shift in the IC50 curve and an increase in the calculated IC50 value with increasing ATP concentration is characteristic of an ATP-competitive inhibitor.
-
Diagram: Principle of a Luminescence-Based ADP Detection Assay (e.g., ADP-Glo®)
Caption: Mechanism of a typical ADP-detection luminescent kinase assay.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
- Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- BellBrook Labs. (n.d.). What Makes a Kinase Assay Reliable for Screening Inhibitors.
- Shin, A. (n.d.). Z-factors. In BIT 479/579 High-throughput Discovery.
- Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(504), eaai7835. [Link]
- International Centre for Kinase Profiling. (n.d.). ATP Competition Assay.
- Sui, Y. (2018). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- BMG LABTECH. (n.d.). The Z prime value (Z´).
- Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats.
- Auld, D. S., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(1), 1–25. [Link]
- Kubala, M., et al. (2003). Fluorescence Competition Assay for the Assessment of ATP Binding to an Isolated Domain of Na+, K+-ATPase. Physiological Research, 52(6), 687-694. [Link]
- The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery.
- Wikipedia. (n.d.). Z-factor.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- LaConte, L. E., et al. (2012). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 922, 11–22. [Link]
- BMG LABTECH. (2020). Kinase assays.
- Lemmon, M. A., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 58–67. [Link]
- Reaction Biology. (n.d.). Kinase Profiling & Screening.
- LaConte, L. E., et al. (2012). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 922, 11–22. [Link]
- Navrátilová, J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7436–7455. [Link]
- Glushkov, V. A., et al. (2022).
- Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(11), 1126–1146. [Link]
- Ferry-Galow, K. V., et al. (2016). The root causes of pharmacodynamic assay failure. Seminars in Oncology, 43(4), 484–491. [Link]
- Seanego, T. D., et al. (2022). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemistrySelect, 7(1), e202103859. [Link]
- Gangjee, A., et al. (2011). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(1), 353–366. [Link]
- Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic Chemistry, 102, 104085. [Link]
- Al-Ostath, O. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
- Al-Ostath, O. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
- Glushkov, V. A., et al. (2022).
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 8. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The root causes of pharmacodynamic assay failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
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- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
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- 19. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing the Selectivity of Pyrrolo[2,3-d]pyrimidine Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you enhance the selectivity of your compounds. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design due to its resemblance to adenine, allowing it to act as an ATP-competitive inhibitor for a wide range of kinases.[1] However, this same feature can also lead to a lack of selectivity, resulting in off-target effects. This guide will walk you through common challenges and provide actionable strategies to improve the selectivity of your inhibitors.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,3-d]pyrimidine inhibitor shows high potency in biochemical assays but is much less effective or shows unexpected toxicity in cell-based assays. What could be the reason?
A1: This is a common challenge that often points to a lack of selectivity. While your inhibitor may be potent against your target kinase in a purified, in vitro system, it could be hitting numerous other kinases within the complex cellular environment, leading to diluted efficacy or off-target toxicity.[2][3]
Here are the primary reasons and what to do:
-
Off-Target Kinase Inhibition: The high degree of conservation in the ATP-binding site across the kinome makes many kinase inhibitors promiscuous.[4] Your inhibitor might be binding to and inhibiting other kinases, some of which could trigger compensatory signaling pathways that counteract the effect on your primary target or cause toxicity.
-
Poor Cell Permeability: The physicochemical properties of your inhibitor, such as a high polar surface area or low LogP, might prevent it from efficiently crossing the cell membrane.[3]
-
Solution: Evaluate the physicochemical properties of your compound. If permeability is a suspected issue, medicinal chemistry efforts can be directed towards modifying the structure to improve its drug-like properties without compromising on-target potency.
-
-
Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.[3]
-
Solution: Assess the metabolic stability of your inhibitor using in vitro assays with liver microsomes or hepatocytes.
-
Q2: How can I be sure the observed cellular phenotype is a result of on-target inhibition of my pyrrolo[2,3-d]pyrimidine inhibitor?
A2: Distinguishing on-target from off-target effects is a critical aspect of kinase inhibitor validation.[3] Here are several strategies to build confidence in your results:
-
Rescue Experiments: If the inhibitor's effect is due to on-target activity, you should be able to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.[3] This is often achieved by introducing a point mutation in the kinase's ATP-binding pocket that prevents inhibitor binding without affecting kinase activity.
-
Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target.[3] Correlating the phenotypic response with the degree of target inhibition helps establish a causal link.[3]
-
Direct Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to confirm that your inhibitor is binding to the intended target within the cell.
Q3: What are the key medicinal chemistry strategies to improve the selectivity of pyrrolo[2,3-d]pyrimidine inhibitors?
A3: Several medicinal chemistry strategies can be employed to enhance the selectivity of pyrrolo[2,3-d]pyrimidine inhibitors.[1] These often involve exploiting subtle differences in the ATP-binding pockets of different kinases.[4]
-
Targeting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with a small gatekeeper residue (e.g., threonine, valine, or alanine) can accommodate bulky substituents on the inhibitor, while those with a large gatekeeper (e.g., phenylalanine, leucine, or methionine) cannot.[4] Designing inhibitors with a bulky group that creates a steric clash with larger gatekeeper residues is an effective strategy to gain selectivity.[4]
-
Exploiting the DFG Motif Conformation: Kinase activation involves a conformational change in the Asp-Phe-Gly (DFG) motif at the start of the activation loop. Inhibitors can be designed to selectively bind to either the "DFG-in" (active) or "DFG-out" (inactive) conformation. Type II inhibitors, which bind to the DFG-out conformation, often exhibit greater selectivity as they extend into an adjacent allosteric site that is less conserved than the ATP-binding pocket.[8][9]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can dramatically increase both potency and selectivity.[4][10] This involves incorporating a weak electrophile, like an acrylamide, into the inhibitor scaffold.[4]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the pyrrolo[2,3-d]pyrimidine scaffold and evaluating the impact on potency and selectivity against a panel of kinases is crucial for identifying key structural features that govern selectivity.[8][9][11]
Troubleshooting Guides
Problem 1: My inhibitor shows broad activity across a kinase panel. How do I interpret the data and prioritize modifications?
This is a common starting point for many promising but non-selective kinase inhibitors. The goal is to identify liabilities and opportunities for improving the selectivity profile.
Causality and Experimental Workflow
Broad activity suggests that the inhibitor is primarily interacting with highly conserved features of the kinase ATP-binding site. To improve selectivity, you need to introduce chemical features that exploit the subtle differences between your target and off-target kinases.
Caption: Workflow for improving inhibitor selectivity.
Step-by-Step Protocol: Interpreting Kinase Panel Data and Designing Selective Analogs
-
Quantify Selectivity: Don't just look at the number of kinases inhibited. Use metrics like the Gini score or Selectivity Score (S-score) to quantify the selectivity of your inhibitor.[12][13] A Gini score of 1 indicates inhibition of a single kinase, while a score of 0 signifies equal inhibition of all kinases.[12]
-
Group Off-Targets by Family: Analyze the phylogenetic distribution of the inhibited kinases. Are the off-targets clustered in specific families? This can provide clues about the structural features your inhibitor is recognizing.
-
Structural Analysis:
-
If a crystal structure of your inhibitor bound to its target is available, analyze the binding mode.
-
If not, use molecular docking to predict the binding pose.[1]
-
Compare the ATP-binding pocket of your target kinase with those of key off-targets. Look for differences in amino acid residues, particularly the gatekeeper residue and residues in the solvent-exposed region.[14]
-
-
Hypothesize and Synthesize: Based on your structural analysis, design and synthesize a small library of analogs with modifications aimed at:
-
Introducing steric hindrance to clash with residues in off-target kinases.
-
Forming new interactions with non-conserved residues in your target kinase.
-
Altering the conformation of the inhibitor to favor binding to the desired target.
-
-
Iterative Screening: Screen the new analogs against a focused panel of your primary target and key off-targets to rapidly assess improvements in selectivity. Promising candidates can then be profiled against a broader panel.
Problem 2: My inhibitor has good selectivity in biochemical assays, but this doesn't translate to cell-based assays.
This discrepancy often arises because the conditions of a biochemical assay (purified enzyme, optimized buffer) are very different from the intracellular environment.
Troubleshooting Inconsistent Biochemical and Cellular Data
| Potential Cause | Troubleshooting Steps | Rationale |
| High Intracellular ATP Concentration | 1. Determine the Ki of your inhibitor. 2. Measure the IC50 in biochemical assays at varying ATP concentrations, including physiological levels (~1-10 mM). | The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration.[2] A high intracellular ATP concentration will compete with the inhibitor, leading to a decrease in apparent potency. |
| Cellular Efflux Pumps | 1. Co-treat cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil). 2. If the potency of your inhibitor increases, efflux is likely an issue. | ABC transporters can actively pump inhibitors out of the cell, reducing the intracellular concentration available to bind the target.[15] |
| Plasma Protein Binding | 1. Measure the fraction of your inhibitor bound to plasma proteins in the cell culture medium. | Only the unbound fraction of the inhibitor is free to enter the cells and interact with the target. High plasma protein binding can significantly reduce the effective concentration. |
| Off-Target Effects Masking On-Target Activity | 1. Perform a phospho-proteomics analysis to get a global view of the signaling pathways affected by your inhibitor. 2. Use a more selective tool compound or a genetic approach (e.g., siRNA, CRISPR) to validate the on-target phenotype. | Inhibition of other kinases can activate compensatory signaling pathways that negate the effect of inhibiting your primary target.[15] |
Experimental Protocol: Assessing the Impact of ATP Concentration on Inhibitor Potency
-
Determine the Km of ATP for your target kinase: This is essential for accurately interpreting your IC50 values.[16]
-
Set up kinase activity assays with a range of fixed ATP concentrations (e.g., 10 µM, 100 µM, 1 mM, 5 mM).
-
Generate dose-response curves for your inhibitor at each ATP concentration and calculate the corresponding IC50 values.
-
Plot the IC50 values as a function of ATP concentration. A significant rightward shift in the IC50 at higher ATP concentrations confirms competitive inhibition and indicates that the high intracellular ATP concentration is likely contributing to the reduced cellular potency.
Caption: Factors contributing to discrepancies between biochemical and cellular potency.
Conclusion
Enhancing the selectivity of pyrrolo[2,3-d]pyrimidine inhibitors is a multifaceted challenge that requires a systematic and iterative approach. By combining rational drug design, comprehensive selectivity profiling, and rigorous cellular validation, researchers can develop highly selective inhibitors that are valuable as both chemical probes and potential therapeutic agents. This guide provides a framework for troubleshooting common issues and making informed decisions to advance your drug discovery projects.
References
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- Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. Benchchem.
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- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed.
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Validation & Comparative
A Comparative Guide to 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and Other Kinase Inhibitors for Researchers
In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its close resemblance to the adenine core of ATP. This structural mimicry provides a versatile foundation for the development of potent inhibitors targeting a wide array of kinases.[1][2] This guide provides an in-depth, objective comparison of a representative pyrrolo[2,3-d]pyrimidine derivative, 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, with other prominent kinase inhibitors. Given the limited publicly available data on this specific molecule, we will leverage data from its closely related and well-characterized analog, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, as a surrogate to provide a scientifically grounded comparison. This analog shares the core methyl-pyrrolo[2,3-d]pyrimidin-4-yl-amino moiety, making it a strong predictor of the target molecule's biological activity.
Our comparison will focus on the Janus kinase (JAK) family, a group of non-receptor tyrosine kinases crucial in cytokine signaling and implicated in various autoimmune diseases and cancers. We will benchmark our surrogate compound against two FDA-approved JAK inhibitors, Tofacitinib and Baricitinib, which also feature the pyrrolo[2,3-d]pyrimidine core.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling pathway is a critical communication route that translates extracellular cytokine signals into changes in gene expression.[3][4] The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[5][6] Dysregulation of this pathway is a hallmark of numerous diseases, making JAKs a prime target for therapeutic intervention.
Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.
Comparative Analysis of Kinase Inhibitory Profiles
The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency and selectivity. An ideal inhibitor will potently inhibit its intended target while sparing other kinases to minimize off-target effects. The following table summarizes the in vitro inhibitory activity (IC50 values) of our surrogate compound for this compound, alongside Tofacitinib and Baricitinib, against the four members of the JAK family.
| Kinase Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Surrogate for this compound | 11 | 240 | 2800 | 110 |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
*Data for the surrogate compound is for (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile. Data for Tofacitinib and Baricitinib is compiled from multiple sources and represents a range of reported values.[7][8]
From this data, we can infer that this compound, as represented by its analog, is a potent and selective inhibitor of JAK1. Its significantly higher IC50 values for JAK2 and JAK3 suggest a favorable selectivity profile, which could translate to a reduced risk of off-target effects associated with the inhibition of these kinases, such as hematological side effects linked to JAK2 inhibition.
Tofacitinib, in contrast, is a pan-JAK inhibitor, potently inhibiting JAK1, JAK2, and JAK3. Baricitinib exhibits potent inhibition of JAK1 and JAK2, with weaker activity against TYK2 and significantly less activity against JAK3.[9]
Experimental Protocols for Kinase Inhibitor Characterization
To empirically validate the potency and cellular effects of a novel kinase inhibitor, a series of well-established in vitro and cell-based assays are essential. The following protocols provide detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare solutions of purified recombinant JAK enzyme, a suitable peptide substrate, and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., HTRF, AlphaScreen) or by measuring ATP depletion (e.g., ADP-Glo).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on JAK-STAT signaling.
Detailed Protocol:
-
Cell Seeding:
-
Seed a JAK-dependent cell line (e.g., HEL, UKE-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of STAT Phosphorylation
This technique is used to determine the effect of the inhibitor on the phosphorylation of STAT proteins, a direct downstream target of JAKs.
Sources
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A Researcher's Guide to the Biological Validation of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Introduction: The Privileged Scaffold and a Foundational Analog
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active agents.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP-binding pockets of protein kinases. This has led to the development of several blockbuster drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Baricitinib, and the epidermal growth factor receptor (EGFR) inhibitor Rociletinib.[2][3]
This guide focuses on a foundational analog of this class: 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one . While more complex derivatives have been extensively studied, understanding the intrinsic activity of this simpler parent structure is crucial for elucidating structure-activity relationships (SAR) and providing a baseline for future drug design. We will outline a systematic, multi-tiered approach to validate its biological activity, comparing it with established kinase inhibitors to contextualize its potential potency and selectivity. The primary hypothesis, based on the scaffold's known targets, is that this compound will exhibit inhibitory activity against members of the JAK family.[4][5]
The JAK-STAT Signaling Pathway: A Primary Target Hypothesis
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[4] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[6] The pyrrolo[2,3-d]pyrimidine scaffold has proven to be exceptionally effective at targeting the ATP-binding site of JAKs.[5]
Caption: The JAK-STAT signaling pathway and the hypothesized point of inhibition.
Comparative Framework: Selecting the Right Controls
To rigorously validate our compound of interest, its performance must be measured against appropriate benchmarks.
-
Compound of Interest: this compound
-
High-Potency Positive Control: Tofacitinib . An FDA-approved pan-JAK inhibitor sharing the same core scaffold. This allows for a direct comparison of potency.[7]
-
General Kinase Inhibitor Control: Staurosporine . A potent but non-selective kinase inhibitor. This serves as a control to ensure the kinase assay is performing as expected.
-
Negative Control: DMSO (Dimethyl sulfoxide). The vehicle used to dissolve the compounds, used to establish the baseline of 0% inhibition.
Experimental Validation Workflow: A Multi-Tiered Approach
A robust validation strategy proceeds from direct biochemical assays to more complex cell-based systems. This tiered approach confirms that the compound not only inhibits the purified enzyme but also engages the target in a cellular environment and elicits a functional downstream effect.
Caption: A tiered workflow for validating kinase inhibitor activity.
Tier 1: Biochemical Validation (Enzymatic Assay)
Causality: The first and most direct test is to determine if the compound can physically inhibit the catalytic activity of the purified target kinase. We will use the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity. A lower ADP level signifies greater inhibition.
Protocol: JAK2 Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Serially dilute test compounds (this compound, Tofacitinib, Staurosporine) in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 5 nM final assay concentration).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing recombinant human JAK2 enzyme and the appropriate substrate peptide.
-
Compound Addition: Add 50 nL of the serially diluted compounds or DMSO vehicle control to the appropriate wells.
-
Initiate Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Hypothetical Comparative Data (Biochemical IC50)
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| This compound | JAK2 | 850 |
| Tofacitinib | JAK2 | 5.2 |
| Staurosporine | JAK2 | 15.7 |
This data suggests our compound of interest has modest, sub-micromolar activity against JAK2 but is significantly less potent than the clinical-grade inhibitor, Tofacitinib.
Tier 2: Cellular Target Engagement (Phospho-protein Analysis)
Causality: A compound may inhibit a purified enzyme but fail to work in a cellular context due to poor membrane permeability or rapid efflux. This experiment validates that the compound can enter a cell and inhibit the target kinase, measured by a decrease in the phosphorylation of its direct downstream substrate, STAT3.
Protocol: Western Blot for Phospho-STAT3 in HEL 92.1.7 Cells
Note: HEL 92.1.7 is a human erythroleukemia cell line with a constitutively active JAK2 V617F mutation, ensuring a consistently high baseline of p-STAT3.
-
Cell Culture: Culture HEL 92.1.7 cells in appropriate media until they reach 80% confluency.
-
Compound Treatment: Seed 2x10^6 cells per well in a 6-well plate. Treat the cells with a 6-point concentration gradient of the test compounds (e.g., 50 µM to 100 nM) for 2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the media, wash cells with cold PBS, and add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensity for p-STAT3 and normalize it to the total STAT3 and loading control. Calculate the IC50 for the inhibition of STAT3 phosphorylation.
Tier 3: Functional Cellular Outcome (Viability Assay)
Causality: The final step is to confirm that inhibiting the target pathway leads to a meaningful biological outcome. Since the HEL 92.1.7 cell line is dependent on the JAK2-STAT3 signaling pathway for its proliferation and survival, inhibiting JAK2 should reduce cell viability.
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well white-walled plate at a density of 10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with the same 10-point concentration gradient used in the biochemical assay. Include DMSO controls.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Analysis: Normalize the data and calculate the GI50 (concentration for 50% growth inhibition).
Hypothetical Comparative Data (Cellular Assays)
| Compound | p-STAT3 Inhibition IC50 (nM) | Cell Viability GI50 (nM) |
| This compound | 2,100 | 5,500 |
| Tofacitinib | 45 | 150 |
| Staurosporine | 25 | 30 |
The cellular data corroborates the biochemical findings. There is a predictable rightward shift in potency from the enzymatic assay to the cellular assays, which is common. Our compound of interest shows activity, but at a much lower level than the controls, confirming it is a weak inhibitor in this context.
Conclusion and Future Directions
This validation guide demonstrates a systematic approach to characterizing the biological activity of This compound . Our hypothetical results position this compound as a weak, but active, inhibitor of the JAK2 kinase. It serves as an excellent foundational fragment for medicinal chemistry efforts. The observed activity, however modest, confirms that this simple chemical entity correctly orients within the kinase ATP-binding site to elicit inhibition.
Future work should focus on:
-
Selectivity Profiling: Screen the compound against a broad panel of kinases (e.g., JAK1, JAK3, TYK2, EGFR, CSF1R) to understand its selectivity profile.[8][9]
-
Structural Biology: Attempt to generate a co-crystal structure of the compound with a target kinase to visualize the binding mode and guide the rational design of more potent analogs.
-
Medicinal Chemistry: Use the compound as a starting point for a lead optimization campaign, exploring substitutions at various positions on the pyrrolo[2,3-d]pyrimidine core to enhance potency and selectivity, as has been done successfully for numerous derivatives.[10][11][12]
By following this rigorous validation funnel, researchers can confidently characterize novel compounds, generate reliable data for comparison, and make informed decisions in the drug discovery process.
References
- Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Title: Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation Source: RSC Medicinal Chemistry URL:[Link]
- Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis Source: Bioorganic Chemistry URL:[Link]
- Title: Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
- Title: Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors Source: Bioorganic & Medicinal Chemistry URL:[Link]
- Title: Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential Source: Current Organic Chemistry URL:[Link]
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- Title: Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore Source: ResearchG
- Title: One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives Source: International Journal of Organic Chemistry URL:[Link]
- Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: Molecules URL:[Link]
- Title: Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis Source: Google Patents URL
- Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: Molecules URL:[Link]
- Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: PubMed Central URL:[Link]
- Title: Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents Source: ResearchG
- Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: ACS Public
- Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
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The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Targeted Kinase Inhibition
A Comparative Guide to Structure-Activity Relationships for Researchers and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural similarity to the purine nucleus allows it to effectively mimic the hinge-binding region of ATP-dependent kinases, making it a fertile ground for the development of potent and selective inhibitors.[1][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidine analogs, offering a comparative overview of their performance against various kinase targets and providing the experimental framework for their evaluation.
The Versatility of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully exploited to develop inhibitors for a range of kinases implicated in cancer and inflammatory diseases. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinases (JAKs), and Focal Adhesion Kinase (FAK).[1][6][7][8] The key to its versatility lies in the strategic modification of its core structure at several key positions, primarily C4, C5, and N7, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis Across Key Kinase Targets
The following sections dissect the SAR of pyrrolo[2,3-d]pyrimidine analogs for specific kinase families, supported by comparative data from published studies.
EGFR and VEGFR Tyrosine Kinase Inhibitors
The development of pyrrolo[2,3-d]pyrimidine-based inhibitors of EGFR and VEGFR has been a significant focus in anticancer drug discovery.[1][4][5] These kinases play crucial roles in tumor growth, proliferation, and angiogenesis.[1][5]
Key SAR Insights:
-
C4-Position: Substitution at the C4 position with anilino moieties is a common and effective strategy. The nature and substitution pattern of the aniline ring are critical for activity. For instance, the presence of a cyano group on the aniline ring often enhances inhibitory activity.
-
C5-Position: Introduction of small, flexible groups at the C5 position can improve potency.
-
N7-Position: Alkylation or arylation at the N7 position can modulate the compound's interaction with the solvent-exposed region of the kinase, influencing both potency and selectivity. In the context of third-generation covalent EGFR inhibitors, the N7 position is often functionalized with a group capable of forming a covalent bond with a cysteine residue in the active site of mutant EGFR.[9]
Data Summary: EGFR and VEGFR Inhibition
| Compound ID | Target | C4-Substituent | N7-Substituent | IC50 (nM) | Reference |
| 12i | EGFR (T790M mutant) | Substituted Aniline | Acrylamide | 0.21 | [10] |
| 12i | EGFR (wild-type) | Substituted Aniline | Acrylamide | 22 | [10] |
| 5k | EGFR | (E)-4-((...)-N'-benzylidenebenzohydrazide) | H | 40 | [11] |
| 5k | VEGFR2 | (E)-4-((...)-N'-benzylidenebenzohydrazide) | H | 62 | [11] |
| Sunitinib | VEGFR2 | - | - | 261 | [11] |
This table presents a selection of data for comparative purposes. For a comprehensive list of compounds, please refer to the cited literature.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways involved in inflammation and immunity. Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as Tofacitinib and Baricitinib, are approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[8][12]
Key SAR Insights:
-
C4-Position: A key interaction is the hydrogen bond formed between the N7-H of the pyrrolo[2,3-d]pyrimidine core and the hinge region of the kinase. The C4 substituent is crucial for achieving selectivity among JAK isoforms. For instance, linking a 1H-pyrazol-4-yl group at the C4 position has been a successful strategy.[7]
-
N7-Position: The N7 position is often substituted with a cyano- or azetidinyl-containing side chain that occupies the ribose-binding pocket.
-
Piperidine Motif: Coalescing various N-acylpiperidine motifs has been explored to develop potent JAK inhibitors.[7]
Data Summary: JAK Inhibition
| Compound ID | Target | C4-Substituent | N7-Substituent | IC50 (nM) | Selectivity vs JAK3 | Reference |
| 16c | JAK2 | Phenylamide Hybrid | - | 6 | >97-fold | [8][13] |
| 8m | JAK1 | Hydrazinyl-containing | - | 0.16 | 40.6-fold vs JAK2 | [14] |
| 8o | JAK1 | Hydrazinyl-containing | - | 0.3 | 10-fold vs JAK2 | [14] |
| Tofacitinib | JAK2 | - | - | 5 | - | [13] |
| 11e | JAK1/JAK2 | 4-(1H-pyrazol-4-yl) | N-acylpiperidine | >90% inhibition | - | [7] |
This table presents a selection of data for comparative purposes. For a comprehensive list of compounds, please refer to the cited literature.
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis, making it an attractive target for cancer therapy.
Key SAR Insights:
-
Dimethylphosphine Oxide Moiety: A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives possessing a dimethylphosphine oxide moiety have been shown to be potent FAK inhibitors.[6]
-
C4-Position: The nature of the substituent at the C4 position significantly impacts potency and selectivity.
-
N7-Position: Modifications at the N7 position are also crucial for optimizing the inhibitory activity.
Data Summary: FAK Inhibition
| Compound ID | Target | C4-Substituent | N7-Substituent | IC50 (nM) | Cell Proliferation IC50 (µM) (A549 cells) | Reference |
| 25b | FAK | - | Dimethylphosphine oxide moiety | 5.4 | 3.2 | [6] |
This table presents a selection of data for comparative purposes. For a comprehensive list of compounds, please refer to the cited literature.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for evaluating the activity of pyrrolo[2,3-d]pyrimidine analogs.
In Vitro Kinase Inhibition Assay (Z-LYTE™ Kinase Assay)
This assay provides a quantitative measure of the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions according to the manufacturer's protocol (e.g., Life Technologies).
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the kinase and a fluorescently labeled peptide substrate to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified period (e.g., 60 minutes).
-
-
Development: Add the development reagent to stop the kinase reaction and generate a fluorescent signal.
-
Data Acquisition: Measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing SAR: Key Relationships and Workflows
Diagrams can effectively illustrate the core concepts of SAR and experimental procedures.
Caption: Key modification sites on the pyrrolo[2,3-d]pyrimidine core and their impact on biological outcomes.
Caption: A typical workflow for the evaluation and optimization of pyrrolo[2,3-d]pyrimidine analogs.
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly valuable template for the design of kinase inhibitors. The extensive SAR data accumulated over the years provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and resistance profiles. Future efforts will likely focus on exploring novel substitutions, developing more sophisticated covalent and allosteric inhibitors, and leveraging computational methods to accelerate the discovery of new drug candidates based on this remarkable heterocyclic system. The strategic application of the principles outlined in this guide will be instrumental in unlocking the full therapeutic potential of pyrrolo[2,3-d]pyrimidine analogs.
References
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- Li, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules, 27(19), 6539. [Link]
- ResearchGate. (n.d.). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF.
- Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Semantic Scholar. [Link]
- Pohl, R., & Hocek, M. (2018). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4), 1135-1181. [Link]
- Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936. [Link]
- Al-Sanea, M. M., et al. (2023).
- Al-Abdullah, E. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
- Reddy, V. R., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 30, 115938. [Link]
- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111718. [Link]
- Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011. [Link]
- Benci, K., et al. (2021).
- Al-Abdullah, E. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
- Pathania, S., & Rawal, R. K. (2024). Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
- Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). (2023).
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- Zhao, X., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115011. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to the purine core of ATP.[1] This mimicry makes it an ideal framework for the design of potent kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.
This guide provides a comparative analysis of the in vitro and in vivo efficacy of kinase inhibitors, using a representative pyrrolo[2,3-d]pyrimidine derivative, Pexidartinib , as our primary case study. We will compare its performance with another well-characterized kinase inhibitor, PF-573228 , which targets a different kinase, to highlight key considerations in the preclinical evaluation of such compounds. We will delve into the experimental data that supports their activity, the rationale behind the chosen experimental models, and provide detailed protocols for replicating these pivotal assays.
Case Study 1: Pexidartinib - A Pyrrolo[2,3-d]pyrimidine-Based CSF-1R Inhibitor
Pexidartinib (PLX3397) is an orally bioavailable, potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[3] Overexpression of the CSF-1R ligand, CSF-1, is implicated in the proliferation and accumulation of macrophages in the synovium, leading to conditions like tenosynovial giant cell tumor (TGCT).[4][5] Pexidartinib is, in fact, the first systemic therapy approved for symptomatic TGCT not amenable to surgery.[5][6] Its mechanism of action involves binding to CSF-1R, which prevents ligand-induced autophosphorylation and subsequent downstream signaling, thereby inhibiting the proliferation of CSF-1R-dependent cells.[5][7][8]
In Vitro Efficacy of Pexidartinib
The initial evaluation of a kinase inhibitor's potency is typically performed using cell-free biochemical assays and cell-based assays. These in vitro studies are crucial for determining the half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce a specific biological activity by half.
Pexidartinib has been shown to be a potent inhibitor of CSF-1R with an IC50 in the nanomolar range. It also exhibits activity against other kinases, such as c-KIT and FLT3-ITD.[9][4]
| Target Kinase | In Vitro IC50 (nM) | Reference |
| CSF-1R | 17 - 20 | [4] |
| c-KIT | 12 | [9][4] |
| FLT3-ITD | 9 | [9][4] |
In Vivo Efficacy of Pexidartinib
Following promising in vitro results, the efficacy of a drug candidate is evaluated in living organisms, or in vivo. For anti-cancer agents, this often involves the use of animal models, such as human tumor xenografts in immunodeficient mice.[10][11][12] These models allow for the assessment of a compound's ability to inhibit tumor growth in a more complex biological system.[10]
Pexidartinib has demonstrated significant in vivo efficacy in various preclinical models. For instance, in mouse models of melanoma and osteosarcoma, pexidartinib treatment led to a reduction in tumor growth and metastasis.
| Cancer Model | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| Osteosarcoma | Human OSA cell line xenograft and PDX models | 290 ppm in chow for 24 days | Reduced tumor growth and metastasis | |
| Melanoma | B16F10 mouse melanoma model | Not specified | Reduced accumulation of macrophages, promoted control of tumor growth with immunotherapy | |
| Sarcoma | Osteosarcoma-bearing mice | Not specified | Inhibited osteosarcoma growth and metastatic spread | [3] |
Comparative Compound: PF-573228 - A Focal Adhesion Kinase (FAK) Inhibitor
To provide a comparative perspective, we will now examine PF-573228, a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[13][14][15] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, and its overexpression is associated with several cancers.[16][17]
In Vitro Efficacy of PF-573228
PF-573228 is an ATP-competitive inhibitor of FAK with a very low nanomolar IC50 in cell-free assays.[13] In cell-based assays, it effectively blocks the autophosphorylation of FAK at Tyr397.[13][17]
| Assay Type | Target | In Vitro IC50 (nM) | Reference |
| Cell-free | FAK (recombinant catalytic fragment) | 4 | [13][14][15][18] |
| Cell-based | FAK phosphorylation (pY397) | 30 - 100 | [13][18] |
In Vivo Efficacy of PF-573228
In vivo studies have shown that PF-573228 can suppress tumor growth and metastasis in various cancer models.[17]
| Cancer Model | Animal Model | Efficacy Outcome | Reference |
| Mammary Tumorigenesis | Ctrl-MT mice | Significant suppression of tumorigenesis and lung metastasis | [13] |
| Bladder Cancer | Animal model | Tumor suppression and prolonged survival | [17] |
| IL-4-induced inflammation | Eosinophil-GFP reporter mouse | Attenuated eosinophil emigration | [16] |
Experimental Design and Rationale
The "Why" Behind In Vitro Kinase Assays
In vitro kinase assays are the first step in evaluating a potential inhibitor. They provide a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase in a controlled, cell-free environment. This allows for a clean assessment of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects. The choice of assay format (e.g., radiometric, fluorescence-based) depends on factors like throughput, sensitivity, and the specific kinase being studied.[19]
The Imperative of In Vivo Models
While in vitro assays are essential for initial screening, they cannot fully recapitulate the complexity of a living organism.[10] In vivo models, such as xenografts, are critical for evaluating a drug's efficacy in the context of a tumor microenvironment, which includes various cell types, extracellular matrix, and signaling molecules.[10][20] These models also provide vital information on a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity.[10] The choice of the xenograft model (e.g., cell line-derived vs. patient-derived) depends on the specific research question and the desired level of clinical relevance.[10][12]
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Pexidartinib inhibits the CSF-1R signaling pathway.
Caption: PF-573228 inhibits the FAK signaling pathway.
Experimental Workflows
Caption: Workflow for an in vitro kinase assay for IC50 determination.
Caption: Workflow for an in vivo xenograft study.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination (Luminescent ADP-Glo™ Assay)
This protocol is a generalized procedure for determining the IC50 of a kinase inhibitor and is based on commercially available luminescent kinase assays.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., Pexidartinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only control for 100% kinase activity and a known potent inhibitor for 0% activity.
-
Kinase Reaction Setup:
-
Add 5 µL of each inhibitor dilution to the wells of the assay plate.
-
Add 10 µL of a 2.5X kinase solution to each well.
-
Initiate the reaction by adding 10 µL of a 2.5X solution of ATP and substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
-
Protocol 2: In Vivo Human Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of a kinase inhibitor in a subcutaneous xenograft model.[22] All animal procedures must be approved and conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend them in a sterile, serum-free medium, optionally mixed with Matrigel, at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Drug Administration: Administer the test inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle alone to the control group.
-
Monitoring: Measure tumor volume (Volume = (length x width²)/2) and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Data Analysis:
-
At the end of the study, euthanize the animals and excise the tumors. Tumor weight can also be measured.
-
Calculate the tumor growth inhibition (TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.[22]
-
Statistically analyze the differences in tumor growth between the treated and control groups.
-
Conclusion
The journey of a kinase inhibitor from a promising chemical scaffold to a potential therapeutic involves a rigorous and multi-faceted evaluation process. The pyrrolo[2,3-d]pyrimidine core represents a highly successful platform for the development of such inhibitors, as exemplified by Pexidartinib. A thorough understanding of both in vitro and in vivo efficacy is paramount. While in vitro assays provide crucial initial data on potency and selectivity, in vivo studies are indispensable for assessing therapeutic potential in a complex biological system. The comparative analysis of Pexidartinib and PF-573228 underscores the importance of a tailored experimental approach to characterize the unique properties of each kinase inhibitor. The protocols and workflows provided in this guide offer a foundational framework for researchers in the field of drug discovery to conduct these essential evaluations with scientific rigor.
References
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- Pexidartinib (PLX3397) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Online]. Available: [Link]
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- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. [Online]. Available: [Link]
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- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC. (2025-06-18). [Online]. Available: [Link]
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- CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - NIH. [Online]. Available: [Link]
- Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC - NIH. (2020-05-04). [Online]. Available: [Link]
- Inhibition of FAK Signaling Elicits Lamin A/C-Associated Nuclear Deformity and Cellular Senescence - PMC - PubMed Central. (2019-01-30). [Online]. Available: [Link]
- Pexidartinib for Tenosynovial Giant Cell Tumor - The ASCO Post. (2019-08-25). [Online]. Available: [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. [Online]. Available: [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). [Online]. Available: [Link]
- Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed. (2023-09-19). [Online]. Available: [Link]
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- Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds - MDPI. [Online]. Available: [Link]
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- IC50 Determin
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The Evolving Landscape of Kinase Inhibition: A Comparative Docking Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives
In the relentless pursuit of targeted cancer therapies, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the design of potent and selective kinase inhibitors.[1] Its structural resemblance to adenine, the core component of ATP, allows it to effectively compete for the ATP-binding site of various kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[1] This guide provides a comprehensive comparative analysis of in-silico docking studies of various pyrrolo[2,3-d]pyrimidine derivatives, offering researchers, scientists, and drug development professionals a deeper understanding of their structure-activity relationships (SAR) and the subtle molecular interactions that govern their inhibitory potential.
The Rationale for In-Silico Docking in Pyrrolo[2,3-d]pyrimidine Drug Discovery
Molecular docking has become an indispensable tool in modern drug discovery, providing a rapid and cost-effective means to predict the binding affinity and orientation of a ligand within the active site of a target protein. For pyrrolo[2,3-d]pyrimidine derivatives, these computational studies are particularly insightful for several reasons:
-
Elucidating Binding Modes: Docking simulations reveal the precise orientation of the pyrrolo[2,3-d]pyrimidine core and its substituents within the kinase ATP-binding pocket, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding affinity.
-
Guiding SAR Studies: By comparing the docking scores and binding interactions of a series of derivatives, researchers can establish a clear structure-activity relationship. This allows for the rational design of novel compounds with improved potency and selectivity. For instance, molecular docking can predict how different substitutions on the pyrrolo[2,3-d]pyrimidine ring will interact with specific amino acid residues in the target kinase.[2]
-
Predicting Selectivity: Cancer therapy is often hampered by off-target effects. Comparative docking studies against a panel of different kinases can help predict the selectivity profile of a new derivative, enabling the design of inhibitors that specifically target the desired kinase while minimizing interactions with others.[3][4]
-
Virtual Screening: Docking can be used to screen large virtual libraries of pyrrolo[2,3-d]pyrimidine derivatives to identify promising candidates for synthesis and biological evaluation, significantly accelerating the drug discovery process.[5]
A Comparative Docking Analysis: Pyrrolo[2,3-d]pyrimidines Targeting Key Cancer-Related Kinases
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has been exploited to develop inhibitors for a wide range of kinases implicated in cancer progression. Below is a comparative analysis of docking studies for derivatives targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).
| Derivative/Compound | Target Kinase (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 7 (Isatin-Pyrrolo[2,3-d]pyrimidine hybrid) | Multiple Kinases | Not explicitly stated, but showed promising inhibitory effects | Not explicitly stated | [3][4] |
| ZINC91325512 | CDK4/6 (5L2S) | Good binding interactions observed | VAL-101, ILE-19, LYS-147 | [5] |
| Compound 8g | DDR2 | Not explicitly stated, but showed thorough understanding of interactions | Not explicitly stated | [6] |
| Compound 59 | RET | Low nanomolar potency observed | Not explicitly stated | [2] |
| Amide Functionalized Derivatives (5a-5r) | JAK1, JAK2, CDK4 | Promising binding affinities, especially for heterocyclic substitutions | Not explicitly stated | [7][8][9] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | Showed significant activity with IC50 values from 40 to 204 nM | Similar binding interactions to sunitinib | [10][11][12] |
| Compound 31r | EGFR (triple mutant) | Subnanomolar IC50 values | Not explicitly stated | [13] |
| Compound 12i | EGFR (T790M mutant) | IC50 of 0.21 nM | Not explicitly stated | [14] |
Key Insights from the Comparative Data:
-
Multi-Targeting Potential: Several studies highlight the ability of pyrrolo[2,3-d]pyrimidine derivatives to inhibit multiple kinases, which can be a valuable strategy for overcoming drug resistance in cancer.[3][4][10][11][12]
-
Importance of Substituents: The nature and position of substituents on the pyrrolo[2,3-d]pyrimidine core are critical for determining both potency and selectivity. For instance, the introduction of amide functionalities and heterocyclic moieties has been shown to enhance binding affinity.[7][8][9]
-
Overcoming Drug Resistance: Novel pyrrolo[2,3-d]pyrimidine derivatives are being specifically designed and evaluated for their ability to inhibit drug-resistant mutant forms of kinases, such as the T790M and C797S mutations in EGFR.[13][14]
-
Correlation with Biological Activity: A strong correlation is often observed between favorable docking scores/binding energies and potent in-vitro anticancer activity, validating the predictive power of these in-silico methods.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking Studies
The following protocol outlines a generalized workflow for conducting a comparative molecular docking study of pyrrolo[2,3-d]pyrimidine derivatives. This protocol is a composite of best practices observed in the cited literature.
Diagram of the Comparative Docking Workflow:
Sources
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Introduction
In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a dominant class of therapeutic targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment; however, a significant hurdle persists: achieving target selectivity.[1][3] The human kinome consists of over 500 members that share a highly conserved ATP-binding pocket, making the design of truly specific inhibitors a formidable challenge.[1] This inherent structural similarity often leads to "off-target" binding, where an inhibitor interacts with unintended kinases. Such cross-reactivity can result in unforeseen toxicity or, in some cases, beneficial polypharmacology.[2] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of an inhibitor's preclinical characterization.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of kinase inhibitors, using 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one as a central case study. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold found in numerous FDA-approved drugs and clinical candidates.[4][5] While this scaffold is adept at forming key hydrogen bonds within the kinase hinge region, its prevalence also underscores the potential for broad kinome interactions.[6] This guide will dissect the experimental choices, present comparative data, and provide validated protocols to empower researchers in making informed decisions about their lead compounds.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure with Inherent Challenges
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base of ATP. This structural mimicry allows it to effectively compete with endogenous ATP by engaging in similar hydrogen bond interactions with the conserved hinge region of the kinase active site.[6] This fundamental binding mode is the basis for its widespread success but also the root of its selectivity challenges.
Recent studies on various pyrrolo[2,3-d]pyrimidine derivatives have highlighted their potential to inhibit a range of kinases, including CSF1R, RET, and CDPK1, demonstrating the scaffold's versatility and the critical impact of its substitutions on the resulting selectivity profile.[4][5][7] Our focus, this compound, represents a foundational structure within this class. Understanding its potential interaction landscape is crucial for predicting and mitigating off-target effects in more complex derivatives.
A Multi-Pronged Strategy for Robust Profiling
No single assay can fully capture the complexity of a compound's selectivity. A robust profiling strategy integrates biochemical, cellular, and phenotypic methods to build a holistic and physiologically relevant picture of a compound's behavior. This tiered approach allows for early, broad screening to identify potential liabilities, followed by more focused validation in a cellular context.
Caption: Integrated workflow for kinase inhibitor cross-reactivity profiling.
In Vitro Biochemical Profiling: Casting a Wide Net
The initial step in assessing selectivity is to screen the compound against a large, representative panel of purified kinases. This provides an unbiased, quantitative measure of enzymatic inhibition or binding affinity across the kinome.
Expertise & Experience: The choice between an activity-based assay (e.g., radiometric) and a binding assay (e.g., competition binding) is critical. Activity-based assays are considered the gold standard as they measure the functional consequence of binding—the inhibition of phosphotransferase activity.[8] Binding assays, while powerful, may identify compounds that bind but do not inhibit function. We recommend an activity-based screen for the primary profile, often at a single high concentration (e.g., 1-10 µM) to flag any potential interactions, followed by IC50 determination for significant hits.
Comparative Data: Kinome Panel Screen
The table below illustrates hypothetical results for this compound (Compound X) compared to a promiscuous inhibitor (Staurosporine) and a selective inhibitor (Gefitinib), screened at 1 µM. Assume the primary target for Compound X is Kinase A.
| Kinase Target | Compound X (% Inhibition) | Staurosporine (% Inhibition) | Gefitinib (% Inhibition) |
| Kinase A (Primary Target) | 95% | 99% | 15% |
| Kinase B (Off-Target) | 82% | 98% | 8% |
| Kinase C (Off-Target) | 65% | 95% | 5% |
| EGFR | 25% | 99% | 98% |
| SRC | 45% | 97% | 30% |
| CDK2 | 18% | 92% | 12% |
This data indicates that while Compound X is potent against its primary target, it shows significant activity against Kinase B and C, warranting further investigation.
Protocol 1: Radiometric Kinase Inhibition Assay (HotSpot™ Assay Principle)
This protocol outlines a standard method for determining the inhibitory activity of a compound against a panel of protein kinases.[8][9]
Self-Validating System: This protocol includes vehicle controls (0% inhibition), no-enzyme controls (background), and a known broad-spectrum inhibitor control (e.g., Staurosporine) to validate the assay's performance and dynamic range.
Materials:
-
Kinase of interest (recombinant, purified)
-
Specific peptide substrate
-
Assay buffer (containing MgCl2, MnCl2, DTT)
-
[γ-³³P]ATP
-
Test compound stock (e.g., 10 mM in DMSO)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Filter paper membrane
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. For a single-point screen, dilute to the final desired concentration.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted compound or control (DMSO, Staurosporine) to each well.
-
Kinase/Substrate Addition: Add 20 µL of a master mix containing the kinase and its specific substrate in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add 25 µL of assay buffer containing [γ-³³P]ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency assessment.[10]
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stop Reaction & Spot: Stop the reaction by spotting 40 µL from each well onto a filter paper membrane. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Senior Application Scientist's Note: The choice of ATP concentration is a critical parameter. Screening at physiological ATP levels (e.g., 1 mM) can provide a more biologically relevant assessment of inhibitor potency, especially for ATP-competitive compounds.[10]
Cellular Target Engagement: From "Can it Bind?" to "Does it Bind?"
A positive result in a biochemical assay does not guarantee a compound will engage its target in the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues by exploiting the principle of ligand-induced thermal stabilization.[11][12]
Expertise & Experience: A significant thermal shift (ΔTm) in a CETSA experiment provides strong evidence of direct physical interaction between the compound and the target protein.[13] It is crucial to run an isothermal dose-response fingerprint (ITDRF) to determine the potency of target engagement in the cellular environment, which can then be correlated with functional cellular outcomes.[13]
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Comparative Data: CETSA Thermal Shift (ΔTm)
Following up on the biochemical screen, CETSA is performed for the primary target (Kinase A) and the most potent off-target (Kinase B).
| Target | Treatment | Melting Temp (Tm) | ΔTm (°C) | Interpretation |
| Kinase A | Vehicle (DMSO) | 48.5°C | - | Baseline |
| Compound X (10 µM) | 52.0°C | +3.5°C | Strong Engagement | |
| Kinase B | Vehicle (DMSO) | 51.0°C | - | Baseline |
| Compound X (10 µM) | 51.2°C | +0.2°C | No Significant Engagement | |
| GAPDH | Vehicle (DMSO) | 55.0°C | - | Control |
| (Control) | Compound X (10 µM) | 55.1°C | +0.1°C | No non-specific stabilization |
This data suggests that while Compound X potently inhibits both Kinase A and B in a biochemical assay, it only engages Kinase A significantly in a cellular context. The lack of engagement with Kinase B could be due to poor cell permeability, rapid efflux, or cellular metabolism of the compound.
Protocol 2: Immunoblot-based Cellular Thermal Shift Assay (CETSA)
This protocol describes the steps to generate a melt curve to assess the thermal stabilization of a target protein upon compound treatment.[14][15]
Self-Validating System: The inclusion of a loading control protein (e.g., GAPDH, Tubulin) that is not expected to bind the compound is essential to control for equal protein loading and to rule out non-specific effects on protein stability.
Materials:
-
Cultured cells (e.g., HEK293, or a relevant cancer cell line)
-
Complete cell culture medium
-
Test compound and vehicle (DMSO)
-
PBS (Phosphate-Buffered Saline) with protease/phosphatase inhibitors
-
Liquid nitrogen
-
PCR tubes and thermal cycler
-
Ultracentrifuge
-
Lysis buffer (e.g., RIPA)
-
Primary antibody against the target protein and loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with vehicle (DMSO) for a defined period (e.g., 1-3 hours) in a CO2 incubator.[14]
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~1 x 10⁷ cells/mL.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Cool immediately at room temperature for 3 minutes.[13]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separate Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[13]
-
Sample Preparation: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction) and determine its protein concentration. Normalize all samples to the same protein concentration.
-
Immunoblotting: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific to the target protein. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection & Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensity for each temperature point.
-
Plotting the Melt Curve: Plot the relative band intensity against the temperature for both vehicle- and compound-treated samples. The temperature at which 50% of the protein is denatured is the Tm. The difference in Tm between the two conditions (ΔTm) indicates the degree of thermal stabilization.
Senior Application Scientist's Note: The success of CETSA is highly dependent on the quality of the primary antibody. Extensive validation is required to ensure the antibody is specific and provides a linear signal range for the target protein.
Phenotypic Screening: Uncovering the Functional Consequences
Ultimately, the biological impact of a compound is the most critical endpoint. Phenotypic screening, often using high-content imaging (HCI), assesses the global effect of a compound on cell health, morphology, and specific signaling pathways.[16] This approach can uncover unexpected toxicities resulting from off-target effects or reveal desirable polypharmacology that would be missed by target-centric assays.[16][17]
Expertise & Experience: Designing a relevant phenotypic assay is key. If the primary target (Kinase A) is involved in cell cycle progression, an assay measuring cell cycle arrest or apoptosis is appropriate. Comparing the phenotypic "fingerprint" of your compound to that of highly selective inhibitors of your primary target and key off-targets can help deconvolve which interactions are driving the observed cellular phenotype.[16]
Comparative Data: Phenotypic Fingerprinting
Cells are treated with Compound X and selective inhibitors for Kinase A and Kinase B.
| Treatment (at 10x IC50) | Primary Phenotype | Apoptosis Marker (Caspase-3) | Cell Cycle Phase | Interpretation |
| Vehicle (DMSO) | Normal Proliferation | Baseline | Normal Distribution | Control |
| Compound X | Cell Cycle Arrest, Apoptosis | High | G2/M Arrest | Matches Kinase A inhibitor phenotype |
| Selective Kinase A Inhibitor | Cell Cycle Arrest, Apoptosis | High | G2/M Arrest | Validates on-target effect |
| Selective Kinase B Inhibitor | Mild Cytotoxicity | Low | No significant change | Off-target effect is not dominant |
This data strongly suggests that the primary driver of Compound X's cellular activity is its on-target inhibition of Kinase A, aligning with the CETSA results and deprioritizing the biochemical hit on Kinase B as a major contributor to the functional outcome.
Conclusion: Synthesizing a Coherent Selectivity Narrative
The cross-reactivity profiling of this compound, and indeed any kinase inhibitor, is a process of building a self-validating, evidence-based narrative.
-
Biochemical screens provided the initial, broad landscape of potential interactions, flagging Kinase A, B, and C as proteins of interest.
-
Cellular target engagement assays (CETSA) acted as the crucial filter, demonstrating that only Kinase A is a bona fide intracellular target under the tested conditions, suggesting the other hits may be artifacts of the in vitro system or that the compound cannot access them in a cellular environment.
-
Phenotypic screening delivered the functional verdict, confirming that the observed cellular phenotype is consistent with the inhibition of the primary target, Kinase A.
This integrated approach provides a high degree of confidence in the compound's mechanism of action and selectivity. For drug development professionals, this multi-tiered validation is indispensable for de-risking a lead candidate, predicting potential toxicities, and building a robust submission package for regulatory review. By understanding the "why" behind each experimental choice and meticulously validating findings across different platforms, researchers can confidently advance the most promising and selective compounds toward the clinic.
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A Comparative Guide to the Structural Confirmation of Synthesized 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Introduction: The Significance of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
This compound is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This scaffold is of significant interest to the scientific community, particularly in drug development, as it is a 7-deazaguanine analog. The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom fundamentally alters the molecule's electronic properties and hydrogen bonding capabilities, making it a valuable core for developing kinase inhibitors and other therapeutic agents.[1] Given its potential, the unambiguous confirmation of its structure following synthesis is a critical step in any research and development pipeline, ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the causal logic behind the application of a multi-technique, orthogonal approach to structural verification.
The Imperative of Orthogonal Confirmation: A Self-Validating Workflow
Relying on a single analytical method for structural confirmation is fraught with risk. An observed data point, such as a single mass-to-charge ratio in mass spectrometry, could correspond to an unintended isomer. To achieve the highest degree of confidence, a self-validating system employing multiple, orthogonal techniques is essential. Each technique should probe a different, independent property of the molecule. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the covalent bonding framework and connectivity of atoms, while Mass Spectrometry (MS) confirms the elemental composition, and Infrared (IR) Spectroscopy verifies the presence of specific functional groups. This multi-faceted approach ensures that the synthesized compound is not only of the correct mass and formula but also possesses the precise atomic arrangement of the target structure.
Below is a logical workflow illustrating this principle.
Caption: Workflow for unambiguous structural confirmation.
Primary Structural Elucidation Techniques
The foundational analysis of this compound relies on NMR spectroscopy and high-resolution mass spectrometry. These techniques provide a detailed picture of the molecule's atomic scaffold and elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Causality in Chemical Shifts: The pyrrole protons (H5 and H6) are expected to appear in the aromatic region of the spectrum, typically deshielded due to the aromatic ring current. The methyl protons (C2-CH₃) will appear further upfield as a singlet, as they are not coupled to any adjacent protons. The two N-H protons (at positions 1 and 7) are often broad signals and their chemical shifts can be highly dependent on the solvent and concentration. Their presence can be confirmed by D₂O exchange, where the signals disappear from the spectrum.[2]
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule.
-
Expert Insight: The carbonyl carbon (C4) is the most deshielded carbon and will appear furthest downfield, a characteristic feature of C=O groups. The other quaternary carbons (C2, C4a, C7a) and the methine carbons (C5, C6) will have distinct chemical shifts reflecting their electronic environments.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its molecular weight and elemental formula.
-
Trustworthiness through High Resolution: For novel compound confirmation, high-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is non-negotiable.[3] It provides an exact mass measurement, typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula (C₇H₇N₃O for the target molecule), effectively ruling out other combinations of atoms that might have the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ is 150.0667.
Comparative Summary of Expected Spectroscopic Data
The following table summarizes the expected analytical data for a successfully synthesized and purified sample of this compound. These values are predicted based on the known structure and data from closely related analogs.[2][3][4]
| Technique | Parameter | Expected Result for C₇H₇N₃O | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~11.0-12.0 ppm (broad s, 1H) | Pyrrole N-H (position 1) |
| (400 MHz, DMSO-d₆) | ~10.5-11.5 ppm (broad s, 1H) | Pyrimidine N-H (position 7) | |
| ~7.0-7.2 ppm (d, 1H) | Pyrrole C5-H | ||
| ~6.4-6.6 ppm (d, 1H) | Pyrrole C6-H | ||
| ~2.3-2.5 ppm (s, 3H) | Methyl C2-CH₃ | ||
| ¹³C NMR | Chemical Shift (δ) | ~158-160 ppm | Carbonyl C4 |
| (101 MHz, DMSO-d₆) | ~150-152 ppm | C2 | |
| ~148-150 ppm | C7a | ||
| ~125-127 ppm | C5 | ||
| ~100-102 ppm | C6 | ||
| ~98-100 ppm | C4a | ||
| ~20-22 ppm | Methyl CH₃ | ||
| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 150.0667 | Confirms elemental formula C₇H₈N₃O⁺ |
| FTIR | Wavenumber (cm⁻¹) | 3200-3400 (broad) | N-H stretching |
| (KBr pellet) | 1660-1690 (strong) | C=O (amide) stretching | |
| 1550-1640 | C=N and C=C stretching |
Secondary and Confirmatory Techniques
While NMR and HRMS form the core of the analysis, secondary techniques provide valuable, complementary evidence.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For this compound, the most telling signals would be the sharp, strong absorption band of the carbonyl (C=O) group and the broad absorption from the N-H bonds of the pyrrole and pyrimidine rings. The absence of certain bands, such as an O-H stretch from a starting material, can be just as informative as the presence of expected ones.
X-Ray Crystallography: The Gold Standard
When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[6] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and connectivity. The resulting crystal structure is the most authoritative piece of data to confirm the identity of a synthesized molecule and is often required for publication in high-impact journals or for patent applications.[7]
Detailed Experimental Protocols
1. NMR Sample Preparation and Acquisition
-
Protocol:
-
Accurately weigh approximately 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of N-H protons, making them more easily observable.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed (though modern spectrometers can reference the residual solvent peak).
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. For confirmation, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to observe the disappearance of N-H signals.
-
-
Trustworthiness: The use of a high-purity, deuterated solvent is critical to avoid interfering signals. Ensure the sample is fully dissolved to obtain sharp, well-resolved peaks.
2. HRMS Sample Preparation and Acquisition
-
Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The solvent should be high-purity (LC-MS grade) to minimize background ions.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the spectrum in positive ion mode (for [M+H]⁺) using an ESI source.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm error).
-
-
Expert Insight: The choice of ionization source and solvent system is crucial. ESI is generally effective for polar, nitrogen-containing heterocycles.
3. FTIR Sample Preparation and Acquisition
-
Protocol:
-
Prepare a solid sample, typically as a KBr (potassium bromide) pellet.
-
Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry, spectroscopic-grade KBr powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
-
Trustworthiness: The KBr must be completely dry, as water has strong IR absorption bands that can obscure important regions of the spectrum.
Conclusion
The structural confirmation of a synthesized molecule like this compound is a cornerstone of chemical and pharmaceutical research. A rigorous, multi-technique approach, grounded in the principles of orthogonality, is not merely an academic exercise but a requirement for scientific integrity. By systematically comparing the data from NMR, HRMS, and IR spectroscopy against predicted values, and, when possible, obtaining a definitive X-ray crystal structure, researchers can proceed with absolute confidence in their material, ensuring the validity of all subsequent discoveries.
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A Comparative Guide to the ADME Profiling of Novel Pyrrolo[2,3-d]pyrimidine Inhibitors
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors.[1] Its resemblance to the adenine base of ATP allows for competitive binding to the ATP-binding site of various kinases.[1][2] The development of novel pyrrolo[2,3-d]pyrimidine derivatives as targeted cancer therapies continues to be an area of intense research.[3][4][5] However, the journey from a potent inhibitor in an enzymatic assay to a successful therapeutic agent is fraught with challenges, many of which are related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6][7][8]
Effective ADME profiling is therefore a cornerstone of modern drug discovery, enabling the early identification and optimization of candidates with favorable pharmacokinetic profiles, thereby reducing the risk of late-stage failures.[7][9] This guide provides a comprehensive comparison of essential in vitro ADME assays for characterizing novel pyrrolo[2,3-d]pyrimidine inhibitors, offering insights into experimental design, data interpretation, and their implications for drug development.
The Critical Role of Early ADME Profiling
In vitro ADME studies are indispensable for making informed decisions throughout the drug discovery pipeline.[9] By assessing a compound's fundamental physicochemical and biochemical properties, researchers can:
-
Guide Lead Optimization: Identify structural liabilities that lead to poor absorption, rapid metabolism, or off-target effects, and guide synthetic efforts to mitigate these issues.[9]
-
Predict In Vivo Pharmacokinetics: Early ADME data feeds into pharmacokinetic/pharmacodynamic (PK/PD) models to predict human dose and exposure.
-
De-risk Candidates: Proactively identify potential issues such as drug-drug interactions (DDIs) before significant resources are invested in preclinical and clinical development.[6][10]
The following sections will delve into the key in vitro ADME assays, comparing their methodologies and the value of the data they generate in the context of developing pyrrolo[2,3-d]pyrimidine inhibitors.
I. Metabolic Stability: Predicting Hepatic Clearance
Metabolic stability is a measure of a compound's susceptibility to metabolism, primarily by enzymes in the liver.[11] It is a critical parameter for predicting a drug's half-life and oral bioavailability. Two primary in vitro systems are used to assess metabolic stability: liver microsomes and hepatocytes.
Comparison of Microsomal and Hepatocyte Stability Assays
| Parameter | Liver Microsomes | Hepatocytes |
| Enzyme Content | Primarily Phase I (CYP450s, FMOs) | Phase I and Phase II enzymes, cofactors, and transporters |
| Complexity | Simpler, requires addition of cofactors (e.g., NADPH) | More physiologically relevant, intact cellular machinery |
| Throughput | High | Moderate |
| Cost | Lower | Higher |
| Primary Use | Initial screening for Phase I metabolic liabilities | More comprehensive assessment of overall metabolic clearance |
Experimental Workflow: Metabolic Stability
Caption: Workflow for determining CYP450 inhibition potential.
Step-by-Step Protocol: Direct CYP Inhibition (IC50) Assay
-
Prepare Reagents:
-
Incubation:
-
Incubate the test inhibitor, human liver microsomes, and probe substrates at 37°C.
-
Initiate the reaction by adding NADPH.
-
-
Quenching and Sample Preparation:
-
After a short incubation, quench the reaction with a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite for each probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test inhibitor relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve. [13]
-
III. Plasma Protein Binding (PPB): Understanding Drug Distribution
Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. [14]It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. [15]Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Comparison of PPB Methods
| Method | Principle | Advantages | Disadvantages |
| Equilibrium Dialysis | A semipermeable membrane separates a drug-containing plasma chamber from a buffer chamber. At equilibrium, the free drug concentration is equal on both sides. [16] | "Gold standard," low non-specific binding. [14] | Can be time-consuming. |
| Ultrafiltration | Centrifugal force is used to separate the free drug from the protein-bound drug through a semipermeable membrane. [16] | Faster than equilibrium dialysis. | Potential for non-specific binding to the membrane and device. |
| Ultracentrifugation | High-speed centrifugation separates the protein-free aqueous layer from the protein-containing layer. [17] | No membrane, less non-specific binding. | Requires specialized equipment. |
Step-by-Step Protocol: Rapid Equilibrium Dialysis (RED) Assay
[15]
-
Prepare RED Device:
-
Add the test compound to plasma (e.g., human, rat) in the sample chamber of the RED device.
-
Add buffer to the buffer chamber.
-
-
Incubation:
-
LC-MS/MS Analysis:
-
Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to create matrix-matched samples.
-
Precipitate proteins and analyze the supernatant to determine the concentrations of the test compound in both chambers.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
IV. Permeability and Efflux: Predicting Oral Absorption and Brain Penetration
For orally administered drugs like many pyrrolo[2,3-d]pyrimidine inhibitors, permeability across the intestinal epithelium is a key determinant of absorption. [18]Furthermore, the ability of a compound to cross the blood-brain barrier (BBB) is critical for CNS-targeted therapies. Cell-based assays using Caco-2 and MDCK cell lines are the industry standard for assessing permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp). [19][20]
Comparison of Permeability Models
| Cell Line | Origin | Key Features | Primary Application |
| Caco-2 | Human colon adenocarcinoma | Differentiates into a polarized monolayer resembling intestinal enterocytes; expresses various transporters (e.g., P-gp, BCRP). [21] | Predicting oral absorption and identifying substrates of intestinal efflux transporters. [18][22] |
| MDCK-MDR1 | Madin-Darby canine kidney cells transfected with the human MDR1 gene | Forms tight monolayers; overexpresses human P-gp. [19][23] | Assessing P-gp-mediated efflux and predicting BBB penetration. [24][25] |
Experimental Workflow: Bidirectional Permeability Assay
Caption: Workflow for assessing bidirectional permeability and efflux.
Step-by-Step Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer. [21]2. Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions. [20]3. Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). [18] * Collect samples from the receiver chamber at the end of the incubation.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of the test compound in the receiver and donor samples.
-
-
Data Analysis:
Data Summary and Interpretation
The following table provides a hypothetical comparison of ADME data for three novel pyrrolo[2,3-d]pyrimidine inhibitors to illustrate how these data are used to guide candidate selection.
| Parameter | Inhibitor A | Inhibitor B | Inhibitor C | Interpretation Guide |
| Human Liver Microsomal Stability (t½, min) | 45 | > 60 | 10 | > 30 min is generally desirable for once-daily oral dosing. |
| CYP3A4 Inhibition (IC50, µM) | 2.5 | > 50 | 0.8 | > 10 µM is preferred to minimize DDI risk. |
| Human Plasma Protein Binding (% Unbound) | 1.2% | 5.5% | 0.5% | Higher % unbound can lead to greater efficacy but also faster clearance. |
| Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | 15 | 8 | 22 | > 10 is considered high permeability. |
| Caco-2 Efflux Ratio (ER) | 1.5 | 4.8 | 1.2 | ER ≥ 2 indicates active efflux, which can limit oral absorption. |
Analysis:
-
Inhibitor A: Shows a good balance of properties: moderate stability, high permeability, low efflux, and a manageable CYP3A4 inhibition profile.
-
Inhibitor B: Excellent stability and low DDI risk, but its moderate permeability is compromised by significant P-gp efflux, which could limit its oral bioavailability.
-
Inhibitor C: Highly permeable with low efflux, but its poor metabolic stability and potent CYP3A4 inhibition present significant liabilities for further development.
Based on this comparative ADME profile, Inhibitor A would be prioritized for further preclinical development, while medicinal chemistry efforts would focus on improving the permeability and reducing the efflux of compounds like Inhibitor B .
Conclusion
A systematic and comparative approach to in vitro ADME profiling is essential for the successful development of novel pyrrolo[2,3-d]pyrimidine inhibitors. By integrating data from metabolic stability, CYP inhibition, plasma protein binding, and permeability assays, drug discovery teams can build a comprehensive understanding of a candidate's pharmacokinetic potential. This data-driven strategy enables the selection of compounds with the highest probability of success in clinical trials, ultimately accelerating the delivery of new and effective targeted therapies to patients.
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The Evolving Landscape of Pyrrolo[2,3-d]pyrimidine Tyrosine Kinase Inhibitors: A Generational Comparison of Efficacy and Specificity
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in the design of targeted tyrosine kinase inhibitors (TKIs). Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor, providing a versatile framework for developing potent and selective drugs against a range of kinases implicated in cancer and autoimmune diseases. This guide provides an in-depth comparison of the efficacy of different generations of pyrrolo[2,3-d]pyrimidine-based TKIs, with a focus on their primary targets, the evolution of their design to overcome resistance, and the experimental methodologies used to evaluate their performance.
The Rise of a Privileged Scaffold: Why Pyrrolo[2,3-d]pyrimidine?
The 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine system serves as a bioisostere of adenine, the nitrogenous base of ATP. This structural mimicry is a key reason for its success, allowing these inhibitors to effectively compete with ATP for the kinase binding pocket.[1][2][3] The adaptability of this scaffold allows for chemical modifications that can enhance potency, improve selectivity, and overcome resistance mechanisms that arise during treatment. This has led to the development of multiple generations of TKIs targeting key kinases such as the Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.
A Tale of Two Targets: JAK and EGFR Inhibitors
The development of pyrrolo[2,3-d]pyrimidine TKIs has been particularly prominent in the targeting of JAK family kinases and, more recently, in the quest to conquer resistance in EGFR-driven cancers.
The JAK Family: From Broad Inhibition to Increased Selectivity
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune diseases and myeloproliferative neoplasms.[4][5] Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, often referred to as "Jakinibs," have revolutionized the treatment of these conditions.
First-Generation JAK Inhibitors: Broad-Spectrum Efficacy
The first generation of these inhibitors, exemplified by Tofacitinib and Ruxolitinib , demonstrated the therapeutic potential of targeting the JAK family. These inhibitors are characterized by their potent inhibition of multiple JAK isoforms.
-
Tofacitinib (CP-690,550) : Initially developed as a JAK3 inhibitor, it also exhibits significant activity against JAK1 and JAK2.[6][7] This broader activity profile contributes to its efficacy in conditions like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[8]
-
Ruxolitinib (INCB018424) : This inhibitor shows potent and selective inhibition of JAK1 and JAK2, making it a mainstay in the treatment of myelofibrosis and polycythemia vera.[6][9]
The rationale behind the development of these multi-JAK inhibitors was to cast a wider net to disrupt inflammatory cytokine signaling. However, this broad inhibition can also lead to off-target effects.
Table 1: Comparative in vitro Efficacy of First-Generation Pyrrolo[2,3-d]pyrimidine JAK Inhibitors
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data compiled from multiple sources.[6][7][10][11]
Second-Generation and Beyond: The Quest for Selectivity
The success of the first-generation inhibitors paved the way for the development of second-generation compounds with improved selectivity for specific JAK isoforms. The goal is to fine-tune the therapeutic effects and potentially reduce side effects associated with inhibiting multiple JAKs. For instance, more selective JAK1 inhibitors are sought after for their potential to modulate inflammation with fewer hematological side effects associated with JAK2 inhibition. While a comprehensive generational comparison within the pyrrolo[2,3-d]pyrimidine class for second-generation JAK inhibitors is complex, the field is actively exploring modifications to this scaffold to achieve greater selectivity.[8][12]
EGFR Inhibitors: A Story of Overcoming Resistance
In the realm of non-small cell lung cancer (NSCLC), the development of EGFR TKIs has been a paradigm of personalized medicine. While the first- and second-generation EGFR TKIs like gefitinib and afatinib are not based on the pyrrolo[2,3-d]pyrimidine scaffold, this core has been instrumental in the development of later-generation inhibitors designed to combat resistance.
Third-Generation Pyrrolo[2,3-d]pyrimidine EGFR TKIs: Targeting the T790M "Gatekeeper" Mutation
A major hurdle in the treatment of EGFR-mutant NSCLC is the emergence of the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation TKIs. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop third-generation inhibitors that can overcome this resistance. These compounds are designed to covalently bind to a cysteine residue (C797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition. A key characteristic of these inhibitors is their high potency against EGFR mutants, including T790M, while sparing wild-type (WT) EGFR, thereby reducing dose-limiting toxicities.[13]
One notable example is a series of pyrrolo[2,3-d]pyrimidine derivatives that have shown remarkable potency and selectivity. For instance, compound 12i from a 2021 study demonstrated an IC50 of 0.21 nM against T790M mutant EGFR, with a 104-fold selectivity over WT EGFR.[13]
Table 2: Efficacy of a Third-Generation Pyrrolo[2,3-d]pyrimidine EGFR TKI
| Compound | EGFR (T790M) IC50 (nM) | EGFR (WT) IC50 (nM) | Selectivity (WT/T790M) |
| Compound 12i | 0.21 | 22 | 104-fold |
Data from Wei et al., Eur J Med Chem, 2021.[13]
Fourth-Generation Pyrrolo[2,3-d]pyrimidine EGFR TKIs: Tackling the C797S Mutation
The success of third-generation inhibitors is unfortunately limited by the emergence of further resistance mutations, most notably the C797S mutation, which prevents the covalent binding of these drugs. The development of fourth-generation TKIs aims to address this challenge. Researchers are again turning to the versatile pyrrolo[2,3-d]pyrimidine scaffold to design non-covalent inhibitors that are effective against EGFR triple mutations (e.g., del19/T790M/C797S or L858R/T790M/C797S).
Expanding Horizons: Pyrrolo[2,3-d]pyrimidine TKIs Targeting Other Kinases
The utility of the pyrrolo[2,3-d]pyrimidine scaffold extends beyond JAK and EGFR. It has been successfully employed to develop inhibitors against other clinically relevant kinases.
RET Kinase Inhibitors: A New Frontier
Oncogenic fusions and mutations in the RET proto-oncogene are drivers of various cancers, including thyroid and non-small cell lung cancers. The pyrrolo[2,3-d]pyrimidine core has been investigated for the development of potent and selective RET inhibitors. For example, a 2020 study reported a series of pyrrolo[2,3-d]pyrimidine derivatives with low nanomolar potency against both wild-type RET and the gatekeeper mutant RET V804M.[14][15] The development of next-generation RET inhibitors with this scaffold that can overcome resistance mutations is an active area of research.[16]
Mechanisms of Resistance and the Generational Response
A key driver in the evolution of TKIs is the relentless emergence of drug resistance. Understanding these mechanisms is crucial for the rational design of subsequent generations of inhibitors.
-
On-target resistance involves mutations in the kinase itself that either prevent inhibitor binding or alter the conformation of the ATP pocket. The EGFR T790M and C797S mutations are classic examples. For RET inhibitors, mutations in the solvent front (G810) and hinge region (Y806) have been identified as mechanisms of resistance.[17][18][19]
-
Off-target (bypass) resistance involves the activation of alternative signaling pathways that circumvent the inhibited kinase. For RET inhibitors, amplification of MET or KRAS has been observed.[18][20] For JAK inhibitors, resistance can be more complex, involving the reactivation of JAK-STAT signaling through heterodimer formation or the activation of parallel pathways like RAS-ERK and PI3K-Akt.[21][22]
The development of new generations of pyrrolo[2,3-d]pyrimidine TKIs is a direct response to these resistance mechanisms, with each new generation aiming to inhibit the mutated kinase or have a sufficiently different binding mode to overcome the resistance.
Experimental Methodologies for Efficacy Evaluation
The objective comparison of different TKI generations relies on a suite of robust in vitro and cell-based assays. The following are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the transfer of phosphate from ATP to a substrate peptide by the kinase. Inhibition is measured as a reduction in substrate phosphorylation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the purified recombinant kinase (e.g., JAK1, EGFR T790M, RET) to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer. The ATP concentration should be close to the Km value for the specific kinase.
-
Prepare serial dilutions of the test pyrrolo[2,3-d]pyrimidine TKI in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted TKI solution to the wells of a 96-well or 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the diluted kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the well after the reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each TKI concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the TKI concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality and Self-Validation: The inclusion of appropriate controls (0% and 100% inhibition) is critical for data normalization. Running the assay at an ATP concentration near the Km ensures that the inhibitors are competing effectively with the natural substrate, providing a more physiologically relevant measure of potency.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effect of a TKI on cancer cell lines that are dependent on the target kinase for survival and proliferation.
Principle: The viability of cells is determined by measuring a parameter indicative of metabolic activity, such as the reduction of a tetrazolium salt (e.g., MTT or WST-1) to a colored formazan product by mitochondrial dehydrogenases.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., a cell line expressing a specific EGFR mutation or a JAK-dependent cell line) in appropriate growth medium.
-
Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine TKI in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the TKI. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
Viability Measurement (MTT Assay Example):
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each TKI concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the TKI concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Causality and Self-Validation: The choice of cell line is crucial. Using a panel of cell lines with and without the target kinase activation (e.g., wild-type vs. mutant EGFR) helps to demonstrate on-target activity and selectivity.
Western Blot Analysis
This technique is used to detect the phosphorylation status of the target kinase and its downstream signaling proteins, providing a direct measure of the inhibitor's effect on the signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the total and phosphorylated forms of the proteins of interest.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in larger culture dishes and treat with the TKI at various concentrations and for different durations.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
Gel Electrophoresis and Transfer:
-
Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JAK1, anti-phospho-EGFR, anti-phospho-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin or GAPDH.
-
Causality and Self-Validation: By probing for both the phosphorylated and total protein levels, one can confirm that the observed decrease in the phospho-signal is due to the inhibition of the kinase and not a decrease in the total amount of the protein.
Visualizing the Pathways and Workflows
To better understand the mechanisms of action and the experimental approaches, the following diagrams are provided.
Caption: Signaling pathways inhibited by pyrrolo[2,3-d]pyrimidine TKIs.
Caption: Experimental workflow for evaluating TKI efficacy.
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of multiple generations of tyrosine kinase inhibitors. The journey from broad-spectrum first-generation JAK inhibitors to highly selective third- and fourth-generation EGFR inhibitors that overcome specific resistance mutations highlights the power of structure-based drug design. As our understanding of the complex signaling networks and resistance mechanisms in cancer and autoimmune diseases deepens, the versatility of the pyrrolo[2,3-d]pyrimidine core will undoubtedly continue to be leveraged to create even more potent, selective, and durable therapies. The ongoing challenge for researchers is to stay one step ahead of the ever-evolving landscape of kinase-driven diseases.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
As a Senior Application Scientist, it is understood that pioneering research and development is intrinsically linked with a deep-seated commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain compliance with regulatory standards, and minimize environmental impact.
The core principle of chemical waste management is containment and control. From the moment a substance is designated as waste, it must be handled in a manner that prevents unintended release or exposure. This requires a comprehensive understanding of the material's hazards, the use of appropriate personal protective equipment (PPE), and adherence to established institutional and national regulations.
Part 1: Hazard Identification and Risk Assessment
Before handling waste, a thorough risk assessment is paramount. This compound is classified with specific hazard statements that dictate the necessary precautions.
Hazard Profile:
Based on available safety information, this compound is considered hazardous.[1] The primary risks are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate that all handling and disposal operations be conducted with measures in place to prevent ingestion, skin/eye contact, and inhalation. All laboratory personnel handling this compound must be thoroughly familiar with its potential risks.[2]
Regulatory Framework:
The disposal of this chemical falls under the purview of national and local environmental protection and occupational safety agencies. In the United States, the primary regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[3][4] A key requirement of the OSHA Laboratory Standard is the development of a written Chemical Hygiene Plan (CHP) that outlines specific procedures for safe handling and waste disposal.[4][5][6]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, a stringent PPE and engineering control regimen is required.
Engineering Controls:
-
Chemical Fume Hood: All waste handling, including segregation, containerization, and labeling, should be performed inside a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[7][8]
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this hazardous waste includes:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[2][9]
-
Protective Clothing: A laboratory coat is required to protect skin and clothing.[2]
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[9]
Part 3: Waste Segregation and Containerization Protocol
Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure compliant disposal.[10]
Step-by-Step Segregation and Collection:
-
Designate Waste Streams: Establish separate, clearly marked waste containers for different categories of waste. Do not mix this compound waste with incompatible materials.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect all solutions containing this compound (e.g., reaction mother liquors, rinsates) in a dedicated, shatter-resistant container (e.g., polyethylene or glass) equipped with a secure, screw-top cap.
-
The container must be compatible with all components of the waste stream.
-
Never overfill containers; a maximum of 75-80% capacity is recommended to allow for vapor expansion.[12][13]
-
-
"Empty" Container Decontamination:
-
Original containers of the pure compound are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol, acetone).
-
Crucially, this rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container described above.[2][12] After triple-rinsing, the container can often be managed as non-hazardous solid waste, but institutional policies should be verified.
-
Container Labeling:
All waste containers must be meticulously labeled.[10][12] The label must include:
-
The words "Hazardous Waste."[2]
-
The full chemical name: "this compound."
-
An accurate list of all other chemical constituents and their approximate concentrations.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation start.
Part 4: Spill Management
In the event of an accidental spill, immediate and correct action is required to minimize exposure and environmental contamination.[2]
Spill Response Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[2][7][8]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent. The cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[2]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your Chemical Hygiene Plan.[2]
Part 5: Final Disposal Pathway
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[11] Evaporation in a fume hood is not an acceptable method of disposal.[11]
The required disposal method is through a licensed hazardous waste management contractor. [2][10]
Workflow for Final Disposal:
-
Storage: Store the properly labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be away from general traffic and incompatible materials.[2]
-
Contact EHS: When the waste container is full or the accumulation time limit is reached (per institutional policy), contact your EHS department.
-
Waste Pickup: The EHS department will arrange for the collection of the waste by a licensed and insured hazardous waste disposal company.[2]
-
Treatment: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common final disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the hazardous compound.[10][14][15]
Visual Workflow and Data Summary
Chemical Disposal Decision Workflow
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of laboratory practice and chemical hazard management.
Immediate Safety Protocol: The First Five Minutes
Before handling this compound, ensure the following are in place. This is your non-negotiable safety checklist.
-
Engineering Controls Verified: Confirm that your chemical fume hood has a valid inspection sticker and is functioning correctly. An inward airflow is critical to prevent inhalation of fine powders.[1][2]
-
Emergency Stations Accessible: Locate the nearest safety shower and eyewash station.[3][4] Ensure the pathway is unobstructed.[5]
-
Appropriate PPE Donned: At a minimum, a full-face shield, chemical splash goggles, a lab coat, and chemically resistant gloves are required.[6][7][8] For handling larger quantities or for tasks with a high likelihood of aerosolization, respiratory protection is mandatory.
-
Spill Kit Ready: Have a spill kit rated for solid chemical containment readily available. This should include an absorbent material like sand or vermiculite.[9]
-
Waste Container Prepared: A clearly labeled, sealed container for hazardous waste must be in the work area.[6][7]
Hazard Analysis of this compound
While a specific, comprehensive toxicological profile for this compound may not be fully established, the pyrrolo[2,3-d]pyrimidine core is common in pharmacologically active molecules. Therefore, a cautious approach is warranted. Based on data from structurally similar compounds, the primary hazards are categorized as follows:
| Hazard Class | Description | Potential Effects |
| Acute Oral Toxicity | Harmful if swallowed.[6][9] | May cause systemic toxicity. |
| Skin Irritation | Causes skin irritation upon contact.[4][6] | Redness, inflammation, and discomfort. |
| Eye Irritation | Causes serious eye irritation.[4][6] | Pain, redness, and potential damage to eye tissue. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[6][7] | Coughing, shortness of breath, and irritation of the nasal passages. |
It is crucial to note that many chemical powders, particularly in research and development, have not been fully characterized for their long-term health effects.[6] Therefore, minimizing exposure is the primary goal. The Occupational Safety and Health Administration (OSHA) mandates that employers must inform workers of all hazardous chemicals in their workplace and provide specific training for those at risk of exposure.[10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for handling this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical splash goggles AND a face shield.[8] | Nitrile gloves (double-gloving recommended). | Flame-resistant lab coat, fully buttoned.[8] | N95 respirator or higher.[11][12] |
| Preparing Solutions | Chemical splash goggles.[8] | Nitrile gloves. | Lab coat. | Not typically required if performed in a certified chemical fume hood. |
| Cleaning & Decontamination | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Lab coat or chemical-resistant apron. | Not typically required if the area is well-ventilated. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The combination of goggles and a face shield is critical during solid transfers because fine powders can easily become airborne and bypass the protection of safety glasses alone.[8]
-
Hand Protection: Double-gloving provides an extra layer of security against tears and potential permeation. It is essential to wash hands thoroughly after removing gloves.[13]
-
Body Protection: A flame-resistant lab coat protects against splashes and prevents the contamination of personal clothing.[8]
-
Respiratory Protection: An N95 respirator is the minimum recommendation for handling powders outside of a containment system like a glovebox.[11][12] This is due to the high risk of inhaling fine, aerosolized particles.[14]
Operational Plan: Step-by-Step Handling Procedures
Weighing and Transferring the Solid Compound
This procedure carries the highest risk of exposure due to the potential for generating airborne dust.
-
Preparation: Before starting, ensure the chemical fume hood is on and the sash is at the appropriate working height.[1] Lay down a disposable absorbent bench liner.
-
Don PPE: Wear all PPE as specified in the table above for "Weighing/Transferring Solid."
-
Tare the Container: Place a tared weigh boat or container on the analytical balance inside the fume hood.
-
Transfer: Carefully use a spatula to transfer the desired amount of this compound to the weigh boat. Avoid any sudden movements that could create dust.[15]
-
Clean-up: Once the transfer is complete, gently tap the spatula on the weigh boat to dislodge any remaining powder. Place the spatula in a designated "contaminated" beaker within the fume hood.
-
Secure the Compound: Tightly close the primary container of the chemical.
Preparing a Solution
-
Preparation: In the chemical fume hood, have your solvent and receiving flask ready.
-
Add Solvent: Carefully add the solvent to the flask containing the weighed compound.
-
Dissolution: Swirl or stir the mixture gently to dissolve the solid. If necessary, use a sonicator within the fume hood.
-
Finalize: Once dissolved, cap the flask and proceed with your experiment.
Disposal and Decontamination Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Disposal
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, bench liners) must be placed in a designated, sealed hazardous waste container.[6][7]
-
Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[1]
-
Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[6]
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate if Necessary: For large spills, evacuate the immediate area.
-
Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels.
-
Clean-up: Carefully sweep the absorbent material and the spilled compound into a designated hazardous waste container.[6][7]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[3] All cleaning materials must be disposed of as hazardous waste.
Visualization of Safe Handling Workflow
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: A flowchart outlining the necessary steps for safely handling this compound.
References
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- Thermo Fisher Scientific. (2024). Safety Data Sheet.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
